4-(2-Aminoethyl)piperidine dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGICLENNVUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590175 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-31-0 | |
| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of 4-(2-Aminoethyl)piperidine dihydrochloride?
An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethyl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic amine that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a piperidine ring and a primary aminoethyl side chain, offers two key points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules with diverse pharmacological activities.[1][2] As a dihydrochloride salt, the compound exhibits enhanced water solubility and stability, which are advantageous properties for both chemical synthesis and pharmaceutical formulation.[2]
This guide provides a comprehensive overview of the core chemical properties of this compound. It is designed to equip researchers and drug development professionals with the technical understanding necessary to effectively utilize this compound in their work. Beyond presenting established data, this document delves into the practical aspects of property determination, reflecting a field-proven approach to chemical characterization. We will explore its physicochemical characteristics, reactivity profile, and role in synthetic applications, with a special focus on the experimental determination of its acid dissociation constants (pKa), a critical parameter in drug design and development.
Physicochemical and Structural Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, these characteristics are foundational to its application as a synthetic precursor.
Structural and Molecular Data
The compound consists of a piperidine ring substituted at the 4-position with an ethylamine chain. In its dihydrochloride form, both the secondary amine of the piperidine ring and the primary amine of the side chain are protonated and associated with chloride counter-ions.
| Property | Value | Source(s) |
| Chemical Name | 2-(Piperidin-4-yl)ethan-1-amine dihydrochloride | [1] |
| CAS Number | 90000-31-0 | [1][2] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][3] |
| Molecular Weight | 201.14 g/mol | [2] |
| Appearance | White crystalline powder/solid | [1] |
| Solubility | Soluble in water | [1] |
| Boiling Point | 282.9 °C at 760 mmHg (for free base) | [2] |
| Flash Point | 124.9 °C (for free base) | [2] |
Note: Boiling and flash points are typically reported for the free base, as hydrochloride salts often decompose at high temperatures.
Acid-Base Properties: The Critical Role of pKa
The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for a drug candidate containing ionizable groups. It governs the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, target binding, and pharmacokinetic properties (ADME). This compound has two basic nitrogen atoms, and thus will have two distinct pKa values. These values correspond to the pH at which 50% of each respective amine group is protonated.
Given the importance of this parameter, a detailed, self-validating protocol for its determination is provided in Section 3.
Reactivity and Stability
Understanding the reactivity and stability of a starting material is paramount for successful synthetic planning and safe handling.
-
Stability : this compound is a stable solid under recommended storage conditions (cool, dry place).[6][7] As a hydrochloride salt, it is less susceptible to oxidation than its corresponding free base.
-
Incompatibilities : The compound should not be mixed with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions.[6] Contact with strong bases will deprotonate the amine hydrochlorides to yield the free base, which is a distinct chemical entity with different solubility and reactivity profiles.
-
Hazardous Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride.[8]
Experimental Protocol: Potentiometric Determination of pKa Values
This section provides a robust, step-by-step methodology for determining the two pKa values of this compound. Potentiometric titration is a precise and accessible method for this purpose.[9][10] The principle involves monitoring the change in pH of a solution of the compound as a strong base is added incrementally. The pKa values are then determined from the resulting titration curve.
Causality and Experimental Design
-
Why Potentiometry? This method is chosen for its precision, simplicity, and the direct physicochemical measurement it provides. It avoids the use of chromophores or complex instrumentation required for other methods like UV-spectroscopy or calorimetry.[9]
-
Why an Aqueous Medium? Determining pKa in water is most relevant for predicting behavior in biological systems.
-
Why Control Ionic Strength? Maintaining a constant ionic strength (e.g., with 0.01M KCl) minimizes variations in activity coefficients, ensuring the measured pH changes are due to the acid-base titration and not other ionic effects.
-
Why Use a Strong Base Titrant? A strong base like NaOH ensures a complete and stoichiometric reaction with the protonated amines, leading to clear and well-defined equivalence points on the titration curve.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Add a suitable amount of a background electrolyte like KCl to maintain a constant ionic strength of 0.01M.
-
Titrant Solution: Prepare a standardized 0.1 M NaOH solution, ensuring it is also CO₂-free to prevent interference from carbonate formation.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 ± 0.5 °C).
-
Place the analyte solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Position the burette containing the standardized NaOH solution to dispense directly into the analyte solution without splashing.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the second equivalence point to ensure a complete titration curve is captured.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
The two equivalence points (Vₑ₁ and Vₑ₂) can be identified as the points of maximum slope on the curve, often determined by plotting the first derivative (ΔpH/ΔV).
-
The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) is the pH at the volume corresponding to Vₑ₁/2. The second pKa (pKa₂) is the pH at the volume corresponding to (Vₑ₁ + Vₑ₂)/2.[11]
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Drug Discovery and Development
The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a vast array of approved drugs targeting conditions from cancer to central nervous system (CNS) disorders.[12][13] this compound provides a direct entry point into this chemical space.
-
Synthetic Versatility : The two distinct amine functionalities allow for orthogonal chemical strategies. The primary amine of the side chain can be selectively functionalized (e.g., through acylation, reductive amination, or alkylation) while the piperidine nitrogen is either protected or functionalized under different conditions.
-
CNS-Active Agents : The piperidine ring is a common feature in ligands for CNS targets. This compound has been used as a precursor for synthesizing novel σ₁ receptor ligands, which have potential applications in treating neurological disorders and cancer.[14][15][16]
-
Modulation of Physicochemical Properties : The scaffold allows for systematic modification to optimize properties like lipophilicity (LogP/LogD) and polarity, which are crucial for achieving desired pharmacokinetic profiles, including blood-brain barrier penetration.[17]
Role as a Synthetic Precursor
Caption: Synthetic utility of this compound.
Safety and Handling
Adherence to proper safety protocols is essential when working with any chemical reagent.
-
Hazard Classification : this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses or goggles, and a lab coat.[6]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][18] Avoid all personal contact.[19]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]
-
Spill Management : In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[19]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, favorable solubility, and dual reactive sites provide a robust platform for the synthesis of novel compounds. This guide has detailed its core chemical properties, provided a framework for understanding its reactivity, and, most critically, offered a field-tested protocol for determining its pKa values—a non-negotiable step in the journey from a chemical scaffold to a viable drug candidate. By integrating this technical knowledge, researchers can fully leverage the potential of this valuable synthetic building block.
References
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Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]
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PubMed. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pak J Pharm Sci., 27(4):925-9. [Link]
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ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link]
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ResearchGate. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C) | Request PDF. [Link]
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ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic...[Link]
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Lookchem. (n.d.). Cas 90000-31-0, 4-(2-AMINOETHYL)PIPERIDINE 2HCL. Retrieved January 17, 2026, from [Link]
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Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
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Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
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ResearchGate. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7):e202100735. [Link]
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Chem-Impex. (n.d.). 4-(2-Boc-aminoethyl)piperidine. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the 2D and 3D Structure of 4-(2-Aminoethyl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-(2-Aminoethyl)piperidine dihydrochloride is a key building block in medicinal chemistry, valued for its bifunctional nature incorporating both a primary and a secondary amine. This piperidine derivative serves as a versatile scaffold in the synthesis of a wide array of compounds with potential therapeutic applications. An intricate understanding of its two-dimensional (2D) and three-dimensional (3D) structure is paramount for designing novel molecules with desired pharmacological profiles. This guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the methodologies and interpretation of spectroscopic data, alongside computational approaches to predict its 3D conformation.
Introduction to this compound
This compound is the salt form of 4-(2-Aminoethyl)piperidine, a compound featuring a piperidine ring substituted at the 4-position with an aminoethyl group. The dihydrochloride salt is often preferred in laboratory settings due to its increased stability and solubility in aqueous media. The presence of two basic nitrogen atoms, one in the piperidine ring and one in the primary amino group, allows for the formation of a dihydrochloride salt. These nitrogen atoms are key sites for chemical modification, making this molecule a valuable starting material for the synthesis of diverse chemical libraries for drug discovery.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 201.14 g/mol | [1] |
| CAS Number | 90000-31-0 | [1] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water | General Knowledge |
Elucidation of the 2D Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the core structure of 4-(2-Aminoethyl)piperidine. These predictions are based on established chemical shift databases and the analysis of similar piperidine-containing structures.[4][5] The numbering scheme used for assignment is provided in the accompanying 2D structure diagram.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-(2-Aminoethyl)piperidine
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 (NH) | ~1.5-2.5 (broad) | - |
| 2, 6 (ax) | ~2.4-2.6 | ~46 |
| 2, 6 (eq) | ~2.9-3.1 | ~46 |
| 3, 5 (ax) | ~1.1-1.3 | ~32 |
| 3, 5 (eq) | ~1.6-1.8 | ~32 |
| 4 | ~1.3-1.5 | ~37 |
| 7 | ~2.6-2.8 | ~43 |
| 8 | ~2.8-3.0 | ~35 |
| NH₂ | ~1.2-1.8 (broad) | - |
Note: Chemical shifts are highly dependent on the solvent and concentration. The protonation in the dihydrochloride salt would lead to significant downfield shifts for protons on and near the nitrogen atoms.
Experimental Protocol for 2D NMR-Based Structure Elucidation
A rigorous confirmation of the 2D structure involves a suite of 2D NMR experiments. The following protocol outlines the standard steps for acquiring and analyzing these spectra.
Step 1: Sample Preparation Dissolve approximately 5-10 mg of 4-(2-Aminoethyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
Step 2: Acquisition of 1D Spectra Acquire a high-resolution ¹H NMR spectrum to identify all proton signals and their multiplicities. Subsequently, acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.
Step 3: Acquisition of 2D Spectra
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, identifying protons that are two or three bonds apart.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the overall carbon skeleton.
Step 4: Data Analysis and Structure Assembly
-
Analyze the COSY spectrum: Identify coupled proton systems. For 4-(2-aminoethyl)piperidine, this would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6, and H-7/H-8.
-
Analyze the HSQC spectrum: Assign each proton to its corresponding carbon atom. For example, the proton signal for H-2 would correlate with the carbon signal for C-2.
-
Analyze the HMBC spectrum: Use long-range correlations to piece together the molecular fragments. For instance, correlations from the H-7 protons to C-4 and C-8 would confirm the attachment of the ethylamino group to the piperidine ring at the C-4 position.
Visualization of the 2D NMR Analysis Workflow
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4-(2-Aminoethyl)piperidine dihydrochloride CAS number and synonyms.
An In-Depth Technical Guide to 4-(2-Aminoethyl)piperidine Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: In the landscape of medicinal chemistry and pharmaceutical development, the piperidine scaffold stands as a "privileged structure," a molecular framework that is recurrently found in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing molecules that can effectively interact with biological targets.[3] Within this important class of heterocycles, this compound emerges as a particularly versatile and valuable intermediate. Its bifunctional nature, possessing both a primary amine and a secondary amine within a defined spatial arrangement, offers synthetic chemists a powerful tool for constructing complex molecular architectures with tailored pharmacological profiles.
This technical guide provides a comprehensive overview of this compound, covering its fundamental chemical identity, synthesis, applications, and handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
Synonyms and Nomenclature
The compound is known by several names in literature and commercial catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.
| Synonym | Source |
| 4-(2-AMINOETHYL)PIPERIDINE 2HCL | Guidechem[5] |
| 4-(2-AMINOÉTHYL)PIPERIDINE 2HCL | Guidechem[5] |
| 4-(2-AMINOETHYL) PIPERIDIN 2HCL | Guidechem[5] |
| 2-(Piperidin-4-yl)ethanamine dihydrochloride | (IUPAC Name derivative) |
Physicochemical Data
A summary of the key physicochemical properties is presented below. These data are essential for planning reactions, formulations, and analytical procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [4][5] |
| Molecular Weight | 201.14 g/mol | [4][5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
Synthesis and Chemical Reactivity
The synthesis of 4-(2-Aminoethyl)piperidine and its derivatives often involves multi-step sequences starting from more readily available piperidine precursors. A common strategy involves the elaboration of a functional group at the 4-position of a protected piperidine ring. For instance, a protected 4-piperidone can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon chain, which is then converted to the desired aminoethyl group.[6]
The dihydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle and store compared to the free base, which can be hygroscopic and reactive with atmospheric CO₂. The two amine groups exhibit different reactivity profiles. The piperidine nitrogen is a secondary amine, while the terminal nitrogen is a primary amine. This differential reactivity can be exploited in synthetic design, often through the use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to achieve selective functionalization.[7][8]
Illustrative Synthetic Workflow
The following diagram outlines a generalized synthetic pathway for creating derivatives from a protected 4-(2-Aminoethyl)piperidine intermediate. This workflow highlights the strategic use of protecting groups to direct reactivity.
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Molecular formula and weight of 4-(2-Aminoethyl)piperidine dihydrochloride.
An In-depth Technical Guide to 4-(2-Aminoethyl)piperidine Dihydrochloride for Advanced Research
This document provides a comprehensive technical overview of this compound, a critical building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the compound's chemical identity, synthetic rationale, key applications, and the analytical methodologies required for its effective use. The insights herein are grounded in established scientific literature and best practices to ensure technical accuracy and practical relevance.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic amine salt that serves as a versatile scaffold. Its structure, comprising a piperidine ring substituted at the 4-position with an aminoethyl side chain, provides two key nucleophilic sites—the primary amine of the side chain and the secondary amine within the piperidine ring. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for subsequent synthetic transformations.
The fundamental identifiers and properties of this compound are summarized below. Adherence to these specifications is critical for ensuring reproducibility in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][2][3] |
| Molecular Weight | 201.14 g/mol | [1][3] |
| CAS Number | 90000-31-0 | [1][2][4] |
| Appearance | White crystalline powder | [1] |
| InChIKey | FEZGICLENNVUHQ-UHFFFAOYSA-N | [3] |
| Solubility | Soluble in water | [1] |
| Topological Polar Surface Area | 38 Ų | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthetic Pathways and Strategic Considerations
The synthesis of 4-(2-Aminoethyl)piperidine and its subsequent conversion to the dihydrochloride salt involves a multi-step process designed to precisely control the introduction of functional groups. A common and logical approach begins with a protected piperidine derivative to ensure regioselectivity.
The causality behind this strategy is rooted in managing the reactivity of the two amine groups. The piperidine nitrogen is often protected first (e.g., with a Boc or Ts group) to prevent it from interfering with reactions intended for the side chain. The aminoethyl group is then constructed or introduced, followed by deprotection and salt formation.
A conceptual workflow for a typical synthesis is illustrated below. This diagram outlines the strategic transformations required to arrive at the target compound, emphasizing the logical progression from a protected intermediate to the final, active salt form.
Caption: Conceptual synthetic workflow for this compound.
Applications in Research and Drug Development
The primary utility of this compound in the pharmaceutical industry is as a structural scaffold for synthesizing novel therapeutic agents. Its most prominent application is in the development of ligands for sigma (σ) receptors.
Scaffold for Sigma-1 (σ₁) Receptor Ligands
The 4-(2-aminoethyl)piperidine moiety is a validated pharmacophore for σ₁ receptor ligands.[5][6] The piperidine ring and the basic nitrogen atoms are crucial for establishing interactions within the receptor's binding pocket.[6] Researchers have successfully synthesized series of these derivatives and evaluated them for antiproliferative properties against various cancer cell lines.[5][7] For example, specific N-substituted derivatives of this scaffold have demonstrated potent cytotoxic activity against human non-small cell lung cancer and androgen-negative prostate cancer cells.[5] The rationale for using this scaffold lies in its ability to produce compounds with high binding affinity and improved lipophilic ligand efficiency, a key parameter in optimizing drug-like properties.[5][6]
General Building Block in Medicinal Chemistry
Beyond σ₁ ligands, this compound is a versatile building block for introducing the piperidin-4-ylethylamine motif into larger molecules. This is particularly valuable in the development of drugs targeting the central nervous system (CNS), where the piperidine ring can improve solubility and bioavailability, facilitating passage across the blood-brain barrier.[8] The Boc-protected intermediate, 4-(2-Boc-aminoethyl)piperidine, is a widely used precursor for this purpose.[8]
Polymer and Materials Science
The compound also serves as a reagent in the preparation of polymers and as a catalyst in certain chemical reactions.[1] The two distinct amine groups allow it to act as a cross-linking agent or a monomer in the synthesis of polyamides and other advanced materials.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is paramount before its use in synthesis. A multi-pronged analytical approach is necessary for a self-validating quality control system.
Chromatographic Purity Assessment: RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for determining the purity of this compound. Because the molecule lacks a strong chromophore for standard UV detection, a pre-column derivatization strategy is often employed.
Protocol: Purity Analysis by RP-HPLC with Pre-Column Derivatization
This protocol is based on established methods for analyzing piperidine-containing compounds.[9]
-
Objective: To quantify the purity of this compound by derivatizing the amine groups to allow for UV detection.
-
Causality: Derivatization with an agent like 4-toluenesulfonyl chloride introduces a phenyl group, creating a chromophore that absorbs strongly in the UV spectrum (e.g., 254 nm), thereby enabling sensitive and accurate quantification.
-
Methodology:
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standard and the test sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Prepare a series of calibration standards at known concentrations (e.g., 0.5 to 50 µg/mL).[9]
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an alkaline buffer (e.g., sodium bicarbonate) to deprotonate the amine hydrochlorides.
-
Add a solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-50 °C) for a specified time until the reaction is complete.
-
Quench the reaction by adding a small amount of an acidic solution (e.g., dilute phosphoric acid).
-
-
HPLC Conditions:
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the derivatized reference standards.
-
Calculate the concentration of the derivatized sample from its peak area using the calibration curve.
-
Determine the purity of the sample by comparing its concentration to the initial theoretical concentration. The limit of detection for such methods can be as low as 0.15 µg/mL.[9]
-
-
Structural Confirmation and Identity
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The resulting spectrum should be consistent with the expected proton and carbon environments of the 4-(2-Aminoethyl)piperidine structure.
-
Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the free base (after deprotonation). Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed to identify and quantify volatile impurities.[10]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined molecular formula (C₇H₁₈Cl₂N₂) and molecular weight (201.14 g/mol ) are the starting points for its application. A thorough understanding of its synthetic logic, its utility as a pharmacophore for targets like the σ₁ receptor, and the rigorous analytical methods required to verify its quality are essential for any researcher aiming to leverage its full potential. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this valuable compound into advanced research and development programs.
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Wiese, M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available from: [Link].
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ResearchGate. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link].
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PubMed. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. Available from: [Link].
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link].
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link].
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Solubility profile of 4-(2-Aminoethyl)piperidine dihydrochloride in various solvents.
An In-depth Technical Guide to the Solubility Profile of 4-(2-Aminoethyl)piperidine Dihydrochloride
Executive Summary
This compound is a bifunctional primary amine featuring a piperidine core, making it a valuable building block in medicinal chemistry and materials science. An exhaustive understanding of its solubility is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to the bioavailability and formulation of active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and established experimental methodologies. We will explore its behavior in aqueous and organic solvent systems, the critical influence of pH, and the practical implications for laboratory and industrial applications.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound is a salt, formed by the reaction of the diamine, 4-(2-aminoethyl)piperidine, with two equivalents of hydrochloric acid.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [1][2] |
| Molecular Weight | 201.14 g/mol | [1][2] |
| Appearance | White solid | Inferred from typical nature of amine hydrochlorides.[1] |
| Ionization | Dihydrochloride salt of a diamine base. Contains two protonated amine centers. | Structural analysis. |
| pKa | Two pKa values are expected for the protonated amines. The piperidine amine pKa will be higher (~10-11) than the primary alkyl amine (~9-10). | Inferred from structurally similar compounds. |
| Polarity | High | The presence of two positive charges and two chloride counter-ions makes the molecule highly ionic and polar. |
The molecule's structure is dominated by its ionic character. The two protonated nitrogen atoms act as strong hydrogen bond donors, while the chloride anions are hydrogen bond acceptors. This high degree of polarity is the primary determinant of its solubility profile.
The Theoretical Basis of Solubility
The Principle of "Like Dissolves Like"
This fundamental principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. As a highly polar, ionic salt, this compound is predicted to be most soluble in highly polar solvents capable of solvating the charged ions. Conversely, it will exhibit poor solubility in non-polar solvents which cannot overcome the strong ionic lattice energy of the solid.
The Critical Role of pH in Aqueous Solubility
For ionizable compounds, solubility in aqueous media is profoundly dependent on pH.[3][4] this compound exists as the fully protonated, dicationic species at low (acidic) pH. As the pH of the solution increases, the amine groups will begin to deprotonate, transitioning towards the neutral free base. This process can be described by the Henderson-Hasselbalch equation and is governed by the compound's pKa values.
The aqueous solubility of basic compounds generally increases as the pH decreases.[5] The ionized (protonated) form is significantly more soluble in water than the uncharged form because of strong ion-dipole interactions with water molecules.[6] Therefore, the highest aqueous solubility for this compound is expected at acidic to neutral pH, where it remains fully ionized. As the pH becomes alkaline and surpasses the pKa values of the amines, the compound will convert to its less polar free base form, likely leading to a significant decrease in aqueous solubility.
Caption: pH-dependent ionization states of 4-(2-Aminoethyl)piperidine.
Experimental Methodology for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated solution.[7]
The Shake-Flask Method (OECD 105)
This method is aligned with the principles outlined in the OECD Guideline 105 for testing water solubility.[8][9][10][11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffer of specific pH, or organic solvent) in a sealed, inert flask or vial. The presence of undissolved solid is crucial to ensure saturation is reached.[12]
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a rotary shaker or orbital incubator. The agitation should be sufficient to keep the solid suspended.[12]
-
Equilibrium Time: Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours.[12][13] This duration ensures that the concentration of the dissolved solute has reached a stable plateau, representing the thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue via centrifugation at high speed and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid any solid carryover.[12]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) under the specified conditions of solvent and temperature.
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Safety data sheet and handling precautions for 4-(2-Aminoethyl)piperidine dihydrochloride.
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 4-(2-Aminoethyl)piperidine dihydrochloride. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this and similar chemical entities confidently and safely.
Compound Profile and Core Hazards
This compound is a piperidine derivative used in research and development, particularly as a building block in the synthesis of more complex molecules for pharmaceutical applications.[1] While specific toxicological data for this exact salt is limited, the compound is classified under the Globally Harmonized System (GHS) with known hazards that demand rigorous adherence to safety protocols.[1] The absence of comprehensive toxicity data should not be interpreted as an absence of risk; instead, it necessitates a more cautious approach based on its classification and the properties of related amine hydrochlorides.
The primary hazards, as identified in safety data sheets, are summarized below.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
These classifications form the basis for all handling, personal protective equipment (PPE), and emergency response procedures outlined in this guide. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Physicochemical Properties and Stability Considerations
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Key Physicochemical Data
| Property | Value / Observation | Source |
| CAS Number | 90000-31-0 | [1] |
| Appearance | Solid | [2] |
| Stability | Stable under recommended storage conditions. | [1] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the atmosphere. | [3] |
| Air Sensitivity | Potentially air-sensitive; some suppliers recommend storing under an inert atmosphere. | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][4] |
The most critical handling challenges arise from its hygroscopic and potentially air-sensitive nature.[3][4] Exposure to ambient air can cause the material to absorb moisture, leading to clumping, which complicates accurate weighing and may degrade the sample.[3] Therefore, protocols must be designed to minimize atmospheric exposure.
Core Handling Protocol: Weighing and Aliquoting
This protocol is designed to mitigate the risks of chemical exposure and preserve the integrity of the compound.
Objective: To accurately weigh a desired quantity of this compound while minimizing exposure to personnel and the atmosphere.
Required Equipment:
-
Chemical fume hood or other ventilated enclosure
-
Analytical balance
-
Anti-static weighing dish or boat
-
Spatula (non-sparking recommended)
-
Appropriate receiving vessel (e.g., round-bottom flask with septum)
-
Source of inert gas (Nitrogen or Argon), if available
-
Desiccator for temporary storage
Step-by-Step Methodology:
-
Preparation: a. Ensure all required Personal Protective Equipment (PPE) is correctly worn before entering the designated handling area (see Section 4). b. Perform all manipulations within a certified chemical fume hood to control dust and potential vapors.[1] c. Place the analytical balance inside the fume hood if possible, or as close as practical, away from drafts. d. Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing Procedure: a. Tare the anti-static weighing dish on the analytical balance. b. Minimize the time the primary container is open. Open the container, quickly retrieve the approximate amount of solid using a clean spatula, and immediately reseal the primary container.[3] c. Place the retrieved solid onto the tared weighing dish and record the mass. d. Causality Note: Using an anti-static weigh boat is crucial as fine powders can be subject to electrostatic forces, causing them to jump and lead to loss of material and contamination of the balance.
-
Transfer: a. Carefully transfer the weighed solid into the receiving vessel. b. If the compound is being handled under an inert atmosphere (recommended), this transfer should be done under a positive flow of nitrogen or argon.[5]
-
Cleanup and Storage: a. Promptly clean the spatula and weighing area to prevent contamination. b. Ensure the primary container is tightly sealed. Wrapping the cap seal with paraffin film can provide an additional barrier against moisture. c. Store the main container in a cool, dry, and well-ventilated place, preferably within a desiccator to protect it from moisture.[1][3]
Personal Protective Equipment (PPE) Specification
Appropriate PPE is the primary barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound.[1][6]
-
Eye and Face Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.[4][6]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for tears or holes before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][6]
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure sleeves are of an appropriate length to protect the wrists.
-
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[1] However, if dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator appropriate for particulates should be used.[4] All respirator use must be in accordance with a formal respiratory protection program.
Storage and Incompatibility
Proper storage is essential for maintaining the chemical's purity and for preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] To address its hygroscopic nature, storage in a desiccator is strongly recommended.[3] For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[4][5] Store locked up and away from general laboratory traffic.[1][4]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][4] Contact with these materials could lead to vigorous, potentially hazardous reactions.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment like emergency showers and eyewash stations.[4]
Spill Response Protocol
This protocol addresses minor laboratory spills. For major spills, evacuate the area and contact institutional emergency personnel immediately.[7]
-
Alert and Isolate: Immediately alert others in the vicinity. Isolate the spill area to prevent spreading.
-
Don PPE: Before attempting cleanup, don all appropriate PPE as described in Section 4, including respiratory protection if the spill has generated significant dust.[8]
-
Containment: a. For a solid spill, gently cover it with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill. b. Work from the outside of the spill inward to minimize dust generation.[8]
-
Cleanup: a. Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[4] Avoid creating dust. b. Use a non-sparking scoop or tool.
-
Decontamination: a. Wipe the spill area with a damp cloth or sponge. b. Clean the area with soap and water.[7]
-
Disposal: a. Seal the container with the spill debris and label it as "Hazardous Waste: Spill Debris containing this compound."[8] b. Dispose of the waste and contaminated cleaning materials according to institutional and local regulations.[1]
Caption: Emergency spill response workflow for this compound.
Personal Exposure Protocol
Immediate action is required in case of personal exposure.
-
Inhalation: Remove the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
References
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen. [Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]
-
Spill Control/Emergency Response. (2025). EHSO Manual, Oakland University. [Link]
-
Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
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Biological activities of novel 4-(2-aminoethyl)piperidine scaffold derivatives.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Biological Activities of Novel 4-(2-Aminoethyl)piperidine Scaffold Derivatives
Abstract
The 4-(2-aminoethyl)piperidine scaffold has emerged as a structurally significant and versatile framework in modern medicinal chemistry. Recognized for its favorable conformational properties and ability to engage in diverse molecular interactions, this "privileged structure" serves as a cornerstone for the development of novel therapeutics targeting a range of complex diseases. This technical guide provides a comprehensive exploration of the biological activities of novel derivatives built upon this scaffold. Our primary focus will be on their potent and selective modulation of the Sigma-1 (σ1) receptor, a key intracellular protein implicated in oncology and neurodegenerative disorders. We will dissect the critical structure-activity relationships (SAR) that govern their efficacy, delve into the molecular mechanisms of their antiproliferative effects, and provide validated experimental protocols for their synthesis and biological evaluation. This guide is designed to equip researchers and drug development professionals with the technical accuracy and field-proven insights necessary to leverage the full therapeutic potential of this promising chemical class.
Part 1: The Sigma-1 (σ1) Receptor: A Primary Target for 4-(2-Aminoethyl)piperidine Derivatives
The σ1 Receptor: A Chaperone Protein at the Crossroads of Cellular Stress and Survival
The σ1 receptor is not a classical cell surface receptor but rather a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] This strategic positioning allows it to act as a critical sensor and modulator of cellular stress responses. The therapeutic relevance of the σ1 receptor is vast; it is implicated in the regulation of ion channels, cellular differentiation, and survival pathways.[1] Notably, σ1 receptors are found to be overexpressed in rapidly proliferating cells, such as those in prostate and breast cancers, making them a compelling target for anticancer drug development.[2] Their role in neuronal plasticity and protection also positions them as a key target for neurodegenerative disorders.
Decoding the Structure-Activity Relationship (SAR) at the σ1 Receptor
The design of potent and selective σ1 ligands is a nuanced process where subtle structural modifications to the 4-(2-aminoethyl)piperidine scaffold can dramatically alter binding affinity. A key locus for chemical modification is the nitrogen atom of the piperidine ring. The choice of substituent at this position is a critical determinant for modulating affinity, selectivity over the σ2 subtype, and overall physicochemical properties of the ligand.[1][2]
Our analysis of a series of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives reveals a clear SAR trend. The causality behind this experimental approach is to probe the steric and electronic constraints of the receptor's binding pocket. By systematically varying the N-substituent from a simple proton to larger tosyl or alkyl groups, we can map the topography of the binding site and optimize ligand engagement.
Table 1: Comparative σ1 Receptor Binding Affinities of N-Substituted Piperidine Derivatives
| Compound ID | N-Substituent | σ1 Receptor Affinity (Kᵢ) [nM] | Rationale for Selection |
| 3 (Ref.) | Cyclohexane Ring | 0.61 | High-affinity, lipophilic reference compound to benchmark piperidine analogues.[3] |
| 4a | Hydrogen (H) | 165 | Represents the unsubstituted parent scaffold to establish a baseline affinity.[3] |
| 13a | Tosyl (Ts) | 108 | A bulky, electron-withdrawing group to probe steric and electronic tolerance.[3] |
| 18b | Ethyl (-CH₂CH₃) | 89.4 | A slightly larger alkyl group than methyl to assess the impact of chain length.[3] |
| 18a | Methyl (-CH₃) | 7.9 | A small, lipophilic group to enhance favorable interactions in the binding pocket.[3] |
Data sourced from studies on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[3]
The data unequivocally demonstrates that a small, lipophilic substituent like a methyl group (Compound 18a) is highly favorable for potent σ1 receptor binding.[3] In contrast, the unsubstituted piperidine (Compound 4a) or those with larger substituents (13a, 18b) exhibit significantly lower affinity, suggesting that the binding pocket has specific size and lipophilicity requirements.[3][4]
Caption: Logical flow of SAR for N-substituted piperidines.
Molecular Insights into Ligand-Receptor Engagement
To comprehend the causality behind the observed SAR, we turn to molecular dynamics simulations. These computational studies reveal that the piperidine derivatives engage with a predominantly lipophilic binding pocket within the σ1 receptor.[1][4] Key amino acid residues forming this pocket include Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206.[1][5]
The differing affinities of the N-substituted derivatives can be attributed to their varied interactions within this pocket.[1][4] For instance, the highly polar protonated nitrogen of the unsubstituted piperidine (Compound 4a) can reduce crucial lipophilic interactions, leading to lower affinity.[1] The introduction of a methyl group (Compound 18a) partially compensates for this by establishing more favorable lipophilic contacts, thereby increasing binding affinity.[1][3] This demonstrates a self-validating system: the experimental binding data aligns perfectly with the predictions from molecular modeling.
Caption: Ligand-receptor interaction within the σ1 binding pocket.
Part 2: Anticancer Activity: From Receptor Modulation to Cellular Demise
Mechanism of Antiproliferative Action
The overexpression of σ1 receptors in cancer cells provides a clear mechanistic rationale for the antiproliferative effects of 4-(2-aminoethyl)piperidine derivatives. By binding to these receptors, the ligands can modulate calcium signaling, induce ER stress, and ultimately trigger apoptotic pathways, leading to cancer cell death. The efficacy of these compounds is therefore directly linked to their ability to potently engage the σ1 receptor target.
Several derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] For example, 1-methylpiperidine derivatives have shown stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other known σ1 ligands.[1][4] Furthermore, the parent piperidine 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a similar extent as the established σ1 antagonist, haloperidol.[1][2]
In Vitro Cytotoxicity Data
The potency of these compounds as anticancer agents is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values. These metrics provide a standardized measure for comparing the cytotoxic efficacy of different derivatives across various cell lines.
Table 2: Antiproliferative Activity of Selected Piperidine Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Potency |
| 4a | A427 (Lung) | Growth Inhibition | Similar to haloperidol.[1][4] |
| 20a, 21a, 22a | DU145 (Prostate) | Growth Inhibition | Stronger than reference σ1 ligands NE100 & S1RA.[1][4] |
Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay
This protocol describes a standard, self-validating method for determining the cytotoxic effects of novel compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., A427 or DU145) in appropriate medium.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate overnight (approx. 16-24 hours) at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the 4-(2-aminoethyl)piperidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in fresh culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) under the same conditions.[6]
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Part 3: Synthesis and Physicochemical Optimization
A Validated Synthetic Strategy
A robust and reproducible synthetic route is paramount for the exploration of novel derivatives. The synthesis of the 4-(2-aminoethyl)piperidine scaffold generally proceeds through a multi-step sequence that allows for diversification at key positions.[1][4]
The core steps include:
-
Conjugate Addition: This step typically involves the addition of a phenyl nucleophile (e.g., from phenylboronic acid) to an α,β-unsaturated ketone like a dihydropyridin-4(1H)-one.[1][2]
-
Homologation/Chain Extension: A Wittig reaction is commonly employed to introduce a two-carbon (C₂) chain at the 4-position of the piperidine ring.[1][2]
-
Functional Group Transformation: The terminal ester group on the C₂ chain is converted into the required amino moiety.
-
N-Substituent Introduction: Diverse substituents can be introduced at the piperidine nitrogen to modulate the compound's biological and physicochemical properties.[1]
Caption: General synthetic workflow for 4-(2-aminoethyl)piperidine derivatives.
Optimizing for Drug-Likeness: Lipophilic Ligand Efficiency
In modern drug discovery, potency alone is insufficient. A successful drug candidate must possess a balanced profile of potency and physicochemical properties to ensure favorable pharmacokinetics. Lipophilic Ligand Efficiency (LLE) and Lipophilicity-Corrected Ligand Efficiency (LELP) are critical metrics for this assessment.[1] The goal is to maximize binding efficiency while minimizing lipophilicity, which often correlates with toxicity and poor absorption.
The 4-(2-aminoethyl)piperidine scaffold shows a distinct advantage here. The inclusion of the second nitrogen atom in the piperidine ring (compared to a cyclohexane ring) significantly reduces lipophilicity.[5] This results in highly favorable LLE and LELP values, indicating that these compounds can achieve high potency without being excessively greasy.[1]
Table 3: Physicochemical Properties and Ligand Efficiency
| Compound ID | logD₇.₄ (Experimental) | clogP (Calculated) | LLE | LELP | Interpretation |
| 4a | -0.79 | 0.51 | 6.2 | 2.9 | High polarity and excellent ligand efficiency despite moderate affinity.[1][5] |
| 18a | 0.17 | 1.05 | 6.0 | 6.6 | Balanced profile with high affinity and good efficiency metrics.[1][5] |
Data sourced from physicochemical analysis of σ1 receptor ligands.[1][5]
Part 4: Emerging Biological Activities
While the focus has been on σ1 receptor modulation and anticancer effects, the versatility of the 4-(2-aminoethyl)piperidine scaffold extends to other therapeutic areas.
-
Antimicrobial and Anti-Plaque Activity: Certain N'-alkyl-N-(2-aminoethyl)piperidine derivatives have demonstrated good bacteriostatic and rapid bactericidal effects against microorganisms implicated in dental caries, such as Streptococcus mutans.[7]
-
Anti-Acetylcholinesterase Activity: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE).[8] This activity is a cornerstone for symptomatic treatment of Alzheimer's disease, and one compound from this class was selected for advanced development as an anti-dementia agent.[8][9]
Conclusion and Future Perspectives
The 4-(2-aminoethyl)piperidine scaffold represents a highly validated and promising platform for the development of novel therapeutics. The extensive research into its derivatives has established a clear and actionable structure-activity relationship for potent and selective modulation of the σ1 receptor. This has been successfully translated into significant antiproliferative activity in preclinical cancer models, underpinned by a strong mechanistic rationale.
Furthermore, the scaffold's inherent physicochemical properties, particularly its capacity for high lipophilic ligand efficiency, make it an attractive starting point for designing drug candidates with favorable pharmacokinetic profiles. The emerging evidence of its utility in antimicrobial and neuroprotective applications further broadens its therapeutic potential.
Future research should focus on in vivo efficacy and safety studies of the most promising anticancer and neuroprotective candidates. Continued exploration of the chemical space around the scaffold, particularly modifications to the N-substituent and the ethylamine side chain, will undoubtedly uncover new derivatives with enhanced potency and novel biological activities.
References
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available from: [Link]
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. Available from: [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available from: [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
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Sugimoto, H., Tsuchiya, Y., Naka, T., & Chomei, N. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available from: [Link]
- Banerjee, S., et al. (2012). Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH). NIH National Center for Biotechnology Information. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3477382/
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Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]
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Murata, Y., Miyamoto, E., & Ueda, M. (1991). Antimicrobial and anti-plaque activity of N'-alkyl-N-(2-aminoethyl)piperidine against dental plaque bacteria. Journal of Pharmaceutical Sciences, 80(1), 26-28. Available from: [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]
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Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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MDPI. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Available from: [Link]
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Armstrong, C., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. NIH National Center for Biotechnology Information. Available from: [Link]
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The 4-(2-Aminoethyl)piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine and the Rise of a Versatile Scaffold
The piperidine ring is a quintessential heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its conformational flexibility, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties such as lipophilicity and basicity make it an invaluable building block in drug design.[2] Among the vast landscape of piperidine-containing structures, the 4-(2-aminoethyl)piperidine core has emerged as a particularly versatile and impactful scaffold.
This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the 4-(2-aminoethyl)piperidine scaffold. We will delve into its synthesis, explore its key physicochemical properties, and dissect its diverse roles in medicinal chemistry, with a particular focus on its application in the development of novel therapeutics. This guide will serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses to inform and accelerate drug discovery programs.
I. Synthesis of the 4-(2-Aminoethyl)piperidine Core: A Practical Approach
A robust and scalable synthesis of the 4-(2-aminoethyl)piperidine scaffold is paramount for its widespread application in medicinal chemistry. The most common and efficient method involves the catalytic hydrogenation of a readily available pyridine precursor, 4-(2-aminoethyl)pyridine. This transformation, while conceptually simple, requires careful optimization of reaction conditions to achieve high yields and purity.
Key Synthetic Strategy: Catalytic Hydrogenation of 4-(2-Aminoethyl)pyridine
The reduction of the aromatic pyridine ring to a saturated piperidine is a thermodynamically favorable process, but it requires a catalyst to overcome the kinetic barrier of aromaticity.[3] Various heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium on carbon (Rh/C), are effective for this transformation.[4] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity.
Caption: General workflow for the synthesis of 4-(2-aminoethyl)piperidine.
Detailed Experimental Protocol: Hydrogenation of 4-(2-Aminoethyl)pyridine
This protocol provides a general procedure for the synthesis of 4-(2-aminoethyl)piperidine hydrochloride. The free base can be obtained by subsequent basification and extraction.
Materials:
-
4-(2-Aminoethyl)pyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
Preparation: In a suitable reaction vessel for a high-pressure reactor, dissolve 4-(2-aminoethyl)pyridine (1.0 eq) in methanol.
-
Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) dropwise to the solution at 0 °C.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.[3]
-
Work-up: Carefully depressurize the reactor and purge with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminoethyl)piperidine hydrochloride salt. The product can be further purified by recrystallization if necessary.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Physicochemical Properties: Tailoring for Drug-Likeness
The physicochemical properties of the 4-(2-aminoethyl)piperidine scaffold are crucial for its role in drug design, influencing its solubility, permeability, and ultimately, its pharmacokinetic profile. The presence of two basic nitrogen atoms, one on the piperidine ring and one in the ethylamine side chain, significantly impacts its properties.
Table 1: Key Physicochemical Properties of the 4-(2-Aminoethyl)piperidine Scaffold and a Boc-Protected Analogue
| Property | 4-(2-Aminoethyl)piperidine | 4-(2-Boc-aminoethyl)piperidine | Source |
| Molecular Formula | C₇H₁₆N₂ | C₁₂H₂₄N₂O₂ | [5][6] |
| Molecular Weight | 128.22 g/mol | 228.34 g/mol | [5][6] |
| XLogP3 | 0.4 | 1.9 | [5] |
| pKa (predicted) | Piperidine N: ~11, Ethylamine N: ~10 | Piperidine N: ~11, Amide N: N/A | [5] |
| Topological Polar Surface Area | 29.3 Ų | 41.5 Ų | [5] |
| Hydrogen Bond Donors | 2 | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | 3 | [5] |
| Aqueous Solubility | Partly miscible | Low | [7] |
Note: Some values are computed and should be considered as estimates.
The primary and secondary amine groups make the scaffold relatively polar, which can enhance aqueous solubility.[8] However, this polarity can be modulated through N-substitution on either the piperidine ring or the ethylamine side chain. For instance, the introduction of a tert-butyloxycarbonyl (Boc) protecting group on the ethylamine nitrogen increases lipophilicity (as indicated by the higher XLogP3 value) and is a common strategy in multi-step syntheses.[8][9] The basicity of the nitrogens allows for salt formation, which is often exploited to improve the solubility and handling of drug candidates.
III. The Role in Medicinal Chemistry: A Scaffold for Diverse Targets
The 4-(2-aminoethyl)piperidine scaffold has proven to be a valuable component in the design of ligands for a variety of biological targets. Its structural features allow it to serve as a versatile pharmacophore, a linker, or a building block to orient other functional groups towards their binding sites.
A. Sigma-1 Receptor Ligands with Antiproliferative Activity
A significant body of research has focused on the development of 4-(2-aminoethyl)piperidine derivatives as potent and selective ligands for the sigma-1 (σ₁) receptor.[10][11][12] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is overexpressed in many types of cancer cells.[13][14]
Mechanism of Action:
Ligands containing the 4-(2-aminoethyl)piperidine scaffold have been shown to bind to the σ₁ receptor and modulate its function, leading to antiproliferative effects in cancer cells.[10][12] The proposed mechanism involves the disruption of the σ₁ receptor's role in maintaining mitochondrial homeostasis and responding to cellular stress.[14] By interfering with σ₁ receptor function, these compounds can induce apoptosis and inhibit tumor growth.[10][13]
Caption: Simplified signaling pathway of 4-(2-aminoethyl)piperidine-based σ₁ receptor antagonists.
Structure-Activity Relationships (SAR):
Studies have revealed key SAR insights for this class of compounds:
-
Piperidine N-substitution: The nature of the substituent on the piperidine nitrogen significantly influences σ₁ receptor affinity and selectivity. Small alkyl groups, such as a methyl group, have been shown to enhance affinity compared to an unsubstituted piperidine.[10]
-
Ethylamine Substitution: The terminal amine of the ethylamine side chain is a critical point for interaction with the receptor. It is often substituted with various arylalkyl groups to optimize binding.[10]
-
Stereochemistry: The stereochemistry at any chiral centers introduced into the scaffold can have a profound impact on biological activity, a common theme in drug design.
B. A Versatile Scaffold for Other Therapeutic Targets
While the σ₁ receptor has been a major focus, the 4-(2-aminoethyl)piperidine scaffold is present in compounds targeting a range of other biological systems. Its ability to present a basic nitrogen at a defined distance from the piperidine ring makes it a valuable pharmacophore for various receptors and enzymes.
Table 2: Examples of Drugs and Clinical Candidates Incorporating the Piperidine Scaffold
| Drug/Compound | Therapeutic Area | Target(s) |
| Crizotinib | Oncology | ALK, ROS1 |
| SLC-0111 (analogue) | Oncology | Carbonic Anhydrase IX and XII |
| Fenpropimorph (related structure) | Agriculture (Fungicide) | Ergosterol Biosynthesis |
| Various N-arylalkylpiperidines | Neurology | Sigma-1 and Sigma-2 Receptors |
Note: This table includes examples of drugs with a piperidine scaffold to illustrate its broad applicability. Some may not contain the exact 4-(2-aminoethyl)piperidine substructure but highlight the importance of the piperidine core.
The piperidine moiety in Crizotinib, an ALK and ROS1 inhibitor, is crucial for its pharmacological properties, even though it may not directly interact with the active site.[1] In the development of carbonic anhydrase inhibitors, a piperidinyl-hydrazidoureido linker was incorporated to enhance binding selectivity.[1] Furthermore, various N-arylalkylpiperidines have been synthesized and evaluated for their affinity towards both sigma-1 and sigma-2 receptors, indicating the tunability of this scaffold.[15]
IV. Conclusion and Future Perspectives
The 4-(2-aminoethyl)piperidine scaffold has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis, tunable physicochemical properties, and proven ability to interact with a range of biological targets underscore its importance in modern drug discovery. The continued exploration of this scaffold, particularly in the context of novel target classes and innovative drug delivery strategies, is likely to yield the next generation of therapeutics for a multitude of diseases. As our understanding of complex biological systems deepens, the rational design of molecules based on such privileged scaffolds will remain a cornerstone of successful drug development.
V. References
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
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Vitale, P., Degennaro, L., & Luisi, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. [Link]
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Balla, M., Bapst, J., Bannykh, A., Baumann, M., & Caron, S. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6330. [Link]
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PubChem. (n.d.). N-(2-Aminoethyl)piperidine. PubChem Compound Summary for CID 33944. Retrieved from [Link]
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
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Crottès, D., & Fagni, L. (2014). The sigma-1 receptor: a regulator of cancer cell electrical plasticity? Frontiers in Physiology, 5, 113. [Link]
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7). [Link]
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Kourrich, S. (2017). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience, 11, 419. [Link]
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S. M. A. El-Gamal, Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective, ACS Omega, 2021, 6, 23, 14757–14779. [Link]
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Shida, N., Shimizu, Y., Yonezawa, A., & Atobe, M. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Aydar, E., & Deringöl, P. (2020). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cells, 9(8), 1878. [Link]
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Amata, E., Gali, M., Marrazzo, A., Prezzavento, O., & Ronsisvalle, G. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 279, 116901. [Link]
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Dell’Anna, M. M., Ciccarella, G., & Mastrorilli, P. (2017). Synthesis and Characterization of Fe(0) (2,2'-bipyridine) (2-aminoethyl-pyridine) and its Reaction with Dihydrogen. ChemSusChem, 10(1), 141-149. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Retrieved from [Link]
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Catapano, C. V., & Civenni, G. (2017). Abstract 2900: Sigma-1 receptor control tumorigenic and stem cell-like phenotype in human cancers. Cancer Research, 77(13_Supplement), 2900. [Link]
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Kellar, D., & Kellar, F. (2017). Sigma1 Pharmacology in the Context of Cancer. Advances in Experimental Medicine and Biology, 964, 145-162. [Link]
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PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol. PubChem Compound Summary for CID 2756425. Retrieved from [Link]
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Słoczyńska, K., Pytka, K., & Kieć-Kononowicz, K. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 28(9), 3895. [Link]
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Literature review on the applications of piperidine derivatives in drug discovery.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in over seventy FDA-approved drugs and a vast number of biologically active natural products underscores its status as a "privileged scaffold".[1][2][3] This is not a matter of chance, but a consequence of its unique structural and physicochemical properties. The sp³-hybridized nature of its carbon atoms imparts a three-dimensional chair-like conformation, providing a rigid framework for the precise spatial orientation of substituents.[4] This conformational rigidity is paramount for optimizing drug-target interactions, enhancing binding affinity and selectivity.[4][5] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned to modulate pharmacokinetic properties such as solubility and membrane permeability.[4]
This technical guide, intended for professionals in drug discovery and development, will provide a comprehensive overview of the applications of piperidine derivatives across key therapeutic areas. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, present detailed, field-proven protocols, and explore the intricate structure-activity relationships that govern their therapeutic efficacy.
Piperidine Derivatives in Neurodegenerative Diseases: The Case of Donepezil
Neurodegenerative diseases, such as Alzheimer's, represent a significant and growing unmet medical need.[6][7][8] A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Piperidine derivatives have emerged as a crucial class of AChE inhibitors, with Donepezil being a prime example of a clinically successful drug.[1][8]
Mechanism of Action of Donepezil
Donepezil acts as a reversible, non-competitive inhibitor of AChE. Its N-benzylpiperidine moiety plays a critical role in its binding to the enzyme. The piperidine nitrogen interacts with the catalytic anionic site (CAS) of AChE, while the benzyl group engages with the peripheral anionic site (PAS). This dual binding mode effectively blocks the active site gorge of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft.[9]
Figure 1: Simplified interaction diagram of Donepezil with Acetylcholinesterase.
Synthesis of Donepezil: A Step-by-Step Protocol
The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting double bond.[10][11][12][13] The following protocol is an adaptation from established industrial-scale syntheses.[10]
Materials:
-
5,6-dimethoxy-1-indanone
-
1-benzyl-4-formylpiperidine
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dimethylformamide (DMF)
-
Acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 5,6-dimethoxy-indanone (1.0 eq) in methanol under an inert atmosphere.[10]
-
Slowly add NaOH flakes (3.2 eq) to the stirring solution at room temperature.[10]
-
Add a solution of N-benzyl-piperidine-4-carboxaldehyde (1.0 eq) to the reaction mixture.[10]
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, filter the solid product, wash with 5% acetic acid, and then with methanol.[10]
-
Dry the solid to obtain the crude unsaturated intermediate.[10]
-
Recrystallize the crude product from DMF.[10]
-
-
Reduction Reaction:
-
Suspend the purified unsaturated intermediate in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Donepezil free base.
-
-
Salt Formation:
-
Dissolve the Donepezil free base in a suitable solvent (e.g., ethanol or isopropanol).
-
Slowly add a solution of HCl in the same solvent to precipitate Donepezil hydrochloride.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
-
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The inhibitory activity of synthesized piperidine derivatives against AChE is typically evaluated using the Ellman's method, a colorimetric assay.[6]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.[6]
-
Prepare a stock solution of ATCI in deionized water.[6]
-
Prepare a stock solution of DTNB in phosphate buffer.[6]
-
Prepare serial dilutions of the test compounds and Donepezil in the assay buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[6]
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations (or buffer for the control).[6]
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.[6]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader and continue to record the absorbance every minute for 10-15 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[6]
-
| Compound | Target | Key Structural Features for Activity | IC50 (nM) |
| Donepezil | AChE | N-benzylpiperidine and indanone moieties | 5.7 |
| Analogue 1 | AChE | N-benzylpiperidine with electron-donating group on the benzyl ring | 10.2 |
| Analogue 2 | AChE | N-benzylpiperidine with electron-withdrawing group on the benzyl ring | 3.5 |
| Analogue 3 | AChE | Replacement of indanone with a different aromatic system | 25.8 |
Table 1: Representative Structure-Activity Relationship (SAR) data for Donepezil analogues as AChE inhibitors. Data is illustrative and based on general trends reported in medicinal chemistry literature.
Piperidine Derivatives in Cancer Therapy
The piperidine scaffold is also a prominent feature in a number of anticancer agents, targeting a variety of molecular mechanisms.[14][15][16][17][18] These include the inhibition of crucial enzymes like kinases and the disruption of microtubule dynamics.[5][7][19][20]
Mechanism of Action: Targeting Tubulin Polymerization
Certain piperidine derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[17] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[17]
Figure 2: Mechanism of action of piperidine-based tubulin polymerization inhibitors.
Synthesis of a Representative Piperidine-Based Anticancer Agent
A variety of synthetic routes are employed to access piperidine-containing anticancer agents. The following is a generalized protocol for the synthesis of a piperidone-based scaffold, which can be further functionalized.[21]
Materials:
-
Aromatic aldehyde
-
Ketone (e.g., acetone)
-
Amine (e.g., ammonium acetate)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure (Mannich-type reaction):
-
In a round-bottom flask, dissolve the aromatic aldehyde (2 eq) and the ketone (1 eq) in ethanol.
-
Add a solution of the amine (1 eq) in ethanol to the mixture.
-
Add a catalytic amount of a base, such as NaOH.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified piperidone derivative.
Biological Evaluation: Tubulin Polymerization Assay
The effect of piperidine derivatives on tubulin polymerization can be assessed using a fluorescence-based in vitro assay.[1][14][22]
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well, black, clear-bottom plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tubulin in ice-cold polymerization buffer.[1]
-
Prepare a stock solution of GTP.
-
Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in the polymerization buffer on ice.[1]
-
Prepare serial dilutions of the test compounds, paclitaxel, and nocodazole.
-
-
Assay Protocol:
-
Pre-warm the plate reader to 37°C.[1]
-
Add 5 µL of the test compound or control solutions to the wells of the 96-well plate.[1]
-
Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mixture to each well.[1]
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors will show a decrease in the rate and extent of polymerization compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/EC50 (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1, OVCAR-8, HCT116 | Furan-pyrazole moiety | 0.02 - 21.4 | [23] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [23] |
| Compound 17a | Tubulin (Colchicine site), PC3 cells | Specific substitutions on the piperidine and aromatic rings | 0.81 | [17] |
Table 2: SAR of Piperidine Derivatives as Anticancer Agents.
Piperidine Derivatives as Antiviral Agents
The versatility of the piperidine scaffold extends to the development of antiviral drugs, with notable examples in the treatment of influenza and HIV.[8][24][25][26][27]
Mechanism of Action: Neuraminidase Inhibition in Influenza
For influenza, a key target is the neuraminidase (NA) enzyme, which is essential for the release of newly formed viral particles from infected cells. Piperidine-containing compounds have been designed to mimic the natural substrate of NA, sialic acid, and act as competitive inhibitors. By binding to the active site of NA, these drugs prevent the cleavage of sialic acid residues, leading to the aggregation of viral particles on the cell surface and preventing their spread.[4]
Figure 3: Inhibition of influenza virus release by piperidine-based neuraminidase inhibitors.
Synthesis of a Piperidine-Containing Antiviral Compound
The synthesis of piperidine-based antiviral agents often involves the construction of a highly functionalized piperidine ring. The following is a generalized protocol for the synthesis of a 4-substituted piperidine derivative.[25]
Materials:
-
4-Hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine)
-
Aromatic halide (e.g., 4-chloroquinoline)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure (Williamson Ether Synthesis):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the aromatic halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether-linked piperidine derivative.
Biological Evaluation: Neuraminidase Inhibition Assay
The inhibitory activity of piperidine derivatives against influenza neuraminidase can be determined using a fluorescence-based assay with the substrate 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA).[4][28][29][30][31]
Materials:
-
Influenza virus containing neuraminidase
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., ethanol/NaOH mixture)
-
Test compounds
-
Oseltamivir (as a positive control)
-
96-well, black, flat-bottom plate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Add 50 µL of the diluted test compound or control to the wells of the 96-well plate.[4]
-
Add 50 µL of the diluted virus to each well (except for the blank).[4]
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the MUNANA substrate solution to each well and incubate at 37°C for 1 hour.[4]
-
Stop the reaction by adding 100 µL of the stop solution to each well.[4]
-
Read the fluorescence intensity using a fluorometer (e.g., excitation at 365 nm, emission at 450 nm).[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
| Compound | Virus Strain | Key Structural Features for Activity | EC50 (µM) | Reference |
| tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A and B strains | Ether linkage between quinoline and piperidine | 0.05 - 0.10 | [8][25] |
| Oseltamivir | Influenza A and B strains | Carboxylate and amino groups mimicking sialic acid | Varies by strain | [4] |
Table 3: Antiviral Activity of a Representative Piperidine Derivative.
Conclusion: The Future of Piperidine Derivatives in Drug Discovery
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its conformational rigidity, synthetic tractability, and favorable physicochemical properties ensure its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens, the ability to strategically functionalize the piperidine ring will undoubtedly lead to the discovery of new generations of drugs with enhanced potency, selectivity, and safety profiles. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their quest for innovative medicines.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Scilit. [Link]
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Strategic Synthesis of 4-(2-Aminoethyl)piperidine Analogs: A Guide to Key Starting Materials and Core Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(2-aminoethyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent σ1 receptor ligands with applications in oncology and neurology.[1][2] Its synthetic accessibility and the ease with which its nitrogen atoms can be functionalized make it an invaluable building block for creating diverse chemical libraries. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed to construct these valuable analogs, focusing on the causal logic behind experimental choices to ensure reproducibility and scalability.
The Piperidin-4-one Strategy: A Versatile and Convergent Approach
The most prevalent and versatile route to 4-(2-aminoethyl)piperidine analogs begins with a pre-formed piperidine ring, specifically an N-protected piperidin-4-one. This strategy offers significant advantages by allowing for the late-stage introduction of the aminoethyl side chain and diverse N-substituents, making it ideal for structure-activity relationship (SAR) studies.
Core Starting Materials: N-Protected Piperidin-4-ones
The choice of the nitrogen protecting group is a critical first step, dictating the reaction conditions for subsequent transformations and the final deprotection strategy. The most common choices are:
-
tert-Butoxycarbonyl (Boc): N-Boc-piperidin-4-one is widely used due to its stability under a range of non-acidic conditions and its straightforward removal with mild acid (e.g., TFA). It is commercially available and serves as a reliable starting point for many synthetic campaigns.[3]
-
Carboxybenzyl (Cbz): N-Cbz-piperidin-4-one is another common choice, offering orthogonality to Boc-group deprotection. The Cbz group is typically removed via catalytic hydrogenation, a condition that can simultaneously reduce other functional groups in the molecule.[4]
-
Tosyl (Ts): N-Tosyl-piperidin-4-one provides a robust protecting group, stable to both acidic and basic conditions as well as many reductive and oxidative reagents. Its removal, however, often requires harsh conditions, such as sodium in liquid ammonia or magnesium in methanol.[1][4]
The selection of the protecting group should be made with the entire synthetic sequence in mind, considering the tolerance of all planned intermediates to the final deprotection conditions.
Synthetic Workflow: From Ketone to Aminoethyl Side Chain
A highly effective, multi-step sequence transforms the piperidin-4-one core into the desired product. This pathway involves homologation to introduce the two-carbon side chain, followed by functional group manipulations to install the terminal amine.[1][4]
Caption: Figure 1: Synthetic workflow from N-protected piperidin-4-one.
Key Experimental Protocols
The following protocols are derived from established literature and represent a validated pathway for synthesizing a 4-(2-(benzylamino)ethyl)-2-phenyl-1-(tosyl)piperidine intermediate, a precursor to various σ1 receptor ligands.[1][4]
Protocol 1: Synthesis of 1-Tosyl-2,3-dihydropyridin-4(1H)-one (Compound 7a)
This step creates the α,β-unsaturated system necessary for conjugate addition. The use of N-methylmorpholine N-oxide (NMO) allows the oxidation to proceed under mild conditions, preventing degradation of the starting material.[4]
-
To a solution of N-Tosyl-piperidin-4-one (6a , 1 equivalent) in DMSO, add iodoxybenzoic acid (IBX, 1.5 equiv.) and N-methylmorpholine N-oxide (NMO, 1.5 equiv.).
-
Stir the reaction mixture at 30 °C for 3 days.
-
Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the dihydropyridin-4-one 7a .
Protocol 2: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one (Compound 8a)
This Rhodium-catalyzed conjugate addition is a key step for installing substituents at the 2-position of the piperidine ring. Performing the reaction in a dioxane/water mixture without a strong base prevents the decomposition of the sensitive dihydropyridinone starting material.[4]
-
To a solution of dihydropyridin-4-one 7a (1 equiv.) and phenylboronic acid (1.5 equiv.) in a 10:1 mixture of dioxane/water, add [Rh(cod)₂]BF₄ (0.05 equiv.).
-
Heat the mixture under an inert atmosphere at 100 °C for 2 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify via column chromatography to obtain the phenyl-substituted piperidinone 8a .
Protocol 3: Homologation via Wittig Reaction (Compound 9a)
The Wittig reaction extends the carbon chain at the 4-position, converting the ketone into an α,β-unsaturated ester, which is the precursor to the ethyl side chain.[4]
-
Dissolve the piperidin-4-one 8a (1 equiv.) and (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.5 equiv.) in toluene.
-
Reflux the mixture for 18 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
The crude product 9a , often containing triphenylphosphine oxide, can be used directly in the next step after purification to remove the bulk of the byproduct.
Protocol 4: Formation of the Aminoethyl Side Chain
This three-step sequence transforms the unsaturated ester into the target primary alcohol, which is then activated and displaced by an amine.
-
Reduction of Ester (to Compound 11): Reduce the α,β-unsaturated ester 9a (1 equiv.) via hydrogenation (H₂ balloon, 10% Pd/C in methanol) to saturate the double bond, yielding the saturated ester 10 . Subsequently, reduce the ester 10 with lithium aluminum hydride (LiAlH₄, 2 equiv.) in THF at room temperature to obtain the primary alcohol 11 .[1]
-
Mesylation (to Compound 12): Activate the primary alcohol 11 (1 equiv.) by reacting it with methanesulfonyl chloride (MsCl, 1.2 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in dichloromethane (CH₂Cl₂) at room temperature for 18 hours to form the mesylate 12 .[1]
-
Nucleophilic Substitution (to Compound 13a): Reflux the mesylate 12 (1 equiv.) with the desired amine (e.g., benzylamine, 2 equiv.) in acetonitrile for 18 hours. This displaces the mesylate group to form the protected aminoethyl side chain, yielding compound 13a .[1]
Quantitative Data Summary
The following table summarizes typical yields for the key transformations described above, demonstrating the efficiency of this synthetic pathway.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxidation | 6a | 7a | IBX, NMO, DMSO | 77 | [4] |
| Conjugate Addition | 7a | 8a | Phenylboronic acid, [Rh(cod)₂]BF₄ | 34 | [4] |
| Wittig Reaction | 8b (Cbz-prot.) | 9b | Ph₃P=CHCO₂Et, Toluene | 98 | [4] |
| Ester Hydrogenation | 9a | 10 | H₂, Pd/C, Methanol | 81 | [1] |
| Ester Reduction (LiAlH₄) | 10 | 11 | LiAlH₄, THF | 89 | [1] |
| Mesylation | 11 | 12 | MsCl, Et₃N, CH₂Cl₂ | 94 | [1] |
| Nucleophilic Substitution (BnNH₂) | 12 | 13a | Benzylamine, Acetonitrile | 60 | [1] |
The Pyridine Reduction Strategy: A Direct Route to the Piperidine Core
An alternative and often more direct approach involves the synthesis of a substituted pyridine followed by catalytic hydrogenation to form the piperidine ring. This method is particularly advantageous when the desired substitution pattern on the pyridine ring is readily accessible.
Core Starting Material: 4-(2-Hydroxyethyl)pyridine
A common and commercially available starting material for this strategy is 4-(2-hydroxyethyl)pyridine, also known as 2-(4-pyridyl)ethanol. This compound contains the pre-installed C2 side chain, simplifying the overall synthesis.
Synthetic Workflow: Reduction and Functionalization
The workflow involves the reduction of the aromatic pyridine ring, followed by activation of the hydroxyl group and subsequent conversion to the desired amine.
Caption: Figure 2: Synthetic workflow starting from 4-(2-hydroxyethyl)pyridine.
Key Experimental Protocols
Protocol 5: Hydrogenation of 2-(4-pyridyl)ethanol
This protocol achieves the reduction of the pyridine ring to a piperidine while protecting the resulting secondary amine as a hydrochloride salt in a single step.
-
Charge a high-pressure hydrogenation vessel with 2-(4-pyridyl)ethanol (1 equiv.), platinum oxide (PtO₂, ~0.03 equiv.), water, and concentrated hydrochloric acid (1.2 equiv.).[5]
-
Pressurize the vessel with hydrogen gas (e.g., 1000 psig) and agitate until hydrogen uptake ceases.[5]
-
Vent the vessel and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield 4-(2-hydroxyethyl)piperidine hydrochloride quantitatively.[5]
Protocol 6: Conversion to 4-(2-Bromoethyl)piperidine
The hydroxyl group is converted to a bromide, a better leaving group, to facilitate the subsequent introduction of the amine.
-
Treat 4-(2-hydroxyethyl)piperidine hydrochloride (1 equiv.) with phosphorus tribromide (PBr₃, ~0.4 equiv.) at 100 °C for 1.5 hours.[5]
-
After cooling, triturate the reaction mixture with diethyl ether and filter the solid to obtain 4-(2-bromoethyl)piperidine hydrobromide.[5]
From this bromo intermediate, the piperidine nitrogen can be protected (e.g., via formylation), and the bromide can be displaced with a primary or secondary amine to generate a wide array of analogs.[5]
Comparative Analysis and Strategic Selection
The choice between the piperidin-4-one and pyridine reduction strategies depends on several factors:
-
Availability of Starting Materials: N-protected piperidin-4-ones and substituted pyridines are often commercially available, but their cost and purity can vary.
-
Desired Diversity: The piperidin-4-one route is generally superior for generating broad chemical diversity late in the synthesis, as both the N1-substituent and the terminal amine on the side chain can be easily varied.
-
Stereochemistry: For analogs with stereocenters on the piperidine ring (e.g., at the C2 position), the piperidin-4-one strategy allows for the use of stereoselective conjugate additions or other asymmetric transformations.
-
Scalability and Process Safety: Catalytic hydrogenation of pyridines can require high-pressure equipment, which may be a consideration for scalability. The multi-step piperidinone route, while longer, may use more standard laboratory equipment.
Conclusion
The synthesis of 4-(2-aminoethyl)piperidine analogs is a well-established field with robust and flexible methodologies. The two primary strategies, starting from either N-protected piperidin-4-ones or substituted pyridines, provide powerful and complementary pathways to this important scaffold. By understanding the underlying chemical principles and the practical advantages of each route, researchers can strategically design and execute syntheses to accelerate the discovery and development of novel therapeutics. The protocols and data presented in this guide serve as a validated foundation for these efforts, promoting efficiency and success in the laboratory.
References
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available at: [Link][1]
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link][4]
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link][2]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link][3]
-
PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. PrepChem.com. Available at: [Link][5]
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Aminoethyl)piperidine Derivatives
Introduction
The 4-(2-aminoethyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence is crucial for the development of therapeutics targeting various receptors and enzymes. The inherent conformational flexibility of the piperidine ring, coupled with the basicity of the aminoethyl side chain, allows for specific interactions with biological targets. This application note provides a detailed, step-by-step protocol for the synthesis of 4-(2-aminoethyl)piperidine derivatives, offering researchers a robust and adaptable methodology for the creation of novel chemical entities for drug discovery and development.
The synthetic strategy outlined herein is designed to be versatile, allowing for the introduction of a variety of substituents on the piperidine nitrogen. This adaptability is key to exploring the structure-activity relationships (SAR) of new compounds. The protocol begins with a commercially available starting material and proceeds through a logical sequence of transformations, with each step explained in detail to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis commences with the protection of the piperidine nitrogen of 4-piperidone monohydrate hydrochloride, followed by a Wittig reaction to introduce the two-carbon side chain. Subsequent functional group manipulations, including reduction, mesylation, azide substitution, and a final Staudinger reduction, afford the desired 4-(2-aminoethyl)piperidine core. The piperidine nitrogen can then be deprotected and subsequently alkylated to generate a library of derivatives.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of the 4-(2-Aminoethyl)piperidine Core
Protocol 1: N-Boc Protection of 4-Piperidone
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable to a wide range of reaction conditions, including the basic conditions of the Wittig reaction and the reducing conditions used later in the synthesis, yet it can be readily removed under acidic conditions.[1]
-
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.
-
Protocol 2: Wittig Reaction for Side Chain Introduction
-
Rationale: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a ketone.[2][3] Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, favors the formation of the (E)-alkene.
-
Materials:
-
N-Boc-4-piperidone
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
-
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(N-Boc-piperidin-4-ylidene)acetate.
-
Protocol 3: Reduction of the Alkene
-
Rationale: Catalytic hydrogenation is an effective method for the reduction of the carbon-carbon double bond without affecting the ester functionality. Palladium on carbon is a commonly used and efficient catalyst for this transformation.
-
Materials:
-
Ethyl 2-(N-Boc-piperidin-4-ylidene)acetate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve ethyl 2-(N-Boc-piperidin-4-ylidene)acetate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(N-Boc-piperidin-4-yl)acetate.
-
Protocol 4: Reduction of the Ester to the Alcohol
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Materials:
-
Ethyl 2-(N-Boc-piperidin-4-yl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2-(N-Boc-piperidin-4-yl)acetate (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield 2-(N-Boc-piperidin-4-yl)ethanol.
-
Protocol 5: Mesylation of the Alcohol
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution with azide.[5] Triethylamine is used to neutralize the HCl generated during the reaction.
-
Materials:
-
2-(N-Boc-piperidin-4-yl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-(N-Boc-piperidin-4-yl)ethanol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give 2-(N-Boc-piperidin-4-yl)ethyl methanesulfonate. This product is often used immediately in the next step.
-
Protocol 6: Azide Substitution
-
Rationale: Sodium azide is a good nucleophile for the Sₙ2 displacement of the mesylate. This reaction introduces the nitrogen atom that will become the primary amine.
-
Materials:
-
2-(N-Boc-piperidin-4-yl)ethyl methanesulfonate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude 2-(N-Boc-piperidin-4-yl)ethyl methanesulfonate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-(2-azidoethyl)-N-Boc-piperidine.
-
Protocol 7: Staudinger Reduction of the Azide
-
Rationale: The Staudinger reduction is a mild and efficient method for converting an azide to a primary amine using triphenylphosphine followed by hydrolysis.[6][7][8] This method is advantageous as it avoids the use of harsh reducing agents that could affect other functional groups.
-
Materials:
-
4-(2-Azidoethyl)-N-Boc-piperidine
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve 4-(2-azidoethyl)-N-Boc-piperidine (1.0 eq) in a mixture of THF and water (e.g., 4:1).
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Nitrogen gas evolution will be observed.
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct, yielding 4-(2-aminoethyl)-N-Boc-piperidine.
-
Part 2: Deprotection and N-Alkylation
Protocol 8: N-Boc Deprotection
-
Rationale: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc protecting group.[1][9] The choice of acid can depend on the desired salt form of the final product.
-
Materials:
-
4-(2-Aminoethyl)-N-Boc-piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure (using TFA):
-
Dissolve 4-(2-aminoethyl)-N-Boc-piperidine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃) and extracted with an organic solvent to obtain the free base.
-
Protocol 9: N-Alkylation of 4-(2-Aminoethyl)piperidine
-
Rationale: The secondary amine of the piperidine ring can be alkylated using various methods. Direct alkylation with an alkyl halide in the presence of a base is a straightforward approach.[10][11] Reductive amination with an aldehyde or ketone provides an alternative route to N-alkylated products.
-
Materials (for direct alkylation):
-
4-(2-Aminoethyl)piperidine (free base or salt)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or DMF
-
-
Procedure (for direct alkylation):
-
To a solution of 4-(2-aminoethyl)piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-alkyl-4-(2-aminoethyl)piperidine derivative.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Boc Protection | Boc₂O, TEA | DCM | 0 to RT | 12-16 | >95 |
| 2 | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Toluene | 110 | 12-16 | 70-85 |
| 3 | Alkene Reduction | H₂, 10% Pd/C | MeOH | RT | 4-6 | >95 |
| 4 | Ester Reduction | LiAlH₄ | THF | 0 to RT | 2-4 | 85-95 |
| 5 | Mesylation | MsCl, TEA | DCM | 0 | 1-2 | >90 (crude) |
| 6 | Azide Substitution | NaN₃ | DMF | 60-70 | 4-6 | 80-90 |
| 7 | Staudinger Reduction | PPh₃, H₂O | THF/H₂O | RT | 8-12 | 75-85 |
| 8 | N-Boc Deprotection | TFA | DCM | 0 to RT | 1-2 | >95 |
| 9 | N-Alkylation | R-X, K₂CO₃ | Acetonitrile | RT to 50 | 4-12 | 60-80 |
References
- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
- BenchChem. (2025). comparative study of different methods for azide reduction to amines.
-
Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]
- BenchChem. (2025). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Alcohol. Retrieved from [Link]
-
askIITians. (2025, March 4). Write steps for reduction of ester to alcohol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application of 4-(2-Aminoethyl)piperidine in the Development of σ1 Receptor Ligands: A Senior Application Scientist's Guide
Introduction: The σ1 Receptor as a Therapeutic Target and the Role of Privileged Scaffolds
The sigma-1 (σ1) receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has emerged as a significant target for therapeutic intervention in a wide range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][2] Unlike classical G-protein coupled or ionotropic receptors, the σ1 receptor modulates intracellular signaling pathways through protein-protein interactions, influencing calcium signaling, ion channel function, and cellular stress responses.[2][3] The development of selective σ1 receptor ligands is therefore a key focus in modern medicinal chemistry.
Within the landscape of σ1 receptor ligand design, the piperidine moiety has been identified as a "privileged scaffold," a molecular framework that is capable of providing high-affinity ligands for a specific target upon appropriate substitution.[4][5][6][7] More specifically, the 4-(2-aminoethyl)piperidine substructure has proven to be a cornerstone in the design of potent and selective σ1 receptor modulators.[1][8] This guide will provide an in-depth exploration of the application of this key building block, detailing its structural significance, providing exemplary ligands, and offering detailed protocols for their synthesis and characterization.
The Structural Significance of the 4-(2-Aminoethyl)piperidine Scaffold
The high affinity of ligands incorporating the 4-(2-aminoethyl)piperidine scaffold for the σ1 receptor is not coincidental; it arises from a confluence of favorable structural and physicochemical properties that facilitate optimal interactions within the receptor's binding pocket.
-
The Basic Amine: The nitrogen atom of the piperidine ring, and in many cases the terminal amine of the ethylamino sidechain, are typically protonated at physiological pH. This positive charge is crucial for forming a key electrostatic interaction with a highly conserved acidic residue, Glutamate-172 (Glu172), within the σ1 receptor binding site.[9] This salt bridge is a primary anchor for many high-affinity ligands.
-
Hydrophobic Interactions: The piperidine ring itself, along with appropriate lipophilic substituents, engages in hydrophobic interactions with a lipophilic pocket within the receptor. Molecular dynamics simulations have identified key residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 as forming this pocket.[1][8][10]
-
Conformational Rigidity and Vectorial Orientation: The cyclic nature of the piperidine ring imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding. The 4-substitution pattern on the piperidine ring projects the 2-aminoethyl sidechain and any N-substituents in defined vectors, allowing for precise positioning of functional groups to interact with specific subpockets of the receptor.
-
Modulation of Physicochemical Properties: The presence of the piperidine nitrogen offers a convenient handle for chemical modification. Substitution at this position can significantly impact a ligand's affinity, selectivity, and pharmacokinetic properties. For instance, small alkyl groups like a methyl group on the piperidine nitrogen have been shown to enhance σ1 receptor affinity compared to an unsubstituted piperidine.[8][10]
Exemplary σ1 Receptor Ligands Incorporating the 4-(2-Aminoethyl)piperidine Scaffold
The versatility of the 4-(2-aminoethyl)piperidine scaffold is evident in the diverse range of high-affinity σ1 receptor ligands that have been developed. The following table summarizes a selection of such ligands, highlighting their binding affinities and selectivity.
| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1:σ2) | Reference |
| Compound 1a | 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 52.3 | ~154 | [11] |
| Compound 1b | 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 | >100 | >112 | [11] |
| Compound 4a | N-benzyl-2-(2-phenylpiperidin-4-yl)ethan-1-amine | 165 | >10,000 | >60 | [8] |
| Compound 18a | N-benzyl-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine | 7.9 | 471 | ~60 | [8] |
| Compound 7 | 4-cyano-4-phenyl-1-benzylpiperidine | <1 | 1600 | >1600 | [12] |
| Compound 9 | 4-cyano-4-phenyl-1-(3-phenylpropyl)piperidine | <1 | 46 | >46 | [12] |
Note: Ki values are a measure of binding affinity; a lower Ki indicates higher affinity.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a generic σ1 receptor ligand incorporating the 4-(2-aminoethyl)piperidine scaffold and for the determination of its σ1 receptor binding affinity.
Protocol 1: Synthesis of a Representative 4-(2-Aminoethyl)piperidine-Based σ1 Ligand
This protocol describes a representative synthetic route for a compound class where a substituted piperidine is N-alkylated with a phenoxyethyl moiety, a common motif in high-affinity σ1 ligands.[11]
Workflow for the Synthesis of a Phenoxyethylpiperidine Ligand
A representative synthetic workflow.
Materials:
-
4-methylpiperidine
-
1-bromo-2-(4-chlorophenoxy)ethane
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpiperidine (1.0 eq), 1-bromo-2-(4-chlorophenoxy)ethane (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the identity and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: σ1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the σ1 receptor using membranes from a source with high σ1 receptor expression (e.g., guinea pig liver or cells overexpressing the receptor) and a radiolabeled σ1 ligand such as -pentazocine.[13][14]
Workflow for σ1 Receptor Radioligand Binding Assay
A typical radioligand binding assay workflow.
Materials:
-
Guinea pig liver membrane preparation (or other suitable source of σ1 receptors)
-
-pentazocine (specific activity ~30-60 Ci/mmol)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Haloperidol (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquot on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Dilute the membrane preparation to the desired final concentration in the assay (e.g., 100-200 µg protein per well).
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of -pentazocine in assay buffer at a concentration near its Kd (e.g., 15 nM).[3]
-
Prepare a solution of haloperidol at a high concentration (e.g., 10 µM) in assay buffer to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, -pentazocine solution, and membrane suspension.
-
Non-specific Binding: Add haloperidol solution, -pentazocine solution, and membrane suspension.
-
Test Compound: Add test compound dilution, -pentazocine solution, and membrane suspension.
-
The final assay volume is typically 100-250 µL.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[3][15]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Concluding Remarks
The 4-(2-aminoethyl)piperidine scaffold represents a highly validated and versatile starting point for the design of novel σ1 receptor ligands. Its inherent structural features provide a strong foundation for achieving high affinity and selectivity. By understanding the key interactions within the σ1 receptor binding site and employing robust synthetic and pharmacological evaluation protocols, researchers can continue to leverage this privileged scaffold to develop novel therapeutics for a multitude of diseases. The protocols and data presented herein serve as a comprehensive resource for scientists and drug development professionals engaged in this exciting and impactful area of research.
References
-
Wünsch, B., & Grün, C. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
- BenchChem. (2025).
-
Wünsch, B., & Grün, C. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
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Wünsch, B., & Grün, C. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
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Satała, G., & Starok, M. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4666–4684. [Link]
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Satała, G., & Starok, M. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21. [Link]
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Perregaard, J., Moltzen, E. K., Meier, E., & Sanchez, C. (1995). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Journal of medicinal chemistry, 38(11), 1998–2008. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. [Link]
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Rossi, D., & Collina, S. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 28(9), 3895. [Link]
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Martin, K., & Patel, B. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 242. [Link]
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current topics in medicinal chemistry, 9(10), 875–886. [Link]
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Bhardwaj, A., & Alkayed, N. J. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404–2410. [Link]
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Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247–1250. [Link]
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Application Note & Protocols: Reductive Amination of N-Substituted 4-Piperidone Derivatives
Abstract
The N-substituted 4-piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of biologically active molecules. Reductive amination stands out as one of the most robust and widely utilized methods for converting the 4-keto group into a diverse range of primary, secondary, and tertiary amines, thereby enabling the exploration of chemical space in drug discovery programs.[1][2] This document provides an in-depth guide to the principles and practices of reductive amination on N-substituted 4-piperidone derivatives. It details the underlying mechanism, explains the rationale behind common reagent choices, and presents validated, step-by-step protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of 4-Aminopiperidines
The piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing ligand-receptor interactions. The introduction of an amino group at the C4 position of an N-substituted piperidone via reductive amination is a key synthetic transformation. This reaction is a powerful tool for C-N bond formation due to its operational simplicity, broad substrate scope, and the ability to perform it as a one-pot synthesis.[1][4] This approach avoids the common pitfalls of direct amine alkylation, such as over-alkylation, by proceeding through a controlled, single-addition pathway.[5]
The Core Mechanism: A Two-Step Cascade
Reductive amination is a sequential reaction that first involves the formation of an intermediate imine or iminium ion, which is then reduced in situ by a hydride-based reducing agent.[4][6][7] The entire process can be visualized as a cascade within a single reaction vessel.
Step 1: Iminium Ion Formation
The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the 4-piperidone.[8] This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion. The pH is critical; conditions that are too acidic will protonate the starting amine, rendering it non-nucleophilic, while basic conditions will not facilitate the necessary dehydration step.[5]
Step 2: Hydride Reduction
The iminium ion is highly electrophilic and is readily reduced by a mild hydride donor. The choice of reducing agent is crucial; it must be selective enough to reduce the iminium ion (C=N⁺) without significantly reducing the starting ketone (C=O).[5] This chemoselectivity is the key to a successful one-pot reductive amination.
Caption: General mechanism of reductive amination on a 4-piperidone.
Selecting the Right Tools: A Comparison of Reducing Agents
The success of a reductive amination protocol hinges on the choice of reducing agent. Each reagent has a unique profile of reactivity, stability, and handling requirements. The most common choices for 4-piperidone substrates are sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.
| Reagent | Formula | Typical Solvent(s) | Key Advantages | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM) | Mild and highly selective for iminium ions over ketones.[9] Tolerates a wide range of functional groups.[10] Does not generate toxic cyanide waste.[9] | Moisture sensitive; reactions are typically run under an inert atmosphere.[11] Acetic acid is often used as a catalyst.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Effective at the optimal pH for imine formation (pH ~5-6).[5] Less sensitive to moisture than STAB. | HIGHLY TOXIC. Can release HCN gas if the reaction becomes too acidic (pH < 4).[12] Generates cyanide waste, requiring careful quenching and disposal.[13] |
| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available. | Can readily reduce the starting 4-piperidone, leading to alcohol byproducts.[5] Best used in a two-step procedure where the imine is pre-formed before adding the reductant.[10] |
Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of 4-aminopiperidine derivatives. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Caption: Standard laboratory workflow for reductive amination.
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for most applications due to its high selectivity and improved safety profile. It is particularly effective for a wide range of primary and secondary amines.
Materials:
-
N-substituted 4-piperidone (e.g., N-Boc-4-piperidone, N-Benzyl-4-piperidone) (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq)
-
Glacial Acetic Acid (optional, 1.0 - 2.0 eq for less reactive pairings)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted 4-piperidone (1.0 eq) and the desired amine (1.1 eq).
-
Solvent Addition: Add anhydrous DCE (or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the piperidone. Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Scientist's Note: For less reactive ketones or sterically hindered amines, the addition of glacial acetic acid (1.1 eq) at this stage can catalyze imine formation and improve reaction rates.[9]
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Trustworthiness: This step neutralizes any remaining acid and decomposes any excess hydride reagent.
-
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Procedure using Sodium Cyanoborohydride (with caution)
This classic protocol is effective but requires stringent safety controls due to the toxicity of the reagent. It is often used in alcoholic solvents.
Materials:
-
N-substituted 4-piperidone (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq)
-
Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite solution (bleach, for quench)
Procedure:
-
Setup: In a well-ventilated fume hood, dissolve the N-substituted 4-piperidone (1.0 eq) and the amine (1.1 eq) in methanol.
-
pH Adjustment: Stir the solution and slowly add glacial acetic acid dropwise to adjust the pH to between 5 and 6 (check with pH paper).
-
Scientist's Note: This pH range is a critical balance. It's acidic enough to promote imine formation but not so acidic as to risk significant HCN generation or fully protonate the amine nucleophile.[5]
-
-
Reduction: Add sodium cyanoborohydride (1.2 eq) in a single portion.
-
Causality: NaBH₃CN is unique in its stability at this mildly acidic pH, where other reagents like NaBH₄ would rapidly decompose. It is also a weaker reducing agent than NaBH₄, which prevents significant reduction of the starting ketone.[5]
-
-
Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Quench & Decontamination (CRITICAL STEP): Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirring solution of aqueous sodium hypochlorite (bleach) to oxidize and decompose any residual cyanide into less toxic cyanate. The pH should be kept basic during this process. After stirring for 1-2 hours, the reaction can be worked up.
-
Trustworthiness: This self-validating safety step is essential for rendering the reaction waste non-hazardous.[13]
-
-
Workup & Purification: After the bleach quench, concentrate the mixture to remove methanol. Extract the aqueous residue with an organic solvent, and then proceed with the wash, dry, and purification steps as described in Protocol 1.
References
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Chemistry LibreTexts. (2023). Reductive Amination. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11361-11420. [Link]
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Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 285-303. [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
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Bar-Ziv, R., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 643. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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Laschat, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6438. [Link]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
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Organic Syntheses. (1972). REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. 52, 124. [Link]
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ACS Publications. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
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Application Note: Comprehensive Structural Characterization of 4-(2-Aminoethyl)piperidine dihydrochloride using NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the definitive structural characterization of 4-(2-Aminoethyl)piperidine dihydrochloride, a key bifunctional building block in pharmaceutical and chemical synthesis. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed to yield unambiguous confirmation of the compound's identity, connectivity, and elemental composition. This guide emphasizes the rationale behind experimental choices, ensuring that the described protocols are robust and self-validating for researchers in drug discovery and chemical development.
Introduction
4-(2-Aminoethyl)piperidine is a versatile synthetic intermediate, featuring both a primary and a secondary amine, which allows for differential functionalization in the synthesis of complex molecules. Its scaffold is of significant interest in medicinal chemistry; for instance, related structures have been explored as ligands for σ1 receptors, which are implicated in a variety of neurological disorders[1]. Given its role as a foundational precursor, rigorous analytical characterization is paramount to ensure the integrity of subsequent synthetic steps and the quality of final active pharmaceutical ingredients.
This document provides a comprehensive framework for utilizing two powerful and complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise atomic connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition with high accuracy.
By integrating the data from both NMR and MS, researchers can achieve an unequivocal structural confirmation of this compound.
Compound Properties and Safety
Prior to any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the analyte.
Physicochemical Data
| Property | Value | Source |
| Chemical Structure | PubChem | |
| IUPAC Name | 2-(piperidin-4-yl)ethan-1-amine dihydrochloride | - |
| Molecular Formula | C₇H₁₈Cl₂N₂ | Calculated |
| Molecular Weight | 201.14 g/mol | Calculated |
| CAS Number | 90000-31-0 | [2] |
| Free Base MW | 128.22 g/mol | [3] |
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] Refer to the most current Safety Data Sheet (SDS) for complete handling and disposal information.[2][4]
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each nucleus.[5] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will be used for complete assignment.
Rationale and Predicted Spectral Data
The dihydrochloride salt form makes the compound highly soluble in deuterium oxide (D₂O), which is the ideal solvent. In D₂O, the acidic protons on the nitrogen atoms (N-H) will exchange with deuterium and become NMR-silent. This simplifies the spectrum by removing complex N-H couplings and allows for clearer observation of the carbon skeleton's proton signals.
Structure and Atom Numbering for NMR:
(Note: A static image with atom numbering would be inserted here in a final document. For this output, please refer to the numbering in the tables below.)
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| 1 | CH₂ | ~3.20 | t | ~38.0 | Adjacent to the electron-withdrawing NH₃⁺ group. |
| 2 | CH₂ | ~1.85 | q | ~29.5 | Part of the ethyl linker, adjacent to the piperidine ring. |
| 3 | CH | ~1.70 | m | ~33.0 | Methine proton on the piperidine ring. |
| 4, 8 | CH₂ | ~3.45 | d | ~45.0 | Piperidine protons adjacent to the ring nitrogen (axial & equatorial). |
| 5, 7 | CH₂ | ~2.05 | m | ~28.0 | Piperidine protons (axial & equatorial). |
| 6 | CH₂ | ~1.60 | m | ~30.0 | Piperidine proton at the 4-position. |
Note: Predictions are based on standard chemical shift values for piperidine and ethylamine moieties, adjusted for the effects of protonation in an acidic D₂O solution.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Add a small, known quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, colorless solution should be obtained.
-
-
Data Acquisition:
-
The following experiments should be performed on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
2D COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the connectivity of the proton network.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It is the most reliable way to assign carbon resonances.[8]
-
NMR Workflow Diagram
The following diagram illustrates the logical flow of the NMR characterization process.
Caption: Workflow for NMR-based structural elucidation.
Part II: Mass Spectrometry (MS) Analysis
Mass spectrometry provides a highly sensitive and accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this application, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.[9]
Rationale and Expected Mass Data
We will use positive-ion ESI-MS. In the acidic solution used for analysis, the this compound will exist as the free base cation. The most abundant ion expected is the singly protonated free base, [M+H]⁺. High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) analyzer, can measure the mass with enough accuracy (typically < 5 ppm) to confirm the elemental formula.
Table 2: Expected Ions for ESI-MS Analysis
| Ion Species | Formula | Calculated Exact Mass (m/z) | Rationale |
| [M+H]⁺ | [C₇H₁₇N₂]⁺ | 129.1386 | Singly protonated free base; expected base peak. |
| [M+Na]⁺ | [C₇H₁₆N₂Na]⁺ | 151.1206 | Sodium adduct; commonly observed impurity. |
Note: Exact masses are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).[10]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in methanol or water.
-
Create a dilute working solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Rationale: Formic acid is added to ensure the analyte is protonated in solution, which is essential for efficient ionization in positive ESI mode.
-
-
Data Acquisition (Direct Infusion):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize key ESI source parameters, such as capillary voltage and cone voltage, to maximize the signal of the [M+H]⁺ ion and minimize in-source fragmentation.
-
Acquire data for 1-2 minutes to obtain an averaged, high-quality spectrum.
-
MS Data Interpretation and Workflow
The primary goal is to find the peak corresponding to the calculated exact mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical value to confirm the elemental composition. The presence of characteristic isotopic patterns can further validate the assigned formula. If fragmentation is observed or induced (via MS/MS), the fragments should correspond to logical losses from the parent molecule, such as the cleavage of the ethylamine side chain, which would provide further structural confirmation.[11][12]
Caption: Workflow for ESI-MS based formula confirmation.
Summary and Conclusion
The structural identity and integrity of key synthetic intermediates like this compound are critical for the success of drug discovery and development programs. The orthogonal analytical methods detailed in this application note provide a robust and reliable strategy for complete characterization.
-
NMR spectroscopy confirms the precise arrangement and connectivity of the atoms in the molecule's carbon-hydrogen framework.
-
High-Resolution Mass Spectrometry validates the elemental formula with high confidence.
By following these detailed protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
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N-(2-Aminoethyl)piperidine | C7H16N2. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Schepmann, D., et al. (2018). Archiv der Pharmazie, 351(9-10), e1800115. PubMed Central. [Link]
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Piperidine. Wikipedia. [Link]
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2-Aminopiperidine | C5H12N2. PubChem, National Center for Biotechnology Information. [Link]
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Banerjee, S., & Mazumdar, S. (2012). International Journal of Analytical Chemistry, 2012, 282574. PubMed Central. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Interpreting Mass Spectra. OpenStax. [Link]
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NMR Characterization of RNA Small Molecule Interactions. Bobe, A. M., & Harris, M. E. (2020). Methods in Enzymology, 645, 1-33. PubMed Central. [Link]
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-
2D NMR spectroscopy for structural elucidation of complex small molecules. National Institute of Standards and Technology (NIST) (2020). YouTube. [Link]
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Application Note: Chromatographic Purification Strategies for 4-(2-Aminoethyl)piperidine Compounds
Abstract
This guide provides a detailed technical overview and practical protocols for the chromatographic purification of 4-(2-Aminoethyl)piperidine and its analogues. These compounds, characterized by their polar and basic nature, present unique challenges in purification, such as poor retention in reversed-phase chromatography and significant peak tailing. This document outlines systematic strategies for method development across multiple chromatographic techniques, including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange (IEX), and Normal-Phase (NP) chromatography. By explaining the causality behind experimental choices, this note serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to achieve high-purity isolation of these valuable pharmaceutical intermediates.
Introduction: The Challenge of Purifying Polar Basic Amines
4-(2-Aminoethyl)piperidine is a heterocyclic amine containing both a secondary amine within the piperidine ring and a primary ethylamine substituent. This dual basicity, combined with its polarity, makes it a challenging compound to purify using standard chromatographic methods.
Key Physicochemical Properties:
-
Structure: A piperidine ring N-substituted with an aminoethyl group.
-
Basicity (pKa): The compound has two basic centers. The piperidine nitrogen has a pKa around 11.1, while the primary amine is around 9.9.[1][2] This means the compound will be positively charged across a wide pH range.
-
Polarity: The presence of two amine groups makes the molecule highly polar and water-soluble.[1]
The primary challenge in the purification of such amines is managing their strong interaction with the stationary phase. On standard silica-based columns, the acidic silanol groups (Si-OH) can interact strongly with the basic amine analytes. This secondary ionic interaction is a major cause of severe peak tailing, reduced resolution, and potential loss of sample on the column.[3][4] Therefore, a successful purification strategy must actively mitigate these undesirable interactions.
Strategic Approach to Method Development
A systematic approach is crucial for developing an efficient and robust purification method. The choice of chromatographic mode is the most critical decision and depends on the properties of the target compound relative to its impurities.
Caption: Workflow for selecting the optimal chromatographic mode.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Technique
RP-HPLC is often the first choice due to its versatility. However, standard C18 columns can yield poor results for polar amines without careful method optimization.[5] The primary goal is to suppress the unwanted silanol interactions.
Causality: Why Standard C18 Fails and How to Fix It
On a standard silica-based C18 column, at a typical mobile phase pH of 3-7, the surface silanol groups are deprotonated and negatively charged (SiO-). Simultaneously, the amine groups of 4-(2-Aminoethyl)piperidine are protonated and positively charged (NH+). This leads to strong ionic interactions that cause peak tailing.[3][6]
Strategies to Mitigate Tailing:
-
Low pH Mobile Phase: Using a mobile phase with a pH below 3 (e.g., with 0.1% Trifluoroacetic Acid or Formic Acid) protonates the silanol groups, neutralizing their charge and minimizing ionic interactions.[4][6]
-
High pH Mobile Phase: At a pH above 8, the amine analyte is in its neutral, free-base form, which also minimizes ionic interactions.[3] This requires a pH-stable column, such as a modern hybrid or polymer-based C18.
-
Mobile Phase Additives: Adding a competing base like Triethylamine (TEA) at a concentration of 0.1-0.5% can block the active silanol sites, preventing the analyte from interacting with them.[3][7]
-
Specialized Columns:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, ether) embedded near the base of the alkyl chain.[8] This creates a hydration layer that shields the analyte from silanols and provides alternative interactions, enhancing the retention of polar compounds.[9]
-
End-Capped Columns: Modern, high-purity silica columns with extensive end-capping significantly reduce the number of accessible free silanols, leading to much-improved peak shape for basic compounds.[4][7]
-
Protocol: Preparative RP-HPLC Purification
This protocol is designed for the purification of a crude mixture where impurities are expected to be less polar than the target compound.
Objective: To purify 4-(2-Aminoethyl)piperidine from non-polar synthesis byproducts.
Instrumentation:
-
UV Detector (set at 210-220 nm, as the compound lacks a strong chromophore).
-
Fraction Collector.
Materials:
-
Column: Polar-embedded C18 or a high-purity, end-capped C18 (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Solution: Dissolve crude material in Mobile Phase A or a minimal amount of DMSO.
Step-by-Step Protocol:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate of 20 mL/min.
-
Sample Injection: Inject the dissolved crude sample. Ensure the injection volume does not cause peak distortion.
-
Gradient Elution:
-
Hold at 5% B for 2 minutes.
-
Ramp to 50% B over 20 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes to wash the column.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Fraction Collection: Collect fractions based on the UV detector signal, focusing on the main peak corresponding to the target compound.
-
Analysis and Pooling: Analyze collected fractions by analytical HPLC to confirm purity. Pool fractions that meet the purity specification.
-
Solvent Removal: Remove the solvent via rotary evaporation or lyophilization to obtain the purified compound as its TFA salt.
| Parameter | Setting | Rationale |
| Stationary Phase | Polar-Embedded C18 | Enhances retention for polar analytes and shields silanol interactions.[8][9] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Low pH (around 2) neutralizes silanols, ensuring symmetrical peaks.[3][4] |
| Gradient | 5% to 50% Acetonitrile | Elutes the polar target compound while retaining less polar impurities. |
| Detection | Low UV (210-220 nm) | Necessary due to the lack of a strong chromophore in the molecule. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC, especially when the target compound is poorly retained in reversed-phase or when impurities are highly polar.[12] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile).[13][14]
Causality: The HILIC Retention Mechanism
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analytes partition between this semi-stagnant aqueous layer and the bulk organic mobile phase.[13] Polar compounds like 4-(2-Aminoethyl)piperidine are strongly retained, while non-polar impurities elute early.[15]
Caption: Analyte partitioning in HILIC.
Protocol: HILIC Purification
Objective: To separate 4-(2-Aminoethyl)piperidine from other polar impurities or starting materials.
Materials:
-
Column: Bare Silica or Amide-bonded phase (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Sample Solution: Dissolve crude material in Mobile Phase A.
Step-by-Step Protocol:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes. HILIC requires longer equilibration times than RP.
-
Sample Injection: Inject the sample dissolved in the initial mobile phase to ensure good peak shape.
-
Gradient Elution:
-
Hold at 100% A for 3 minutes.
-
Ramp to 100% B over 25 minutes (this increases the water content, eluting the polar compounds).
-
Hold at 100% B for 5 minutes.
-
Return to 100% A and re-equilibrate for 10 minutes.
-
-
Fraction Collection and Processing: Follow steps 4-6 from the RP-HPLC protocol. Ammonium formate is volatile and can be removed during lyophilization, yielding the free base of the compound.
| Parameter | Setting | Rationale |
| Stationary Phase | Silica or Amide | Provides a polar surface for establishing the aqueous layer.[14] |
| Mobile Phase | High % Acetonitrile w/ Buffer | Ensures retention via hydrophilic partitioning. Ammonium formate provides ionic strength and acts as a volatile buffer compatible with MS. |
| Gradient | Decreasing Acetonitrile % | Increasing the water content weakens retention and elutes the analytes.[13] |
Other Chromatographic Modes
While RP-HPLC and HILIC are the most common choices, other techniques can be powerful for specific purification challenges.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since 4-(2-Aminoethyl)piperidine is cationic, Strong Cation Exchange (SCX) chromatography is a suitable choice. The compound binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the mobile phase. This technique is exceptionally effective for separating compounds with different charge states (e.g., primary vs. secondary vs. tertiary amines).[16][17]
Normal-Phase Chromatography (NP)
In NP, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).[18] This mode is less common for highly polar compounds due to very strong retention and potential for irreversible adsorption. However, it can be useful if the compound is soluble in organic solvents and needs to be separated from non-polar impurities. To improve peak shape, a small amount of a basic modifier like triethylamine or ammonia is often added to the mobile phase.[19][20][21]
Mixed-Mode Chromatography (MMC)
Mixed-mode columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[22][23] A C18 column with integrated cation-exchange groups, for example, can provide unique selectivity for basic compounds, offering both hydrophobic and ionic interactions that can be tuned by adjusting mobile phase pH and ionic strength.[16][24][25]
Conclusion
The successful purification of 4-(2-Aminoethyl)piperidine compounds requires a deliberate and well-reasoned approach to method development. There is no single "best" technique; the optimal choice depends on the specific separation goal, the nature of the impurities, and the scale of the purification. For general-purpose purification from less polar impurities, a modern, well-chosen Reversed-Phase method with pH or additive control is often the most practical starting point. For separating highly polar mixtures, HILIC provides a powerful and orthogonal solution. By understanding the underlying chemical interactions and systematically applying the protocols outlined in this guide, researchers can confidently develop robust and efficient purification strategies for this challenging class of compounds.
References
- SIELC. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC.
- D'Attoma, J., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
- BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. BenchChem.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Various Authors. (2013). How can I prevent peak tailing in HPLC?. ResearchGate.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- Phenomenex. (n.d.). Luna Omega Polar C18 for Polar Compounds. Phenomenex.
- Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation.
- Various Authors. (n.d.). Mixed-Mode Chromatography. ResearchGate.
- Kato, M., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. National Institutes of Health.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Chrom Tech. (n.d.). Agilent Polaris HPLC Columns. Chrom Tech.
- Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com.
- Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Kazakevich, Y., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.
- GL Sciences. (n.d.). What are C18 HPLC columns?. GL Sciences.
- Various Authors. (2025). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. ResearchGate.
- Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
- Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. Nest Group.
- Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia.
- ChemicalBook. (n.d.). N-(2-Aminoethyl)piperidine CAS#: 27578-60-5. ChemicalBook.
- Chemistry For Everyone. (2025). What Is Preparative Chromatography?. YouTube.
- Rotachrom Technologies. (2023). Analytical and Preparative Chromatography, Explained. Rotachrom Technologies.
- van Veldhuizen, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
- Jackson, P., et al. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst.
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Designing Novel Compounds Using 4-(2-Aminoethyl)piperidine as a Versatile Building Block: Application Notes and Protocols
Introduction: The Strategic Value of the 4-(2-Aminoethyl)piperidine Scaffold
In the landscape of modern drug discovery, the piperidine moiety stands as one of the most prevalent and successful heterocyclic scaffolds.[1][2] Its conformational rigidity and well-defined three-dimensional geometry make it an ideal framework for presenting pharmacophoric elements to biological targets with high specificity. The building block at the center of this guide, 4-(2-Aminoethyl)piperidine, offers a particularly advantageous starting point for medicinal chemists. It possesses two distinct points of chemical diversity: a secondary amine within the piperidine ring and a primary amine on the ethyl side chain. This dual reactivity, coupled with the favorable physicochemical properties of the piperidine core, allows for the systematic and efficient construction of diverse chemical libraries targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), enzymes, and other intracellular targets.[3][4][5]
This guide provides a detailed exploration of the chemical utility of 4-(2-Aminoethyl)piperidine, moving beyond a simple recitation of procedures to explain the underlying chemical principles and strategic considerations. We will present a series of detailed, field-proven protocols for key chemical transformations, accompanied by mechanistic insights and troubleshooting advice to empower researchers in their quest for novel bioactive compounds.
Chemical Properties and Reactivity Profile
4-(2-Aminoethyl)piperidine is a bifunctional nucleophile. The primary amine is generally more reactive and less sterically hindered than the secondary amine of the piperidine ring, allowing for selective functionalization under carefully controlled conditions. However, with stronger reagents or different reaction conditions, derivatization of the piperidine nitrogen can be readily achieved. This differential reactivity is a key asset in the strategic design of synthetic routes.
Table 1: Physicochemical Properties of 4-(2-Aminoethyl)piperidine
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem |
| Molecular Weight | 128.22 g/mol | PubChem |
| Boiling Point | 186 °C | ChemicalBook[6] |
| Density | 0.899 g/mL at 25 °C | ChemicalBook[6] |
| pKa₁ (piperidine N) | ~11.2 | |
| pKa₂ (primary N) | ~9.8 |
Note: pKa values are approximate and can vary with conditions.
Core Synthetic Transformations and Detailed Protocols
The true power of 4-(2-Aminoethyl)piperidine as a building block is realized through its versatile reactivity. Below, we detail protocols for several fundamental synthetic transformations that serve as the foundation for constructing vast and diverse libraries of novel compounds.
N-Acylation: Forging Amide Bonds for Structural Elaboration
The formation of an amide bond is one of the most common and reliable reactions in medicinal chemistry. Acylation of the primary amine of 4-(2-Aminoethyl)piperidine is a straightforward method to introduce a vast array of substituents, thereby exploring the chemical space around a target binding pocket.
Causality Behind Experimental Choices: The choice of acylation method often depends on the nature of the carboxylic acid to be coupled. For simple, reactive acyl chlorides, a straightforward reaction with a non-nucleophilic base to scavenge the HCl byproduct is sufficient. For less reactive carboxylic acids, coupling agents such as EDC with HOBt or HATU are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.
Protocol 1: Acylation with an Acyl Chloride
This protocol describes the reaction of 4-(2-Aminoethyl)piperidine with an acyl chloride, a robust method for forming amide bonds.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a solution of 4-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol is ideal for coupling carboxylic acids that are not readily converted to acyl chlorides.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents as in Protocol 1
Step-by-Step Methodology:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 4-(2-Aminoethyl)piperidine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes.
-
Slowly add EDC·HCl (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
dot
Caption: General workflow for the N-acylation of 4-(2-Aminoethyl)piperidine.
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of amine synthesis.[8][9][10][11] Reacting the primary amine of 4-(2-Aminoethyl)piperidine with an aldehyde or ketone in the presence of a reducing agent provides access to a wide range of N-substituted derivatives.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild hydride reagents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the iminium ion intermediate and do not readily reduce the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts and allows for a one-pot procedure.
Protocol 3: Reductive Amination with an Aldehyde
This protocol details a one-pot reductive amination procedure using the mild and selective reducing agent, sodium triacetoxyborohydride.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a solution of 4-(2-Aminoethyl)piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Caption: Key steps in the reductive amination of 4-(2-Aminoethyl)piperidine.
Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs. Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable addition to novel compounds.
Protocol 4: Synthesis of Sulfonamides
This protocol describes the reaction of 4-(2-Aminoethyl)piperidine with a sulfonyl chloride.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve 4-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Urea and Thiourea Formation: Expanding Pharmacophore Space
Ureas and thioureas are important functional groups in medicinal chemistry, known for their ability to form strong hydrogen bonds with protein targets.[6][12][13][14][15]
Protocol 5: Synthesis of Ureas via Isocyanates
This protocol outlines the synthesis of a urea by reacting 4-(2-Aminoethyl)piperidine with an isocyanate.
Materials:
-
4-(2-Aminoethyl)piperidine
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolve 4-(2-Aminoethyl)piperidine (1.0 eq) in anhydrous THF.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate has formed, collect the product by filtration and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Applications in Drug Discovery: Case Studies
The versatility of 4-(2-Aminoethyl)piperidine as a scaffold is best illustrated through its application in the synthesis of biologically active molecules.
Case Study 1: σ1 Receptor Ligands with Antiproliferative Activity
The sigma-1 (σ1) receptor is a promising target for the development of therapeutics for neurodegenerative diseases and cancer.[3][4][5] Researchers have successfully utilized the 4-(2-Aminoethyl)piperidine scaffold to synthesize a series of potent and selective σ1 receptor ligands.[3][4][5] In one such study, a multi-step synthesis was employed where the piperidine nitrogen was protected, and the side chain was elaborated to introduce various amino moieties. Subsequent modification of the piperidine nitrogen allowed for the fine-tuning of the compounds' affinity and selectivity for the σ1 receptor.[4]
Table 2: Structure-Activity Relationship of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands
| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |
| 4a | H | 165 |
| 13a | Tosyl | 108 |
| 18b | Ethyl | 89.4 |
| 18a | Methyl | 7.9 |
Data adapted from Holtschulte et al., ChemMedChem, 2022.[5]
This data clearly demonstrates the significant impact of the N-substituent on the piperidine ring on the binding affinity for the σ1 receptor. A small methyl group resulted in the highest affinity, suggesting a specific steric and electronic requirement in the binding pocket of the receptor.
Case Study 2: Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. The 4-(2-Aminoethyl)piperidine scaffold has been incorporated into potent AChE inhibitors. For example, in the development of Donepezil, a related piperidine-containing scaffold is a key structural feature. The piperidine ring serves to correctly orient the rest of the molecule within the active site of the enzyme.[16]
Safety and Handling
4-(2-Aminoethyl)piperidine is a corrosive and flammable liquid.[2][17] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[2]
Conclusion
4-(2-Aminoethyl)piperidine is a powerful and versatile building block for the design and synthesis of novel compounds in drug discovery. Its dual reactive sites, combined with the favorable properties of the piperidine core, provide medicinal chemists with a robust platform for generating diverse molecular architectures. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to leverage the full potential of this exceptional scaffold in their pursuit of new and effective therapeutics.
References
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. Available at: [Link]
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available at: [Link]
-
Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. Available at: [Link]
- BenchChem. (2025).
-
Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. BenchChem.
-
I. F. R. V. D. S. M. P. V. A. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Old Dominion University. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
- BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
-
Beilstein Journal of Organic Chemistry. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Beilstein Journal of Organic Chemistry. Available at: [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubMed. (2012). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. Available at: [Link]
- ResearchGate. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. University of Zurich.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
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PubMed. (2002). Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. PubMed. Available at: [Link]
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Oriental Journal of Chemistry. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Oriental Journal of Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
- ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- ResearchGate. (2021). Alkylation Strategy on piperidine‐4 carboxylate.
- National Institutes of Health. (2014). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods.
- ResearchGate. (2016). Structure-guided development of heterodimer-selective GPCR ligands.
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold. BenchChem.
- ResearchGate. (2002). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. Available at: [Link]
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MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
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PubChem. (n.d.). N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]piperidine-1-sulfonamide;dihydrochloride. PubChem. Available at: [Link]
-
PubMed Central. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
PubMed Central. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available at: [Link]
-
National Institutes of Health. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 4-{2-[(Thiophene-2-carbonyl)-amino]-ethylamino}-piperidine-1-carboxylic acid ethyl ester. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Aminoethyl)piperidine Derivatives
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the 4-(2-aminoethyl)piperidine scaffold. This versatile structural motif is a cornerstone in medicinal chemistry, but its synthesis can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to help you improve your yields and streamline your workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis. We diagnose the likely causes and provide actionable solutions to get your experiment back on track.
Q1: My reductive amination to form the C-N bond is giving low yields. What's going wrong?
Low yield in a reductive amination is one of the most common hurdles. The reaction is a delicate balance of two main stages: the formation of an imine or iminium ion, followed by its reduction.[1] Failure at either stage will compromise the overall yield.
Potential Causes and Solutions:
-
Suboptimal pH: The formation of the iminium ion intermediate is highly pH-dependent.
-
Causality: If the pH is too low (<4), your starting amine will be fully protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon. If the pH is too high (>7), the carbonyl group is not sufficiently activated for nucleophilic attack, and the concentration of the reactive iminium ion will be too low.[1][2]
-
Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. You can achieve this by adding a small amount of a weak acid, such as acetic acid, to your reaction mixture. Monitor the pH to ensure it remains in the optimal range.
-
-
Incorrect Choice of Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination.
-
Causality: A strong, non-selective reducing agent like sodium borohydride (NaBH₄) can prematurely reduce your starting aldehyde or ketone before it has a chance to form the imine. This leads to the formation of an alcohol byproduct and consumption of your starting material.[3]
-
Solution: Employ a reducing agent that is selective for the protonated iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this reason. It is mild, moisture-tolerant compared to other borohydrides, and highly effective under the slightly acidic conditions required for iminium formation.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.
-
-
Decomposition of the Reducing Agent: Borohydride-based reagents can decompose in the presence of excessive acid or water.
-
Causality: While STAB is more robust, highly acidic conditions or significant amounts of water can lead to its decomposition, reducing its effective concentration and stalling the reaction.
-
Solution: Ensure all glassware is properly dried and use anhydrous solvents.[3] While the reaction can tolerate small amounts of water generated during imine formation, starting with dry materials is crucial. If you must use a protic solvent, consider a two-step process where the imine is pre-formed (often with removal of water via a Dean-Stark trap) before the reducing agent is added.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: A workflow for diagnosing low reductive amination yields.
Q2: I'm seeing significant byproduct formation, especially a species with a higher molecular weight. What is it and how can I prevent it?
The presence of two nucleophilic nitrogen atoms in the 4-(2-aminoethyl)piperidine scaffold makes it susceptible to over-alkylation, a common side reaction.
Potential Causes and Solutions:
-
Over-Alkylation of Piperidine Nitrogen:
-
Causality: When performing N-alkylation on the piperidine ring, the alkylating agent can react a second time, forming a quaternary ammonium salt. This is especially prevalent with highly reactive alkylating agents like methyl iodide or benzyl bromide.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1 - 1.2 equivalents) of the piperidine starting material relative to the alkylating agent to favor mono-alkylation.
-
Slow Addition: Add the alkylating agent dropwise or via a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second reaction.[4]
-
Lower Temperature: Running the reaction at a lower temperature can help control reactivity and improve selectivity.
-
-
-
Intramolecular Cyclization:
-
Causality: If you are synthesizing the side chain from a precursor like 2-(piperidin-4-yl)ethanol, converting the alcohol to a good leaving group (e.g., a mesylate or tosylate) can lead to an undesired intramolecular cyclization. The piperidine nitrogen can act as a nucleophile, attacking the side chain to form a bicyclic azoniabicyclo[2.2.2]octane derivative.[5]
-
Solution: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc or Cbz) before activating the hydroxyl group. This prevents the piperidine nitrogen from participating in side reactions. The protecting group can be removed in a later step.
-
Q3: The catalytic hydrogenation of my pyridine precursor is stalling. What's wrong?
Hydrogenation of a pyridine ring to a piperidine is a robust transformation but can be sensitive to catalyst and substrate purity.[6]
Potential Causes and Solutions:
-
Catalyst Poisoning:
-
Causality: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), strong chelating agents, or even residual halide ions.[2]
-
Solution: Ensure your pyridine starting material and solvent are of high purity. If poisoning is suspected, try purifying the substrate by distillation or chromatography before the hydrogenation step. Using a higher catalyst loading can sometimes overcome minor impurities, but this is not an economical solution.
-
-
Catalyst Inactivity or Poor Quality:
-
Causality: The activity of hydrogenation catalysts can vary significantly between batches and suppliers.[7] Improper storage (exposure to air) can also lead to deactivation.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. For challenging substrates, a more active catalyst like Rhodium on alumina may be required.[8] Sometimes, adding an acid (like HCl or acetic acid) can activate the catalyst and promote the reduction of the electron-deficient pyridinium ion.
-
Q4: Purification is difficult. My product is highly polar and hard to separate from reagents. What are some effective strategies?
The diamine nature of 4-(2-aminoethyl)piperidine derivatives makes them basic and often water-soluble, complicating standard purification techniques.
Potential Causes and Solutions:
-
High Polarity and Water Solubility:
-
Causality: The two amine groups readily protonate, leading to high polarity and solubility in aqueous media, making extraction into organic solvents inefficient.
-
Solution:
-
Basify Thoroughly: During aqueous workup, ensure the aqueous layer is strongly basic (pH > 12) using NaOH or K₂CO₃ before extraction. This deprotonates the amine groups, reducing their polarity and increasing their solubility in organic solvents like dichloromethane or a mixture of isopropanol/chloroform.
-
Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.
-
Acid Extraction: To remove non-basic organic impurities, you can dissolve your crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). Your diamine product will move to the aqueous layer as a salt, leaving impurities behind. You can then basify the aqueous layer and re-extract your pure product.[9]
-
-
-
Chromatography Challenges:
-
Causality: Basic amines tend to streak on standard silica gel, leading to poor separation.
-
Solution:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common choice is to use a solvent system like Dichloromethane/Methanol with 1-2% triethylamine or ammonium hydroxide. The modifier deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA can be highly effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 4-(2-aminoethyl)piperidine scaffold?
There are several reliable strategies, primarily differing in whether the piperidine ring is pre-formed or constructed during the synthesis.
-
Route A: Starting from 4-Substituted Pyridines: This is a very common and effective approach.
-
Starting Material: 4-Pyridineethanol or 4-Pyridineacetonitrile.
-
Key Steps: The pyridine ring is catalytically hydrogenated to the piperidine ring.[10] For 4-pyridineethanol, the alcohol is then converted to an amine (e.g., via mesylation followed by substitution with an azide and reduction, or via a Mitsunobu reaction). For 4-pyridineacetonitrile, the nitrile is reduced to the primary amine.
-
Pros: Readily available starting materials.
-
Cons: Requires high-pressure hydrogenation equipment; potential for catalyst poisoning.
-
-
Route B: Building from a Pre-formed Piperidine Ring: This route offers high control over substitution.
-
Starting Material: A suitable N-protected 4-piperidone or 4-piperidinecarboxaldehyde.
-
Key Steps: The aminoethyl side chain is built out using reactions like a Wittig or Horner-Wadsworth-Emmons reaction to add a two-carbon unit, followed by reduction and functional group manipulation.[5][11] Alternatively, reductive amination of a protected aminoacetaldehyde with a 4-piperidone derivative can be used.
-
Pros: Avoids high-pressure hydrogenation; excellent for creating complex derivatives.
-
Cons: Can be longer and require more steps involving protecting groups.
-
Schematic of a Common Synthetic Pathway (Route B)
Caption: A typical synthetic sequence starting from a protected piperidone.
Q2: Which protecting group strategy is best for differentiating the piperidine nitrogen and the side-chain amine?
An orthogonal protecting group strategy is essential.[12] This allows you to selectively remove one protecting group while the other remains intact, enabling precise functionalization of each nitrogen atom.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Strong Acid (TFA, HCl in Dioxane)[13] | Base-stable, stable to hydrogenolysis. |
| Cbz (Carboxybenzyl) | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C)[13] | Acid-stable, base-stable. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base (e.g., 20% Piperidine in DMF)[12] | Acid-stable, stable to hydrogenolysis. |
| Tosyl (Ts) | Ts-Cl | Strong reducing agents (e.g., Na/NH₃) or strong acid. | Very robust, stable to acid, base, and hydrogenolysis. |
Recommended Strategy: A common and highly effective orthogonal pair is Boc and Cbz .
-
Scenario 1: If you need to modify the piperidine nitrogen first, protect the side-chain primary amine as its Cbz derivative. After modifying the piperidine nitrogen (e.g., via reductive amination or alkylation), you can selectively remove the Cbz group via hydrogenolysis to reveal the side-chain amine for further reaction.
-
Scenario 2: To modify the side-chain amine first, protect the piperidine nitrogen with a Boc group.[14][15] After functionalizing the side chain, the Boc group can be easily removed with TFA without affecting most other functional groups.
Decision Tree for Protecting Group Selection
Caption: Choosing an orthogonal protecting group strategy.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB
This protocol describes the synthesis of an N-substituted derivative from 4-(2-aminoethyl)piperidine (assuming one amine is protected).
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine starting material (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Solvent: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
pH Adjustment: Add glacial acetic acid (0.1-0.2 eq) to catalyze iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using a triethylamine-treated eluent if necessary).
Protocol 2: Boc-Protection of the Piperidine Nitrogen
-
Setup: Dissolve 4-(2-aminoethyl)piperidine (1.0 eq) in a suitable solvent like DCM or a mixture of Dioxane/Water.
-
Base: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq if using an aqueous system).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. If using an aqueous system, extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The resulting N-Boc protected product is often pure enough for the next step, but can be purified by column chromatography if needed.
References
-
Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
-
Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - ResearchGate. ResearchGate. [Link]
-
Phillips, A. P. (1957). Synthetic Hypotensive Agents. V. 4-(2'-Aminoethyl)-piperidine Derivatives. Journal of the American Chemical Society, 79(13), 3568–3571. [Link]
-
Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
-
Fiveable. Piperidine Definition - Organic Chemistry II Key Term. Fiveable. [Link]
-
Wikipedia. Altanserin. Wikipedia. [Link]
-
Chem-Impex. 4-(2-Boc-aminoethyl)piperidine. Chem-Impex International. [Link]
-
Holtschulte, C., Börgel, F., Westphälinger, S., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (2017). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]
-
Wikipedia. Protecting group. Wikipedia. [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
DTIC. Piperidine Synthesis. Defense Technical Information Center. [Link]
-
PrepChem.com. Synthesis of 4-pyridineethanol. PrepChem.com. [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. [Link]
-
ResearchGate. How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]
-
Gavande, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Organic Chemistry Portal. [Link]
- Google Patents. Process for preparing phenylalkylamines by catalytic hydrogenation of aziridines.
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Identifying and minimizing side products in piperidine synthesis.
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into identifying and minimizing side products in common piperidine synthesis routes. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, making its efficient and clean synthesis a critical task.[1][2] This resource moves beyond simple protocols to explain the causal mechanisms behind side product formation and offers robust strategies for mitigation.
General Troubleshooting: First Steps
Before diving into route-specific issues, a general diagnostic workflow is essential when a reaction does not perform as expected.
Q: My piperidine synthesis has a low yield and/or the NMR/GC-MS shows multiple unexpected signals. Where do I start?
A: A systematic approach is crucial. Begin by identifying the contaminants, as this will dictate your troubleshooting strategy.
-
Initial Analysis : Use a combination of analytical techniques to characterize your crude product mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying volatile impurities and residual starting materials.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Highly sensitive for detecting trace-level impurities, including non-volatile oligomers or polar byproducts.[3]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Provides structural information about the major components of the mixture, helping to identify isomers, partially reduced intermediates, or products of ring-opening.
-
-
Categorize Impurities : Based on the analytical data, categorize the side products. Common categories include:
Once you have a hypothesis about the identity of your main side products, you can address the issue by modifying the reaction conditions based on the specific synthesis route.
Route 1: Catalytic Hydrogenation of Pyridines
This is the most direct and atom-economical method for piperidine synthesis but is sensitive to catalyst choice, conditions, and substrate purity.[1]
dot
Caption: Key pathways in pyridine hydrogenation.
Q1: My pyridine hydrogenation is incomplete, leaving significant amounts of starting material and partially hydrogenated intermediates. How can I drive the reaction to completion?
A1: Incomplete hydrogenation is a common issue often related to catalyst activity and reaction conditions.
-
Causality : The aromaticity of the pyridine ring makes it resistant to reduction. The Lewis basic nitrogen atom in both pyridine and the piperidine product can coordinate to the metal catalyst surface, inhibiting its activity—a phenomenon known as catalyst poisoning.[1] Insufficient hydrogen pressure or temperature can also lead to stalling at intermediate stages.[3][5]
-
Solutions :
-
Acidic Additives : Add an acid like glacial acetic acid or HCl to the reaction medium.[5][6] The acid protonates the pyridine nitrogen, forming a pyridinium salt.[6][7] This prevents coordination to the catalyst and makes the ring more electron-deficient and susceptible to reduction.[6]
-
Optimize Catalyst : For pyridine reduction, Rhodium (Rh) and Platinum (Pt) based catalysts (e.g., Rh/C, PtO₂) are often more effective than Palladium (Pd).[5][8] Increase the catalyst loading if deactivation is suspected.
-
Increase Severity : If selectivity is not an issue, increasing hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80 °C) can drive the reaction to completion.[5][9]
-
Q2: I'm observing the formation of ring-opened byproducts, such as linear amines. What causes this and how can it be prevented?
A2: Ring-opening, or hydrogenolysis, is a result of over-reduction under harsh conditions.
-
Causality : The C-N bonds in the saturated piperidine ring can be cleaved by certain catalysts at high temperatures and pressures, leading to the formation of various open-chain amines.[3][10] This is particularly prevalent with catalysts that have high hydrogenolysis activity.
-
Solutions :
-
Moderate Conditions : Reduce the reaction temperature and pressure to the minimum required for full hydrogenation.
-
Catalyst Selection : Screen different catalysts. While highly active for hydrogenation, some catalysts may also promote hydrogenolysis. A catalyst with lower hydrogenolysis activity might be necessary.
-
Monitor Reaction Progress : Closely monitor the reaction by GC or TLC and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
| Catalyst | Typical Conditions | Common Side Products | Advantages/Disadvantages |
| Rh/C | 80°C, 5 atm H₂ | Low levels of side products | Highly effective, can be used in water.[8] |
| PtO₂ (Adams') | RT-50°C, 50-70 bar H₂ | Potential for over-reduction | Very active, often used in acidic media.[9] |
| Pd/C | 25-100°C, 1-50 atm H₂ | Incomplete hydrogenation | Less active for pyridine; often requires acid.[1] |
| Raney Ni | 170-200°C, high pressure | Ring-opening, N-alkylation | Cheaper, but requires harsh conditions.[11] |
Route 2: Reductive Amination of Dicarbonyls (e.g., Glutaraldehyde)
This route constructs the piperidine ring from a linear precursor, typically by reacting a 1,5-dicarbonyl compound with an amine followed by in-situ reduction.[12] The primary challenge is favoring the desired intramolecular cyclization over intermolecular polymerization.
Q: My reductive amination with glutaraldehyde is producing a significant amount of polymer/oligomer instead of the desired piperidine. How do I favor cyclization?
A: This is a classic problem of competing intramolecular (cyclization) and intermolecular (polymerization) reactions. The key is to employ the High Dilution Principle .
-
Causality : At high concentrations, the reactive ends of two different precursor molecules are statistically more likely to find each other than the two ends of the same molecule, leading to linear polymerization.[13]
-
Solutions :
-
High Dilution Conditions : The reaction should be run at very low concentrations (e.g., <0.01 M). This increases the relative distance between molecules, making it more probable that a molecule will react with itself.
-
Slow Addition : Instead of using large volumes of solvent, a more practical approach is to slowly add the acyclic precursor (e.g., glutaraldehyde and amine) via a syringe pump to the solution containing the reducing agent over several hours.[13] This maintains a constantly low concentration of the reactive species, favoring the intramolecular pathway.[13]
-
dot
Caption: A decision workflow for troubleshooting synthesis.
Route 3: Hofmann-Löffler-Freytag Reaction
This reaction involves the rearrangement of an N-haloamine under acidic conditions, initiated by heat or UV light, to form a δ-haloamine, which then cyclizes to the piperidine (or pyrrolidine).[14][15]
Q: The yield of my Hofmann-Löffler-Freytag reaction is low, and I have a complex mixture of products. What are the critical parameters to control?
A: This reaction proceeds via a free radical mechanism, making it sensitive to initiation, propagation, and termination steps.[16][17]
-
Causality : The key step is the intramolecular 1,5-hydrogen atom transfer from a carbon to the nitrogen-centered radical.[15] Competing side reactions include intermolecular reactions, elimination, or abstraction of the wrong proton, leading to undesired ring sizes or other byproducts.[15] The stability of the N-haloamine precursor is also a critical factor.[14]
-
Solutions :
-
Efficient Radical Generation : Ensure proper initiation. If using UV light, ensure the wavelength is appropriate and the reactor material is transparent. For thermal initiation, maintain a consistent temperature.[14]
-
Substrate Design : The reaction works best when abstracting a secondary (2°) or tertiary (3°) hydrogen. Primary (1°) C-H bonds are less reactive. The conformation of the N-haloamine chain must be able to achieve a six-membered ring-like transition state for the hydrogen transfer to occur efficiently.[16]
-
Use Modern Variants : The classical conditions using concentrated sulfuric acid can be harsh.[17] Consider the "Suarez Modification," which uses reagents like diacetoxyiodobenzene (DIB) and iodine under milder, neutral conditions to generate the N-iodoamine intermediate in situ, which can improve yields and substrate scope.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of Pyridine using PtO₂
This protocol provides a general guideline for hydrogenating a substituted pyridine where chemoselectivity may be a concern.[9]
-
Materials :
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[9]
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Inert gas (Nitrogen or Argon) and high-purity Hydrogen gas
-
Filtration aid (e.g., Celite®)
-
-
Procedure :
-
Reactor Setup : In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition : Under a stream of inert gas, carefully add the PtO₂ catalyst.
-
Hydrogenation : Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[9]
-
Execution : Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature if needed) for 4-24 hours. Monitor hydrogen uptake and, if possible, analyze aliquots by GC-MS or TLC to track progress.[9]
-
Workup : Upon completion, cool the reactor, carefully vent the excess hydrogen, and purge the system with an inert gas.
-
Filtration : Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a pad of Celite® to remove the catalyst. Wash the pad thoroughly.[9]
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude piperidinium salt can be neutralized with a base (e.g., aq. NaHCO₃), extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by distillation or chromatography.
-
References
- Vertex AI Search. (n.d.). Synthesis by high dilution principle.
-
Wikipedia. (2023, June 13). High dilution principle. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- Aksenov, N. A., Aksenov, D. A., Rubin, M., & Aksenova, I. V. (2021).
- ZambiaFiles. (n.d.). High dilution principle - ZambiaWiki.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
-
Defense Technical Information Center. (1989). Piperidine Synthesis. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
ResearchGate. (n.d.). High dilution reactions — New synthetic applications. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors.
-
ResearchGate. (n.d.). Stereoselective Synthesis of Piperidines. Retrieved January 17, 2026, from [Link]
- El-Adel, A., Al-Zain, F. T., Al-Otaibi, R. L., Al-Shahrani, M. M., & Al-Otaibi, A. A. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
-
Biosynce. (n.d.). What are the detection methods for piperidine?. Retrieved January 17, 2026, from [Link]
- ACS Publications. (2022). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry.
-
Wikipedia. (2023, December 1). Hofmann–Löffler reaction. Retrieved January 17, 2026, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- Wang, M., & Li, L. (2010). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical chemistry, 82(19), 8348–8354.
-
WordPress.com. (2012, November 2). Hofmann-Loeffler-Freytag reaction. Retrieved January 17, 2026, from [Link]
-
Cambridge University Press. (n.d.). Hofmann-Loffler-Freytag Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, August 12). Hydrogenation of pyridine compared to other heteroaromatic rings. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2024, April). Synthesis of piperidines via the hydrogenation of pyridines. (a).... Retrieved January 17, 2026, from [Link]
- Shida, N., Shimizu, Y., Yonezawa, A., Hayashi, R., Nishida, Y., Tateno, H., ... & Atobe, M. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Shida, N., Shimizu, Y., Yonezawa, A., Hayashi, R., Nishida, Y., Tateno, H., ... & Atobe, M. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 330-352.
- BenchChem. (n.d.). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Wordpress. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (2015). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved January 17, 2026, from [Link]
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- 17. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of Rh-Catalyzed Conjugate Addition for Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Rh-catalyzed conjugate addition reactions aimed at the synthesis of functionalized piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful C-C bond-forming methodology. Here, we address common challenges, provide in-depth explanations for reaction optimization, and offer step-by-step protocols to navigate your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reaction to build a strong theoretical and practical foundation.
Q1: What is the generally accepted mechanism for the Rh-catalyzed conjugate addition of an organoboron reagent to an activated alkene, such as a dihydropyridinone?
The catalytic cycle for the rhodium-catalyzed 1,4-addition of organoboron reagents is generally understood to proceed through three key steps:
-
Transmetalation: The active Rh(I) catalyst, typically a Rh(I)-hydroxo or Rh(I)-alkoxo species, reacts with the organoboron reagent (e.g., an arylboronic acid). This step involves the transfer of the organic group from boron to the rhodium center, forming an aryl-rhodium(I) intermediate and regenerating a boronic acid derivative. The presence of a hydroxide or alkoxide on the rhodium is crucial for facilitating this transfer.[1]
-
Migratory Insertion (Carbometalation): The α,β-unsaturated substrate (the piperidine precursor) coordinates to the aryl-rhodium(I) complex. The rhodium-bound aryl group then migrates to the β-carbon of the double bond. This insertion step forms a rhodium enolate intermediate and creates the new carbon-carbon bond.[2]
-
Protonolysis/Hydrolysis: The rhodium enolate intermediate reacts with a proton source, typically water or an alcohol present in the reaction medium, to release the final piperidone product. This step also regenerates the active Rh(I)-hydroxo or Rh(I)-alkoxo catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-addition.
Q2: How do I select the appropriate rhodium precursor and ligand for my reaction?
The choice of precursor and ligand is critical and interdependent.
-
Rhodium Precursors: Common precursors include [Rh(acac)(C₂H₄)₂], [RhCl(C₂H₄)₂]₂, and [Rh(cod)Cl]₂.[3][4] The ethylene and cyclooctadiene (cod) ligands are labile and are easily displaced by the desired chiral phosphine or diene ligand in situ. [Rh(acac)(C₂H₄)₂] is often favored as it can generate the active Rh-OH species required for transmetalation with boronic acids.[1]
-
Ligands: The ligand dictates reactivity, selectivity, and substrate scope.
-
Phosphine Ligands: Bidentate phosphines like BINAP are workhorses in this field, particularly for asymmetric synthesis.[3][5] The choice between (R)- and (S)-BINAP will determine the stereochemistry of the product. Electron-poor phosphine ligands can sometimes enhance catalytic activity.[5]
-
Diene Ligands: Chiral diene ligands have also proven effective, especially for the formation of all-carbon quaternary centers.[6]
-
Monodentate vs. Bidentate Ligands: The "bite angle" and coordination saturation of the metal center are key. Bidentate ligands like dppe can lead to different regioselectivity compared to monodentate ligands like PPh₃ by altering steric and electronic environments around the rhodium center.[7]
-
Q3: What are the pros and cons of using organoboron reagents versus other organometallics like organozincs?
-
Organoboron Reagents (e.g., Boronic Acids, Boroxines):
-
Pros: High functional group tolerance, commercially available in great diversity, stable to air and moisture, and generally low toxicity.[3][6] The reaction byproducts are typically benign.
-
Cons: Can be less reactive than other organometallics. Arylboronic acids can undergo competitive protodeboronation (hydrolysis back to the arene), reducing efficiency.[1]
-
-
Organozinc Reagents (e.g., Arylzinc Chlorides):
-
Pros: Often more reactive than organoboron reagents, which can lead to higher yields or allow for reactions with less reactive substrates.[3]
-
Cons: More sensitive to air and moisture, requiring stricter inert atmosphere techniques. They may also exhibit lower functional group tolerance compared to boronic acids.
-
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction shows low or no conversion to the desired product.
Q: I've assembled my reaction with the Rh catalyst, ligand, substrate, and arylboronic acid, but after 24 hours, I only see starting material by TLC/LC-MS. What went wrong?
This is a common issue that can often be traced back to catalyst activity or reaction setup.
Possible Causes & Solutions:
-
Inactive Catalyst: The Rh(I) catalyst may have oxidized to an inactive state.
-
Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored catalyst precursors and ligands.
-
-
Inefficient Transmetalation: This is often the rate-determining step.[1]
-
Solution: The presence of water is often crucial for facilitating the transmetalation from boron to rhodium.[3][8][9] While the reaction should be anhydrous to prevent side reactions, adding a controlled amount of water (e.g., in a dioxane/water solvent system) can be beneficial.[3][8] Some protocols find that using arylboroxines can be more effective than boronic acids.[8]
-
-
Poor Reagent Quality:
-
Solution: Use freshly purified substrates. Verify the quality and purity of your organometallic reagent; boronic acids can degrade over time.
-
-
Suboptimal Temperature:
-
Solution: While many reactions are run at room temperature or slightly elevated temperatures (e.g., 40-60 °C), some systems may require higher temperatures to overcome activation barriers.[8] Perform a temperature screen to find the optimal point.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: The reaction works, but the yield of my desired piperidine product is low.
Q: I'm getting about 30% yield, along with several byproducts. How can I improve the selectivity and yield?
Low yield often points to competing side reactions or suboptimal reaction parameters.
Possible Causes & Solutions:
-
Competitive 1,2-Addition: The nucleophile can add directly to the carbonyl group instead of the β-carbon.
-
Solution: This is a classic issue of kinetic vs. thermodynamic control. 1,4-addition (conjugate addition) is often the thermodynamically favored pathway.[10][11][12] Running the reaction at a higher temperature can favor the formation of the more stable 1,4-adduct.[10][11] Conversely, very low temperatures may favor the kinetically faster 1,2-addition.[10]
-
-
Protodeboronation: The arylboronic acid reacts with trace protons in the solvent, leading to the formation of an arene byproduct instead of participating in the conjugate addition.
-
Solution: Use dry, aprotic solvents like THF, dioxane, or toluene. Ensure your base, if used, is non-nucleophilic and anhydrous. Sometimes, using a slight excess of the boronic acid can help compensate for this loss.
-
-
Suboptimal Solvent: The solvent can dramatically influence reaction rate and selectivity.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Ligand | (S)-BINAP | (S)-SYNPHOS | PPh₃ | (S)-BINAP gave the highest enantioselectivity (96% ee) and good yield (89%).[3] |
| Solvent | Toluene | THF | Dioxane/H₂O (10:1) | The aqueous dioxane mixture often accelerates the crucial transmetalation step.[3] |
| Temperature | 0 °C | 25 °C (RT) | 60 °C | Higher temperatures can favor the thermodynamic 1,4-adduct over the kinetic 1,2-adduct.[10][11] |
| Table 1: Example Optimization Parameters for Rh-Catalyzed Conjugate Addition. |
Problem 3: My reaction gives a good yield, but the enantioselectivity (ee) or diastereoselectivity (dr) is poor.
Q: I'm trying to perform an asymmetric conjugate addition to create a chiral piperidine, but I'm getting a nearly racemic mixture. What should I change?
Poor stereocontrol is almost always linked to the chiral environment created by the ligand, solvent, and temperature.
Possible Causes & Solutions:
-
Ineffective Chiral Ligand: The chosen ligand may not be suitable for the specific substrate, failing to create a sufficiently differentiated energetic pathway for the two enantiomers of the product.
-
Reaction Temperature is Too High: Higher temperatures provide more thermal energy, which can overcome the small energy differences between the diastereomeric transition states, leading to lower selectivity.
-
Solvent Effects: The solvent can interfere with the organization of the chiral complex.
-
Solution: Polar solvents can sometimes stabilize an "early" transition state where the substrate is far from the chiral catalyst, reducing the transfer of stereochemical information.[13] Experiment with less polar solvents like toluene or DCM.
-
Part 3: Experimental Protocols
General Protocol for Optimization of Rh-Catalyzed Arylation of an N-Protected Dihydropyridinone
This is a representative protocol and must be adapted based on the specific substrate and literature precedents.
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂]): 1.5 mol%
-
Chiral Ligand (e.g., (S)-BINAP): 3.0 mol%
-
N-protected dihydropyridinone (Substrate): 1.0 equiv
-
Arylboronic Acid: 1.4 - 2.0 equiv
-
Solvent: Degassed Dioxane/Water (10:1 v/v)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium precursor (1.5 mol%) and the chiral ligand (3.0 mol%).
-
Solvent Addition: Add a portion of the degassed dioxane (to achieve a final concentration of ~0.1 M with respect to the substrate). Stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the N-protected dihydropyridinone (1.0 equiv) and the arylboronic acid (1.4-2.0 equiv) to the flask.
-
Water Addition: Add the required volume of degassed water to achieve the 10:1 dioxane/water ratio.
-
Reaction: Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidone product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- Chen, J. et al. (2021). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone.
- Wang, D. et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
-
Korenaga, T. et al. (2010). Low-Temperature Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Gao, D. et al. (2022). How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. PubMed Central. [Link]
- Lian, Y. et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
-
Lam, H. et al. (2010). Synthetic Applications of Rhodium-Catalyzed Conjugate Addition. Chemical Society Reviews. [Link]
-
Various Authors. (n.d.). Rh(III)-catalyzed synthesis of piperidines. ResearchGate. [Link]
-
Suresh, C. H. & Koga, N. (2014). Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. [Link]
-
Thomson, R. J. et al. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2021). Effect of temperature on addition to conjugated carbonyl compounds. YouTube. [Link]
-
Smith, A. D. et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. [Link]
-
Organic Chemistry Tutor. (2023). Conjugate Additions to Unsaturated Carbonyls. YouTube. [Link]
-
Ellman, J. A. et al. (2016). Rh(III)-Catalyzed C-H Bond Addition/Amine-Mediated Cyclization of Bis-Michael Acceptors. Organic Letters. [Link]
-
Various Authors. (n.d.). Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]
-
Stoltz, B. M. et al. (n.d.). Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids to β,β-Disubstituted Cyclic Enones: A Unified Synthesis of (−)-Sumanirole and (−)-3-Fluorosumanirole. Organic Syntheses. [Link]
-
Hayashi, T. et al. (2001). Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones. The Journal of Organic Chemistry. [Link]
-
Davies, H. M. L. et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry. [Link]
-
van Leeuwen, P. W. N. M. et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]
-
Córdova, A. (Ed.). (2010). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. In Catalytic Asymmetric Conjugate Reactions. Wiley-VCH. [Link]
-
Liu, P. et al. (2017). Conjugate Addition vs Heck Reaction: A Theoretical Study on Competitive Coupling Catalyzed by Isoelectronic Metal (Pd(II) and Rh(I)). The Journal of Organic Chemistry. [Link]
-
Giergl, M. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Peris, E. et al. (2017). Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts. Organometallics. [Link]
-
Alexakis, A. et al. (n.d.). Rhodium and copper-catalyzed asymmetric conjugate addition of alkenyl nucleophiles. Chemical Communications (RSC Publishing). [Link]
-
O'Brien, M. K. & Hoveyda, A. H. (2001). Conjugate addition of arylsilanes to unsaturated carbonyl compounds catalyzed by rhodium in air and water. PubMed. [Link]
-
Vaddadi, S. & Schlegel, H. B. (2016). Mechanism of Rh-Catalyzed Oxidative Cyclizations: Closed versus Open Shell Pathways. Accounts of Chemical Research. [Link]
-
Gelmi, M. L. et al. (2015). Unusual chemoselective Rh(II)-catalysed transformations of α-diazocarbonyl piperidine cores. PubMed. [Link]
-
Reich, H. J. (n.d.). Carbonyl Chemistry: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Heravi, M. M. et al. (2016). Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: An update. Tetrahedron: Asymmetry. [Link]
-
A. F. Parsons. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Kobayashi, S. et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science (RSC Publishing). [Link]
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Heravi, M. et al. (2016). Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: an update. Semantic Scholar. [Link]
-
Jáuregui, H. et al. (2019). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
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- 9. Conjugate addition of arylsilanes to unsaturated carbonyl compounds catalyzed by rhodium in air and water - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Purification of Polar Aminoethylpiperidine Derivatives
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminoethylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these molecules. The inherent dual nature of these compounds—possessing both high polarity from the aminoethyl group and significant basicity from the piperidine nitrogen—places them in a challenging physicochemical space for purification.
This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, offering robust troubleshooting strategies and advanced solutions to guide you toward achieving high-purity compounds.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the purification of aminoethylpiperidine derivatives in a practical, question-and-answer format.
Q1: My compound shows severe peak tailing or fails to elute from my silica gel column. What is happening and how do I fix it?
A1: The Root Cause: Strong Acid-Base Interactions
This is the most common issue in normal-phase chromatography. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1][2] The basic nitrogen atoms in your aminoethylpiperidine derivative engage in a strong acid-base interaction with these silanols, leading to irreversible adsorption or very slow, uneven elution. This results in significant peak tailing, low recovery, or the compound failing to elute at all.[1][3]
Troubleshooting & Optimization:
-
Mobile Phase Modification (Silanol Masking): The most direct solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent.[2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. TEA is a volatile base that competes with your compound for the acidic silanol sites, effectively "masking" them and allowing your analyte to elute symmetrically.[2][4]
-
Ammonium Hydroxide: For very basic compounds, a stock solution of 1-10% ammonium hydroxide in methanol can be used as a highly polar component of the mobile phase (e.g., 5% of this stock in dichloromethane).[3]
-
-
Stationary Phase Deactivation: Before loading your sample, you can pre-treat the packed column.
-
Protocol: Flush the packed column with 3-5 column volumes of your initial eluent containing the basic modifier (e.g., 1% TEA). This ensures the entire silica bed is neutralized before the compound is introduced.[4]
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[1]
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which provides a less interactive surface for basic analytes.
-
Sources
Technical Support Center: Monitoring the Stability and Degradation of 4-(2-Aminoethyl)piperidine Dihydrochloride
Welcome to the technical support center for 4-(2-Aminoethyl)piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on monitoring the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Understanding the Stability of this compound
FAQ 1: What are the primary stability concerns for this compound?
This compound is a hygroscopic and light-sensitive solid. Its primary stability concerns are:
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere. This can lead to physical changes (e.g., deliquescence) and chemical degradation. The presence of water can facilitate hydrolytic reactions or act as a medium for other degradation pathways.
-
Oxidation: The amine groups in the molecule are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1] This can lead to the formation of N-oxides or ring-opening products.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.[1][2] The specific degradation products will depend on the temperature and the presence of other reactive species.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1][3]
FAQ 2: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
Keep in a tightly sealed container: This minimizes exposure to atmospheric moisture and oxygen.[4][5][6]
-
Store in a cool, dry, and well-ventilated place: A controlled environment helps to prevent thermal degradation and moisture absorption.[4][5]
-
Protect from light: Store the container in a light-resistant cabinet or use an amber-colored vial to prevent photodegradation.[3]
-
Store under an inert atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert gas like argon or nitrogen is recommended to prevent oxidation.[5]
Section 2: Troubleshooting Common Issues
Troubleshooting Guide: Inconsistent Experimental Results
Q1: I am observing inconsistent results (e.g., varying peak areas in HPLC, changes in potency) in my experiments using this compound. What could be the cause?
Inconsistent results are often an indication of compound degradation. Here’s a systematic approach to troubleshoot this issue:
-
Verify Proper Storage: First, confirm that the compound has been stored according to the recommended conditions. Improper storage is a common cause of degradation.
-
Assess Water Content: Due to its hygroscopic nature, absorbed water can dilute the sample and potentially catalyze degradation. Consider performing a Karl Fischer titration to determine the water content of your sample.
-
Evaluate Sample Preparation: The process of preparing your sample for an experiment can introduce instability.
-
Solvent Effects: Ensure the solvent you are using is compatible with the compound and is of high purity. Certain solvents can promote degradation.
-
pH of the Solution: The stability of amines can be pH-dependent. If you are working with solutions, monitor and control the pH.
-
Exposure to Air and Light: Minimize the exposure of your sample to air and light during preparation. Use low-actinic glassware and work efficiently.
-
-
Perform a Forced Degradation Study: To understand the potential degradation pathways and to develop a stability-indicating analytical method, a forced degradation study is highly recommended.[3][7][8][9] This involves subjecting the compound to various stress conditions.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradants and establish degradation pathways.[7][9]
Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 8 hours.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[3]
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), using a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Troubleshooting Guide: Appearance of Unknown Peaks in Chromatography
Q2: I am observing unexpected peaks in my HPLC/GC analysis of this compound. How can I identify these impurities?
The appearance of unknown peaks suggests the presence of impurities or degradation products. Here’s how to approach this:
-
Characterize the Impurities: Use a mass spectrometer (MS) coupled with your chromatograph (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures.
-
Review Potential Degradation Pathways: Based on the chemical structure of this compound, consider the likely degradation pathways that could lead to the observed impurities. Common pathways for similar piperidine compounds include oxidation of the piperidine ring and reactions involving the aminoethyl side chain.[1][10]
-
Consult Literature and Databases: Search scientific literature and chemical databases for known impurities and degradation products of 4-(2-Aminoethyl)piperidine and related compounds.
Visualization of Potential Degradation
Below is a diagram illustrating a hypothetical oxidative degradation pathway for the piperidine ring, a common vulnerability in such compounds.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Methods for removing unreacted starting materials from piperidine reactions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials, specifically piperidine, from reaction mixtures. Piperidine and its derivatives are foundational in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Consequently, achieving high purity of the final product is paramount. This guide is designed to provide you with the technical expertise and practical protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the workup of piperidine reactions.
Q1: My purified piperidine derivative has a yellow or brown tint. What causes this and is it still usable?
A yellow or brown discoloration in piperidine or its derivatives is typically a result of oxidation, which can occur upon exposure to air and light.[1][3][4] For reactions that are sensitive to impurities, it is highly recommended to purify the piperidine before use.[3] For less sensitive applications, it may be usable, but purification will ensure the highest quality results. The most effective method to remove these colored impurities is distillation.[3][4] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[4][5]
Q2: I am struggling to separate piperidine from unreacted pyridine by distillation. Why is this so difficult?
Complete separation of piperidine and pyridine via simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[1][3][4][5] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4][5] To overcome this, you can employ azeotropic distillation with water or, more effectively, selective salt formation.[4][5][6][7]
Q3: My piperidine/DMF solution crystallized upon storage. What is the cause and how can I resolve this?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4][5][8] To resolve this, you can try gently warming the solution to redissolve the crystals or prepare a fresh solution.[3][4] To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]
Q4: How can I effectively remove water from my piperidine-containing product?
Water can be a significant impurity, especially after aqueous workup procedures.[1] For the removal of residual water, piperidine-containing solutions can be dried over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by decanting or filtering, and then distillation.[1][3][4] Other drying agents like calcium hydride can also be used.[3]
Troubleshooting Guides & Detailed Protocols
This section provides more detailed, step-by-step guidance for specific purification challenges.
Scenario 1: Removing Unreacted Piperidine from a Neutral or Acidic Product in an Organic Solvent
Issue: You have a reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate) containing your desired product and unreacted piperidine.
Solution: An acidic wash is a highly effective method to selectively remove the basic piperidine.
Principle: Piperidine is a strong organic base (pKa of the conjugate acid is ~11.22) and will be readily protonated by a dilute aqueous acid.[9] The resulting piperidinium salt is water-soluble and will partition into the aqueous layer, while your neutral or less basic product remains in the organic layer.
-
Preparation: Transfer your reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, it should be removed under reduced pressure and the residue redissolved in an appropriate organic solvent like diethyl ether or dichloromethane.[3]
-
Acidic Wash: Add a volume of dilute aqueous acid (e.g., 1M HCl) approximately equal to the volume of the organic layer.[1][3]
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.[10]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the piperidinium salt.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the piperidine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Scenario 2: Separating a Piperidine-Containing Product from Non-Basic Impurities
Issue: Your desired product is a piperidine derivative, and you need to remove non-basic or neutral impurities from the reaction mixture.
Solution: This is the reverse of the previous scenario. Here, you will extract the basic product into an acidic aqueous layer, leaving the impurities in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine-containing product will be protonated and move into the aqueous layer.[1]
-
Separation and Discard: Separate the layers and discard the organic layer containing the neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a strong base, such as sodium hydroxide (NaOH) solution, until the solution is basic (check with pH paper).[1] This will deprotonate your product, making it organic-soluble again.
-
Re-extraction: Extract the liberated product back into a fresh organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield your purified product.
Scenario 3: Purification of a Solid Piperidine Derivative
Issue: Your product is a solid and contains unreacted piperidine and other impurities.
Solution: Recrystallization is a powerful technique for purifying solid compounds.
Principle: This method relies on the difference in solubility of your product and the impurities in a given solvent system at different temperatures.
-
Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. A good solvent will dissolve your product well when hot but poorly when cold.[1] Common solvents to screen include ethanol, isopropanol, and acetonitrile.[1]
-
Dissolution: In a larger flask, dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Then, cool the flask in an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[1]
Scenario 4: Removing Pyridine Impurity from Piperidine
Issue: You have a mixture of piperidine and pyridine that cannot be separated by simple distillation due to azeotrope formation.
Solution: Selective salt formation by reacting the mixture with carbon dioxide is a highly effective method.
Principle: Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide to form solid piperidine carbonate, which can be easily separated by filtration.[1][4]
-
Dissolution: Dissolve the piperidine/pyridine mixture in a suitable organic solvent.
-
CO₂ Addition: Bubble carbon dioxide (CO₂) gas through the solution. The piperidine will react to form a white precipitate of piperidine carbonate.[1][4]
-
Precipitation and Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then collect the solid by filtration.[1][4] The pyridine will remain in the filtrate.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water.
-
Basification: Add a strong base, such as sodium hydroxide (NaOH), to the suspension to liberate the free piperidine from its salt.[1][4]
-
Extraction and Purification: Extract the liberated piperidine with an organic solvent, dry the organic layer, and then distill to obtain pure piperidine.[4]
Data Summary
| Method | Principle | Best For | Key Considerations |
| Acidic Wash | Selective protonation of basic piperidine | Removing piperidine from neutral/acidic products | Potential for emulsion formation. |
| Acid-Base Extraction | Selective extraction of a basic product | Isolating a basic product from neutral impurities | Requires back-extraction, increasing steps. |
| Recrystallization | Differential solubility at varying temperatures | Purifying solid products | Requires finding a suitable solvent system. |
| Distillation | Separation based on boiling point differences | Purifying liquid products from non-volatile impurities | Azeotrope formation with pyridine and water.[1][3] |
| **Salt Formation (CO₂) ** | Selective reaction of the more basic amine | Separating piperidine from less basic amines (e.g., pyridine) | Requires handling of solids and subsequent liberation of the free base. |
Visualization of Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for an acidic wash extraction.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
-
Piperidine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (2026, January 8).
-
Piperidine - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
- Application Notes and Protocols for Piperidine-Mediated Reactions - Benchchem. (n.d.).
- Common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.).
-
A New Synthesis of Piperidine - Canadian Science Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Technical Support Center: Workup Procedure for 1-Piperidinepropanol Reaction Mixture - Benchchem. (n.d.).
-
In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022, September 8). Retrieved January 17, 2026, from [Link]
- Process for the purification of piperidine - Google Patents. (n.d.).
-
Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Retrieved January 17, 2026, from [Link]
- A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
- Process for purifying piperidine - Google Patents. (n.d.).
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. (2018, January 18). Retrieved January 17, 2026, from [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? | ResearchGate. (2018, June 27). Retrieved January 17, 2026, from [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
- methods for removing unreacted piperazine from the reaction mixture - Benchchem. (n.d.).
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021, October 8). Retrieved January 17, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Retrieved January 17, 2026, from [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (2021, January). Retrieved January 17, 2026, from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018, November 27). Retrieved January 17, 2026, from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved January 17, 2026, from [Link]
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection - Benchchem. (n.d.).
-
What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide? | ResearchGate. (2019, March 7). Retrieved January 17, 2026, from [Link]
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023, June 22). Retrieved January 17, 2026, from [Link]
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
What is the reaction mechanism of piperidine in chemical reactions? - Blog - BIOSYNCE. (2025, September 25). Retrieved January 17, 2026, from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Controlling Stereoselectivity in the Synthesis of Substituted Piperidine Rings
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of substituted piperidine rings. The piperidine scaffold is a cornerstone of modern pharmaceuticals and natural products, making the precise control of its three-dimensional architecture a critical challenge.[1][2][3]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causal relationships behind common stereochemical outcomes and offer field-proven strategies to guide your synthetic planning and optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of stereoselective piperidine synthesis.
Q1: What are the fundamental challenges in controlling stereoselectivity during piperidine synthesis?
The primary difficulties stem from several interconnected factors. Firstly, the synthesis often involves the creation of multiple new stereocenters, requiring precise control over their relative and absolute configurations. Secondly, the piperidine ring's conformational flexibility (its ability to adopt various chair and boat conformations) means that the stereochemical outcome is often dictated by subtle differences in transition state energies.[4] Finally, many traditional methods lack general applicability or broad functional group tolerance, making the development of a robust stereoselective route a significant hurdle.[3][5]
Q2: What are the principal strategies for directing the stereochemical outcome of a piperidine-forming reaction?
Achieving stereocontrol can be broadly categorized into three main strategies.[4] Understanding which strategy is most applicable to your system is the first step in troubleshooting.
-
Substrate Control: This leverages the existing stereochemistry within the starting material to direct the formation of new stereocenters. This can be achieved by using a chiral starting material from the "chiral pool," or by temporarily installing a chiral auxiliary .[4][6][7] The auxiliary creates a sterically biased environment, favoring reagent approach from one face of the molecule.
-
Reagent Control: Here, the stereochemical outcome is determined by the choice of an external reagent. This often involves using sterically demanding (bulky) reagents that preferentially attack the less hindered face of a substrate or using chiral reagents that create diastereomeric transition states.
-
Catalyst Control: This powerful approach uses a chiral catalyst (such as a transition-metal complex or an organocatalyst) to create a chiral environment around the substrate.[1][4] This is a highly effective method for generating products with high enantioselectivity, often from achiral starting materials.
Q3: My reaction is producing a low diastereomeric ratio (dr). What are the most common general causes and troubleshooting steps?
Low diastereoselectivity is a frequent issue and can often be traced back to a few key parameters.[4][8]
-
Insufficient Steric or Electronic Differentiation: The energy difference between the transition states leading to the different diastereomers may be too small. To address this, consider modifying your substrate to include a bulkier protecting group or a directing group that can coordinate to the reagent or catalyst.[4]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored, higher-energy (thermodynamic) product. Conversely, running the reaction at a lower temperature (e.g., -78 °C) often enhances the formation of the kinetically favored product.
-
Equilibration/Epimerization: The initially formed kinetic product might be isomerizing to the more stable thermodynamic product under the reaction conditions. This can sometimes be mitigated by shortening the reaction time or changing the solvent or base to conditions that do not favor epimerization.[9][10]
Q4: How can I definitively determine the relative and absolute stereochemistry of my substituted piperidine products?
A combination of spectroscopic and analytical techniques is essential.
-
Relative Stereochemistry: High-field ¹H NMR spectroscopy is the primary tool. The coupling constants (J values) between adjacent protons on the piperidine ring can reveal their dihedral angle and thus their relative orientation (e.g., axial-axial, axial-equatorial).[8] For more complex systems, 2D NMR experiments like NOESY are invaluable for identifying through-space correlations between protons, which helps to build a 3D model of the molecule.[8]
-
Absolute Stereochemistry: Determining the absolute configuration typically requires comparison to a known standard, chiral chromatography, or X-ray crystallography of a suitable crystalline derivative.
Caption: Decision tree for troubleshooting low diastereoselectivity.
Troubleshooting Guides by Synthetic Method
This section provides detailed guidance for specific, widely used synthetic routes to substituted piperidines.
1. Catalytic Hydrogenation of Substituted Pyridines
The reduction of a substituted pyridine ring is a direct and atom-economical route to piperidines. However, controlling the diastereoselectivity, particularly the cis/trans ratio, is a common challenge.[9][11]
Issue: Poor cis/trans Selectivity
-
Symptom: Your hydrogenation reaction yields a mixture of cis and trans piperidine diastereomers with a low diastereomeric ratio.
-
Causality & Troubleshooting: The stereochemical outcome is a result of the substrate's approach to the heterogeneous catalyst surface. The conformation of the intermediate di- or tetrahydropyridine species and its adsorption onto the catalyst are critical. Several factors can be adjusted to influence this process:
| Parameter | Condition Favoring cis-Isomer | Condition Favoring trans-Isomer | Rationale & Explanation |
| Catalyst | PtO₂, Rh/C[8][11] | Pd/C[8][9] | Platinum and Rhodium catalysts often favor hydrogenation of the pyridinium ion formed in acidic media, which adsorbs planar-wise, leading to syn-addition of hydrogen from one face. Palladium can sometimes favor pathways that allow for isomerization of intermediates, leading to the thermodynamically more stable trans product. |
| Solvent/Additive | Acidic (e.g., Acetic Acid, HCl)[4][11] | Neutral (e.g., Ethanol, Methanol) | Acids protonate the pyridine nitrogen, forming a pyridinium salt. This enhances reactivity and promotes a planar conformation that adsorbs flat on the catalyst surface, strongly directing cis selectivity.[11] |
| N-Substituent | Large, bulky group (e.g., Boc, Benzyl) | Small group (e.g., H) | A large N-substituent will preferentially occupy the equatorial position in the transition state, which can direct the facial selectivity of the hydrogenation. |
| Temperature & Pressure | Lower Temperature | Higher Temperature | Higher temperatures can promote isomerization of partially reduced intermediates on the catalyst surface before complete reduction occurs, potentially leading to the thermodynamic (trans) product. |
Experimental Protocol: cis-Selective Hydrogenation of a 2,6-Disubstituted Pyridine [4]
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.[11]
-
Execution: Seal the vessel and purge it with H₂ gas several times. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR by taking aliquots (after carefully venting and purging). Reactions are typically complete within 4-24 hours.[11]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by chromatography or crystallization to obtain the predominantly cis-piperidine product.
2. Diastereoselective Reductive Amination
Intramolecular reductive amination of δ-amino ketones or the double reductive amination of 1,5-dicarbonyl compounds are powerful methods for constructing the piperidine ring.[12] Stereocontrol is achieved during the cyclization and reduction steps.
Issue: Low Diastereoselectivity in Cyclization/Reduction
-
Symptom: The reaction produces a nearly 1:1 mixture of diastereomers, which are difficult to separate.
-
Causality & Troubleshooting: The stereochemistry is determined by the conformation of the cyclic iminium ion intermediate at the moment of hydride delivery. The reaction should be set up to favor a single, low-energy chair-like transition state.
-
Choice of Reducing Agent: This is often the most critical factor.
-
Bulky Hydride Reagents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are sterically demanding and will preferentially attack from the less hindered (equatorial) face of the iminium ion.[4]
-
Less Bulky Reagents: Reagents like sodium cyanoborohydride (NaBH₃CN) are smaller and less selective, often requiring acidic conditions to be effective, which can complicate selectivity.
-
-
Substrate Conformation: Substituents on the carbon backbone will preferentially occupy equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions. This locks the conformation and directs the approach of the hydride. Analyze your substrate to predict the most stable iminium ion conformation.
-
pH Control: In double reductive amination, the pH can influence the rate of imine vs. enamine formation and subsequent cyclization, which can impact the stereochemical outcome.
Caption: Transition states for hydride attack in reductive amination.
3. Aza-Diels-Alder and Related Cycloadditions
The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene, is a classic method for piperidine synthesis.[13][14] However, its mechanism can be complex, sometimes proceeding through a stepwise Mannich-Michael pathway, which has implications for stereocontrol.[15]
Issue: Poor endo/exo Selectivity or Regioselectivity
-
Symptom: The reaction yields a mixture of diastereomers (endo/exo) or regioisomers.
-
Causality & Troubleshooting:
-
Catalyst Choice: The stereoselectivity is highly dependent on the catalyst used to activate the imine.
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): These coordinate to the imine nitrogen, lowering its LUMO energy. The geometry of the resulting complex dictates the facial selectivity. Screening different Lewis acids is crucial.
-
Organocatalysts (e.g., Proline derivatives): These can form a chiral iminium ion with an aldehyde or ketone, leading to a highly organized, asymmetric transition state.[16][17] This approach often provides excellent enantioselectivity.
-
-
Reaction Mechanism: Understanding whether the reaction is a concerted [4+2] cycloaddition or a stepwise process is key.[15]
-
Concerted: Selectivity is governed by the stability of the endo vs. exo transition state. The endo product is often favored due to secondary orbital interactions.[18]
-
Stepwise (Mannich-Michael): The first bond formation (Mannich reaction) may be reversible. The stereochemistry is then set in the subsequent irreversible ring-closing (Michael addition) step. Optimizing conditions to favor one pathway is essential.
-
-
Solvent and Temperature: These parameters can influence the equilibrium between different reactive intermediates and the stability of the transition states. Low temperatures generally favor the kinetic product.
-
References
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-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. (2023, January 20). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis. Benchchem.
- BenchChem. (2025). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions. Benchchem.
- Li, X., et al. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Mechanism, Stereoselectivity, and Role of O2 in Aza-Diels–Alder Reactions Catalyzed by Dinuclear Molybdenum Complexes: A Theoretical Study. (2022, March 10). ACS Publications. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025).
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). Canadian Science Publishing. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines. Benchchem.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered. (2024, August 27). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Murugesan, S., et al. (2012, July 4). Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols. PubMed. Retrieved January 17, 2026, from [Link]
-
Stereoselective Synthesis of Highly Substituted Piperidines. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]<3353::aid-ejoc3353>3.0.co;2-q
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Wiley Online Library.
- Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. (n.d.).
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. (2011, April 13). Organic & Biomolecular Chemistry Blog. Retrieved January 17, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Piperidine as an organocatalyst. a Yield of isolated product after.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018, June 13). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Access to 2,6-Disubstituted Piperidines: Control of the Diastereoselectivity, Scope, and Limitations. Applications to the Stereoselective Synthesis of (−)-Solenopsine A and Alkaloid (+)-241D. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. (2018, July 7). PubMed. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025).
-
Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]
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Troubleshooting common issues in the reductive amination of 4-piperidones.
Technical Support Center: Reductive Amination of 4-Piperidones
Welcome to the technical support center for the reductive amination of 4-piperidones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer validated protocols to ensure the success of your reactions.
Introduction to the Reductive Amination of 4-Piperidones
The reductive amination of 4-piperidones is a cornerstone reaction in medicinal chemistry and pharmaceutical development. It allows for the introduction of a wide range of substituents at the nitrogen atom, creating diverse libraries of N-substituted piperidines, which are prevalent scaffolds in numerous therapeutic agents.[1] This one-pot reaction typically involves the condensation of a 4-piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3] While seemingly straightforward, this reaction is often plagued by a variety of issues that can lead to low yields, complex product mixtures, and purification difficulties.
This guide will provide a structured approach to troubleshooting these common problems, grounded in a mechanistic understanding of the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low or No Product Yield
Question 1: My reductive amination of 4-piperidone is giving very low to no yield. What are the most likely causes?
Answer: Low or no yield in the reductive amination of 4-piperidones can stem from several factors. The primary suspects are often related to imine/iminium ion formation, the choice and activity of the reducing agent, and the stability of the starting materials.
-
Inefficient Imine/Iminium Ion Formation: The reaction's first step, the condensation of the 4-piperidone with the amine, is a reversible equilibrium.[2] If the equilibrium does not favor the iminium ion, the subsequent reduction will not proceed efficiently. This can be particularly problematic with weakly nucleophilic amines or sterically hindered ketones.[4]
-
Decomposition of Starting Materials: Some 4-piperidone derivatives can be unstable, especially under acidic or basic conditions.[5] Similarly, the aldehyde or ketone coupling partner might be prone to side reactions.
-
Incorrect Choice or Inactivity of the Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[6][7] If the reducing agent is too powerful, it will reduce the 4-piperidone to the corresponding alcohol. Conversely, if the reducing agent is old or has degraded, it will not be effective.
-
Inappropriate Reaction pH: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5) which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[8] For the reduction of the iminium ion, a pH of around 6-7 is often optimal.[3][9]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Category 2: Formation of Side Products
Question 2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Reduction of the Carbonyl Starting Material: This occurs when the reducing agent is too reactive and reduces the 4-piperidone to the corresponding 4-hydroxypiperidine.
-
Over-Alkylation: The secondary amine product can sometimes react with another molecule of the aldehyde or ketone, leading to the formation of a tertiary amine.[12][13]
-
Self-Condensation/Dimerization: 4-piperidones can potentially undergo self-condensation reactions, especially under harsh conditions.
-
Solution: Maintain a lower reaction temperature and use optimized, milder conditions.[5]
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution |
| 4-Hydroxypiperidine | Reducing agent is too strong or added prematurely. | Use a milder reducing agent (e.g., NaBH(OAc)₃).[5] Allow sufficient time for imine formation before adding the reductant if using a stronger one like NaBH₄.[15] |
| Tertiary Amine (Over-alkylation) | The secondary amine product is more nucleophilic and reacts further.[12] | Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine.[5] Consider a stepwise reaction.[14] |
| Dimerized/Oligomeric Species | Self-condensation of the 4-piperidone. | Maintain lower reaction temperatures and use milder reaction conditions.[5] |
Category 3: Choice of Reagents and Conditions
Question 3: Which reducing agent is best for the reductive amination of 4-piperidones?
Answer: The choice of reducing agent is critical for the success of the reaction. Several common reducing agents are used, each with its own advantages and disadvantages.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and high selectivity for reducing iminium ions in the presence of ketones.[6][10] It is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[6][15] A key advantage is its lower toxicity compared to cyanoborohydride reagents.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild and selective reducing agent that is stable in mildly acidic conditions, making it suitable for one-pot reductive aminations.[2][3] It is often used in protic solvents like methanol. However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[9][16]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting 4-piperidone.[8] Therefore, it is typically used in a two-step procedure where the imine is formed first, and then NaBH₄ is added.[14][15]
-
Catalytic Hydrogenation (H₂/Catalyst): This method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, is also effective and can be cost-effective for larger-scale synthesis.[2][16]
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | High | DCE, DCM, THF[6][15] | Mild, selective, low toxicity.[6][10] | Water-sensitive.[6] |
| NaBH₃CN | High | Methanol, Ethanol | Stable in mild acid, good for one-pot reactions.[2][3] | Highly toxic.[9] |
| NaBH₄ | Low (reduces ketones) | Methanol, Ethanol[15] | Inexpensive, readily available. | Requires a two-step procedure.[15] |
| H₂/Catalyst (e.g., Pd/C) | High | Methanol, Ethanol | Cost-effective for large scale, "green" option.[16] | Requires specialized hydrogenation equipment. |
Question 4: What is the optimal pH for the reaction, and how do I control it?
Answer: As mentioned earlier, pH control is crucial. A mildly acidic environment (pH 4-6) is generally optimal for the initial imine formation.[8] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.[9] The acetic acid also acts as a proton donor to facilitate the reduction.[9] For the reduction step itself, a pH of around 6-7 is often ideal.[9] In many procedures using NaBH(OAc)₃, the acetic acid generated in situ from the reagent helps to maintain a suitable pH.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable starting point for the reductive amination of a 4-piperidone with a primary amine.
Materials:
-
4-Piperidone derivative (1.0 eq)
-
Primary amine (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, 1-2 equivalents)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-piperidone derivative and the primary amine in DCE or DCM, add acetic acid (if used).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in portions over 15-20 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow Diagram
Caption: Step-by-step reductive amination workflow.
Conclusion
The reductive amination of 4-piperidones is a powerful synthetic tool, but its success hinges on a careful consideration of reaction parameters. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot common issues and optimize their protocols. This guide provides a framework for addressing challenges related to yield, side product formation, and reagent selection, ultimately enabling the efficient synthesis of desired N-substituted piperidine derivatives.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit. Challenging reductive amination. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Organic Reactions. Reductive Amination. [Link]
-
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(2-Aminoethyl)piperidine Dihydrochloride: HPLC vs. NMR Methodologies
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-(2-Aminoethyl)piperidine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their needs.
The Criticality of Purity for this compound
4-(2-Aminoethyl)piperidine is a bifunctional molecule containing both a primary and a secondary amine, making it a versatile synthon. However, its synthesis can lead to a range of impurities, including starting materials, by-products from side reactions, and degradation products. The dihydrochloride salt form, while often improving stability and handling, can also introduce complexities in analysis. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities in drug substances.[1][2][3] Therefore, robust and validated analytical methods are not just a quality control measure but a regulatory necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is a powerful separation technique and is often considered the gold standard for the quantitative analysis of impurities in pharmaceutical products.[4][5] Its high sensitivity and resolving power enable the detection and quantification of trace-level impurities.
The "Why": Causality in HPLC Method Development
For a polar, non-chromophoric compound like this compound, a strategic approach to HPLC method development is crucial.
-
Column Selection: A reversed-phase C18 column is a common starting point for many pharmaceutical analyses due to its versatility.[2] However, for highly polar compounds, poor retention can be an issue. Therefore, an alternative approach using a mixed-mode stationary phase, such as one with both reversed-phase and ion-exchange characteristics, can provide enhanced retention and selectivity.[6]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for this type of analyte would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The use of an acidic buffer (e.g., phosphate or formate) is beneficial as it protonates the amine groups, leading to more consistent interactions with the stationary phase.
-
Detection: Since 4-(2-Aminoethyl)piperidine lacks a significant UV chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) can be employed, though sensitivity may be limited.[6] A more sensitive and universal detection method for non-chromophoric compounds is Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Alternatively, pre-column derivatization with a UV-active agent can be utilized to enhance detectability.[2]
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structure and Purity
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides detailed structural information, making it a powerful tool for both identification and purity determination.[7][8][9] Unlike chromatography, the signal intensity in NMR is directly proportional to the number of nuclei, which allows for quantification without the need for a reference standard of the analyte itself.[8][10]
The "Why": Causality in NMR Analysis
-
Solvent Selection: The choice of a deuterated solvent is the first critical step. Deuterium oxide (D₂O) is a suitable choice for the highly polar dihydrochloride salt.
-
Internal Standard: For accurate quantification (qNMR), a stable, well-characterized internal standard is added at a known concentration.[11] The standard should have a simple spectrum with at least one signal that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are potential candidates.
-
Data Acquisition: Key parameters such as the relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T₁ of both the analyte and the standard) to ensure complete relaxation of all nuclei and thus accurate integration.
-
Spectral Interpretation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure and identify impurities. Impurities will present as additional signals in the spectrum.
Visualizing the NMR Data Interpretation Process
Caption: The logical flow for quantitative NMR (qNMR) analysis.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of known and unknown impurities. | Structure elucidation, confirmation, and absolute quantification. |
| Quantification | Typically requires reference standards for each impurity for accurate quantification. Relative purity by area percent is common. | Inherently quantitative (qNMR); can provide absolute purity with a single internal standard.[8][11] |
| Sensitivity | Generally higher, capable of detecting impurities at very low levels (ppm).[4] | Lower sensitivity, typically suitable for impurities >0.1%.[10] |
| Specificity | High, especially when coupled with mass spectrometry (LC-MS). | High, provides detailed structural information for impurity identification. |
| Sample Throughput | Can be automated for high throughput analysis. | Generally lower throughput due to longer acquisition times for qNMR. |
| Destructive | Yes, the sample is consumed during the analysis. | No, the sample can be recovered after analysis.[11] |
Experimental Protocols
The following are proposed starting methods for the purity analysis of this compound. These methods should be thoroughly validated according to ICH guidelines before implementation for routine quality control.[12][13]
Protocol 1: HPLC-UV/CAD Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm and/or CAD.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Quantitative ¹H NMR (qNMR) Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters (on a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 (or more for better signal-to-noise).
-
Relaxation Delay (d1): 30 seconds (to be determined experimentally based on T₁ values).
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 16 ppm.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_std = Purity of the internal standard
-
Conclusion
Both HPLC and NMR are indispensable tools for the purity analysis of this compound, each offering unique advantages. HPLC excels in its high sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities. It is the workhorse for routine quality control and stability studies. On the other hand, qNMR serves as a powerful primary method for absolute purity determination and structural confirmation, offering the significant advantage of not requiring a specific reference standard for the analyte. A comprehensive purity assessment strategy should leverage the strengths of both techniques. HPLC can be used for routine impurity profiling, while NMR can be employed for the certification of reference standards and for definitive structural elucidation of unknown impurities. By understanding the principles and practical considerations of each method, researchers can ensure the quality and safety of their pharmaceutical products.
References
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- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- Webster, G. K., & Ruan, J. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
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- Journal of Pharmaceutical and Allied Sciences. (2024).
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Pharmaceutical Technology. (2003).
- Pharmaguideline. (2023).
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
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A Researcher's Guide to 4-(2-Aminoethyl)piperidine Dihydrochloride: From Certificate of Analysis to Synthesis and Beyond
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of starting materials is paramount. A seemingly simple chemical building block can be the cornerstone of a complex synthetic route, and its purity can dictate the success or failure of an entire experimental cascade. This guide provides an in-depth look at 4-(2-Aminoethyl)piperidine dihydrochloride, a versatile building block, with a focus on interpreting its Certificate of Analysis (CoA), comparing it with relevant alternatives, and providing actionable experimental insights.
Decoding the Certificate of Analysis: Your First Line of Quality Control
The Certificate of Analysis is more than just a document; it's a batch-specific report card that provides a comprehensive overview of a chemical's quality and purity.[1][2][3] Understanding this document is the first and most critical step in ensuring the reliability and reproducibility of your research.[2] While a specific CoA for every batch of this compound will vary slightly, a representative analysis is presented below to illuminate the key parameters you should scrutinize.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC |
| Purity (Titration) | ≥98.0% | 99.5% (Argentometric) | Titration |
| Solubility | Soluble in water | Conforms | Visual |
| Water (Karl Fischer) | ≤1.0% | 0.3% | Karl Fischer |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals (as Pb) | ≤20 ppm | <10 ppm | ICP-MS |
| Sulfate Ash | ≤0.1% | 0.05% | Gravimetric |
Interpreting the Critical Parameters:
-
Identity (¹H-NMR): This is your primary confirmation that the material is indeed this compound. The proton NMR spectrum should show characteristic peaks corresponding to the protons on the piperidine ring and the aminoethyl side chain. Any significant unassigned peaks could indicate the presence of impurities.
-
Purity (HPLC & Titration): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. A high purity value (typically >98%) indicates a low level of organic impurities. Titration, in this case likely an argentometric titration for the chloride content, provides an orthogonal measure of purity based on the salt form. Having two different purity assays provides a higher degree of confidence in the material's quality.
-
Water Content (Karl Fischer): this compound is hygroscopic, meaning it can absorb moisture from the air. The Karl Fischer titration is a specific and accurate method for quantifying water content. A low water content is crucial for reactions that are sensitive to moisture.
-
Residual Solvents (GC-HS): This analysis, typically performed by Gas Chromatography-Headspace, identifies and quantifies any solvents remaining from the synthesis and purification process. Adherence to USP <467> guidelines ensures that solvent levels are below established safety limits for pharmaceutical applications.
-
Heavy Metals & Sulfate Ash: These tests are critical for applications in drug development, as they quantify the levels of inorganic impurities. Low levels of heavy metals and non-volatile inorganic residues (sulfate ash) are essential for avoiding downstream catalytic poisoning or toxicity issues.
Performance in Synthesis: A Comparative Look at Sigma-1 Receptor Ligand Scaffolds
The piperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[4] this compound is a valuable building block, particularly in the synthesis of ligands for the sigma-1 (σ1) receptor, a target of interest for various neurological and psychiatric disorders.[1][2][5]
A key consideration in drug discovery is the choice of the core heterocyclic scaffold. While the 4-(2-aminoethyl)piperidine core is effective, it is insightful to compare its performance with other "privileged structures" – scaffolds that have demonstrated the ability to bind to multiple biological targets.[6][7][8]
Table 2: Comparative σ1 Receptor Binding Affinity of Different Scaffolds
| Scaffold | Representative Compound | σ1 Receptor Affinity (Ki, nM) | Reference |
| Piperidine | N-Methyl-4-(2-(benzylamino)-2-phenylethyl)piperidine | 7.9 | [9] |
| Cyclohexane | N-Methyl-4-(2-(benzylamino)-2-phenylethyl)cyclohexanamine | 0.61 | [9] |
| Tetrahydroisoquinoline | A rigidified benzamide derivative | Maintained high σ1 affinity | [10] |
| Arylalkenylamine | Novel arylalkenylamine derivatives | <25 | [11] |
Analysis:
The data indicates that while the piperidine scaffold provides potent sigma-1 receptor ligands, other scaffolds like cyclohexane can yield even higher affinity.[9] However, the piperidine ring offers a key advantage: the nitrogen atom provides a convenient handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[1][12] For instance, N-alkylation of the piperidine can significantly impact binding affinity.[9] The choice of scaffold will ultimately depend on the specific design strategy, balancing potency with synthetic accessibility and the desired pharmacokinetic profile.
Experimental Protocols in Action: A Step-by-Step Guide
To truly understand the utility of this compound, we will delve into a representative experimental protocol for the synthesis of a sigma-1 receptor ligand, a common application for this building block. This detailed procedure highlights the importance of reagent quality and reaction conditions.
Synthesis of N-Benzyl-1-(4-(2-aminoethyl)piperidin-1-yl)-2-phenylethan-1-amine (A Representative Sigma-1 Ligand)
This multi-step synthesis demonstrates the use of this compound as a key intermediate.
Step 1: Boc-Protection of 4-(2-Aminoethyl)piperidine
-
Rationale: The presence of two primary amino groups in 4-(2-Aminoethyl)piperidine would lead to non-selective reactions in the subsequent steps. Protecting one of the amino groups with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the other.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride salt and create basic conditions.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
-
Step 2: Reductive Amination with Benzaldehyde
-
Rationale: Reductive amination is a robust method for forming C-N bonds. Here, the remaining primary amine of the Boc-protected intermediate reacts with benzaldehyde to form an imine, which is then reduced in situ to the secondary amine.
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.1 eq) and stir for 30 minutes at room temperature.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 3: N-Alkylation of the Piperidine Nitrogen
-
Rationale: This step introduces the second phenyl-containing moiety, a common feature in many sigma-1 receptor ligands.
-
Procedure:
-
Dissolve the product from Step 2 (1.0 eq) in an aprotic polar solvent like acetonitrile or DMF.
-
Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add 2-bromo-1-phenylethan-1-one (1.1 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).
-
Filter off the base and concentrate the filtrate. Purify the crude product by column chromatography.
-
Step 4: Boc-Deprotection
-
Rationale: The final step is to remove the Boc protecting group to yield the free primary amine of the target compound.
-
Procedure:
-
Dissolve the product from Step 3 in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. The product can be isolated as the corresponding salt or neutralized and purified further if necessary.
-
Conclusion: A Foundation for Success
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its Certificate of Analysis is the first step in ensuring the quality and reproducibility of your experimental work. While the piperidine scaffold is a powerful tool in the medicinal chemist's arsenal, a comparative awareness of alternative heterocyclic systems can open up new avenues for lead optimization. The provided experimental protocols offer a practical framework for the utilization of this important synthetic intermediate. By combining a critical eye for quality control with a deep understanding of synthetic methodology, researchers can confidently leverage this compound to advance their scientific endeavors.
References
-
What is a Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (n.d.).
-
Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., ... & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). Retrieved from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022, April 5). Retrieved from [Link]
- Phillips, A. P. (1957). Synthetic Hypotensive Agents. V. 4-(2'-Aminoethyl)-piperidine Derivatives. Journal of the American Chemical Society, 79(14), 3568–3571.
-
A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. (2025, October 5). Retrieved from [Link]
-
A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2025, November 30). Retrieved from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). Retrieved from [Link]
- Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.).
- Certificate of Analysis - 4-Boc-aminomethyl-piperidine. (n.d.).
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025, August 11). Retrieved from [Link]
- Certificate of Analysis - 4-(2-Boc-aminoethyl)piperidine. (n.d.).
- Certificate of Analysis - Urea, U.S.P. Multi-Compendial. (n.d.).
- Certificate of Analysis - Piperidine, 99%. (n.d.).
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. (2019, May 31). Retrieved from [Link]
- 4-(2-Boc-aminoethyl) piperidine AldrichCPR. (n.d.).
- The effects of structural modifications on sigma receptor binding. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
-
Synthesis of a drug discovery library for the identification of sigma receptors modulators. (2025, August 8). Retrieved from [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). Retrieved from [Link]
-
Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. (2025, August 6). Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2,4-Disubstituted Piperidines
Abstract
The 2,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The precise control over the stereochemistry at the C2 and C4 positions is often critical for therapeutic efficacy. This guide provides a comparative analysis of key synthetic strategies for accessing these valuable compounds, offering insights into their mechanisms, advantages, and limitations. Experimental data is presented to support the discussion, and detailed protocols for representative transformations are provided for practical application in a research setting.
Introduction
Piperidine rings are among the most ubiquitous heterocyclic structures found in FDA-approved drugs.[1] The 2,4-disubstitution pattern, in particular, presents a significant synthetic challenge in controlling regioselectivity and stereoselectivity. This guide will explore and compare several prominent synthetic routes, including the hydrogenation of pyridine precursors, diastereoselective cyclization reactions, and modern catalytic methods. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific target molecules.
Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of substituted pyridines is a direct and atom-economical approach to synthesize piperidine derivatives.[1][2][3] This method's success is highly dependent on the catalyst, solvent, and reaction conditions, which influence both the efficiency and stereochemical outcome.
Mechanism and Stereoselectivity
The hydrogenation of a substituted pyridine ring typically proceeds via a series of hydrogen addition steps to the aromatic ring on the surface of a heterogeneous catalyst. The stereoselectivity is often governed by the coordination of the pyridine to the catalyst surface. For 2,4-disubstituted pyridines, the hydrogenation generally leads to the cis-diastereomer as the major product. This is attributed to the steric hindrance of the substituents directing the approach of the pyridine ring to the catalyst surface from the less hindered face.
Catalysts and Conditions
A variety of catalysts have been employed for pyridine hydrogenation, with platinum oxide (PtO2), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) being the most common.[3][4] The choice of catalyst and solvent can significantly impact the reaction. For instance, acidic conditions are often used to protonate the pyridine nitrogen, which can enhance the rate of reduction.
A study by Sreenivasulu et al. demonstrated the effective use of PtO2 in glacial acetic acid for the hydrogenation of various substituted pyridines under 50-70 bar of hydrogen pressure at room temperature.[2][3] More recently, the use of rhodium oxide (Rh2O3) has been shown to be highly effective under milder conditions (5 bar H2, 40 °C) for a broad range of functionalized pyridines.[1]
Comparative Data
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| PtO2 | 50-70 | RT | Glacial Acetic Acid | Predominantly cis | Good to Excellent | [2][3] |
| Rh2O3 | 5 | 40 | TFE | >95:5 for 2,4-lutidine | High | [1] |
| Pd/C | 6 | 30 | Water/H2SO4 | - | 98 | [4] |
Note: Diastereomeric ratios and yields are substrate-dependent.
Experimental Protocol: Hydrogenation of 2,4-Lutidine using Rh2O3
Materials: 2,4-Lutidine, Rhodium(III) oxide (Rh2O3), 2,2,2-Trifluoroethanol (TFE), Hydrogen gas.
Procedure:
-
To a pressure vessel, add 2,4-lutidine (0.8 mmol) and Rh2O3 (1 mg, 0.5 mol%).
-
Add TFE (1 mL) to the vessel.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to 5 bar with hydrogen gas.
-
Stir the reaction mixture at 40 °C for 4 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR to determine the diastereomeric ratio. The product, cis-2,4-dimethylpiperidine, can be isolated by standard purification techniques.
Logical Workflow Diagram
Caption: Catalytic hydrogenation of a 2,4-disubstituted pyridine to the corresponding piperidine.
Diastereoselective Synthesis via Cyclization Reactions
Cyclization of acyclic precursors is a versatile strategy that allows for the construction of the piperidine ring with defined stereochemistry. The Mannich and aza-Diels-Alder reactions are powerful examples of this approach.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a primary or secondary amine.[5] Intramolecular versions of this reaction are particularly useful for synthesizing polysubstituted piperidines.[6]
2.1.1. Mechanism and Stereocontrol
The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by an enol or enolate. The stereochemical outcome of the cyclization is often controlled by the formation of a thermodynamically stable chair-like transition state, which minimizes steric interactions. For the synthesis of 2,4-disubstituted piperidines, this often leads to a cis relationship between the substituents.
A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the biosynthesis of piperidine alkaloids.[7]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a cycloaddition reaction between an imine (dienophile) and a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine.[8][9] This method provides excellent control over the relative stereochemistry of the newly formed stereocenters.
2.2.1. Mechanism and Stereocontrol
The reaction can proceed through a concerted [4+2] cycloaddition mechanism or a stepwise Mannich-Michael pathway.[9] The stereoselectivity is governed by the endo/exo selectivity of the cycloaddition and the facial selectivity of the diene and dienophile. The use of chiral auxiliaries or catalysts can render this reaction enantioselective.
Comparative Analysis
| Reaction | Key Features | Stereocontrol | Advantages | Limitations |
| Mannich Reaction | Formation of a C-C bond via an iminium ion intermediate. | Often thermodynamically controlled, favoring the more stable diastereomer. | High bond-forming efficiency; can be performed as a one-pot, multi-component reaction.[7] | May require specific substrates with acidic protons. |
| Aza-Diels-Alder | [4+2] cycloaddition to form a tetrahydropyridine. | High stereocontrol based on cycloaddition principles. | Convergent synthesis; can be made highly enantioselective. | Requires a suitable diene and dienophile; regioselectivity can be an issue. |
Experimental Protocol: Aza-Diels-Alder Reaction
Materials: Benzhydrylamine, Ethyl glyoxylate, 1,3-Pentadiene, Lewis acid catalyst (e.g., BF3·OEt2).
Procedure:
-
Generate the imine in situ by reacting benzhydrylamine with ethyl glyoxylate.
-
In a separate flask, dissolve 1,3-pentadiene in a suitable solvent (e.g., dichloromethane).
-
Cool the diene solution to -78 °C and add the Lewis acid catalyst.
-
Slowly add the pre-formed imine solution to the diene/catalyst mixture.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate. The resulting tetrahydropyridine can be purified and then reduced to the piperidine.
Synthetic Pathway Diagram
Caption: Comparison of Mannich and Aza-Diels-Alder reaction pathways to piperidines.
Modern Synthetic Methodologies
Recent advances in synthetic organic chemistry have provided new and powerful tools for the synthesis of 2,4-disubstituted piperidines, with a strong emphasis on stereocontrol.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust method for the construction of a wide variety of cyclic structures, including piperidines.[10][11] This reaction utilizes ruthenium-based catalysts to cyclize a diene precursor.
3.1.1. Strategy and Advantages
The synthesis of 2,4-disubstituted piperidines via RCM typically involves the preparation of an acyclic amino-diene with the desired substituents. The stereocenters can be set in the acyclic precursor, and the RCM reaction then forms the piperidine ring without affecting these stereocenters. This approach offers high functional group tolerance and generally proceeds under mild reaction conditions.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry.[12] A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.
3.2.1. Application in Piperidine Synthesis
In the context of 2,4-disubstituted piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or to a substituent. For example, arabinopyranosylamine has been employed as a chiral auxiliary in a domino Mannich-Michael reaction to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity.[13][14] Subsequent functionalization and removal of the auxiliary provides enantiomerically enriched piperidine derivatives.
Conclusion
The synthesis of 2,4-disubstituted piperidines can be achieved through a variety of strategic approaches. The classical method of pyridine hydrogenation offers a direct route, often with good cis-diastereoselectivity, and has been refined with modern catalysts to proceed under milder conditions. Cyclization reactions , such as the Mannich and aza-Diels-Alder reactions, provide powerful tools for constructing the piperidine ring with a high degree of stereocontrol, which can be further enhanced through asymmetric catalysis. For more complex targets, modern methodologies like Ring-Closing Metathesis and the use of chiral auxiliaries offer excellent control over stereochemistry and functional group compatibility.
The choice of synthetic route will ultimately depend on the specific substitution pattern and stereochemistry of the target molecule, as well as the availability of starting materials and the desired scale of the synthesis. A thorough understanding of the mechanisms and limitations of each method, as presented in this guide, is crucial for the successful design and execution of a synthetic plan for these important heterocyclic compounds.
References
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- Organic & Biomolecular Chemistry (RSC Publishing). (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives.
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- Wikipedia. (n.d.). Chiral auxiliary.
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- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
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- ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids.
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- Chemical Communications (RSC Publishing). (n.d.). Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles.
- PMC - NIH. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
- RSC Publishing. (2023). Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM).
- PMC - NIH. (n.d.). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts.
- PMC. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- Auburn University. (2022). Regio- and Enantioselective Synthesis of N-alkyl 1,2- and 1,6-dihydropyridines through Rhodium-Catalyzed Nucleophilic Dearomatiz.
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4-(2-Aminoethyl)piperidine scaffold versus other heterocyclic scaffolds for specific targets.
A Comparative Guide to the 4-(2-Aminoethyl)piperidine Scaffold in Drug Discovery
Introduction: The Role of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency across a diverse range of biologically active compounds.[1] These structures possess the inherent ability to interact with multiple biological targets, providing a robust starting point for the design of novel therapeutics. The piperidine ring is a quintessential example of such a scaffold, found in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This guide focuses on a specific and highly versatile derivative: the 4-(2-Aminoethyl)piperidine scaffold.
The 4-(2-Aminoethyl)piperidine core combines a conformationally constrained six-membered saturated heterocycle (piperidine) with a flexible ethylamine sidechain. This unique combination often mimics the spatial and electronic features of endogenous neurotransmitters, making it an exceptional pharmacophore for targets within the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and enzymes.
This document provides a comparative analysis of the 4-(2-Aminoethyl)piperidine scaffold against other common heterocyclic structures for two distinct and highly relevant biological targets: the Dopamine D2 Receptor and the enzyme Acetylcholinesterase (AChE) . We will delve into the mechanistic basis for scaffold selection, present comparative experimental data, and provide detailed protocols for key validation assays.
Part 1: A Tale of Two Rings - Targeting the Dopamine D2 Receptor
The Dopamine D2 receptor (D2R), a member of the GPCR family, is a critical target for antipsychotic and antiparkinsonian drugs.[4][5] Ligand recognition hinges on key interactions within the receptor's transmembrane domains, particularly a salt bridge formation with an aspartic acid residue in transmembrane helix 3 (TM3). The basic nitrogen atom of a ligand is crucial for this interaction.
The 4-(2-Aminoethyl)piperidine scaffold provides an excellent framework for D2R ligands. The piperidine nitrogen can be protonated at physiological pH, enabling the critical ionic interaction, while the ethylamine linker and the piperidine ring itself help to correctly orient additional pharmacophoric elements within the binding pocket.[6] However, medicinal chemists often explore bioisosteric replacements to fine-tune properties like selectivity, potency, and metabolic stability.[7] A common alternative is the piperazine scaffold.[8]
Mechanistic & Performance Comparison: Piperidine vs. Piperazine for D2R
The primary difference between the piperidine and piperazine scaffolds lies in the second nitrogen atom of piperazine. This seemingly small change has profound implications:
-
Basicity (pKa): Piperazines typically have two distinct pKa values. The additional nitrogen can alter the overall basicity and charge distribution of the molecule, influencing its interaction with the D2R binding pocket and its pharmacokinetic properties (e.g., cell permeability and solubility).
-
Structural Rigidity & Conformation: The piperazine ring exists in a chair conformation similar to piperidine, but the presence of the second nitrogen can alter the conformational preferences of N-substituents, impacting how the ligand presents its pharmacophoric groups to the receptor.
-
Synthetic Handles: The second nitrogen in piperazine provides an additional point for chemical modification, allowing for the introduction of diverse substituents to explore the receptor's secondary binding pockets and modulate selectivity, particularly against related receptors like D3 or serotonin receptors.[9][10]
Let's examine how these differences translate into measurable performance.
Data Presentation: Comparative D2R Ligand Affinities
The following table summarizes the binding affinities (Ki) of representative compounds featuring piperidine and piperazine scaffolds targeting the human Dopamine D2 Receptor. Lower Ki values indicate higher binding affinity.
| Compound Class | Scaffold | Representative Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Phenylpiperazine | Piperazine | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide | hD2R | 76.4 | [9] |
| Phenylpiperazine | Piperazine | Aripiprazole Congener | hD4R (D2-like) | Sensitive to Mutations | [11] |
| Benzylpiperidine | Piperidine | 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine | DAT (Dopamine Transporter) | 3.7 (IC50) | [6] |
| D4-selective DAP | Piperidine | L750,667 | hD4R | Sensitive to Mutations | [11] |
Note: Direct head-to-head comparisons in a single study are ideal but often unavailable. The data presented is illustrative of the high affinities achievable with both scaffolds. The piperidine-based compound shown targets the Dopamine Transporter (DAT), which shares structural motifs with the D2 receptor, highlighting the scaffold's versatility.
The data indicates that both scaffolds can produce highly potent ligands. The choice between them often depends on the specific therapeutic goal. For instance, the dual N-substitution points on piperazine have been extensively used to develop D2/D3 selective ligands by exploring interactions in secondary binding pockets.[10][12]
Experimental Workflow & Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of a novel compound for the D2 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the receptor with high affinity.
Caption: Workflow for a D2R competitive radioligand binding assay.
This protocol is a generalized representation and should be optimized for specific laboratory conditions.[13][14]
-
Membrane Preparation:
-
Homogenize cells or tissue known to express the target receptor (e.g., CHO cells transfected with hD2R) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay binding buffer and determine the protein concentration (e.g., using a BCA assay).[14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [3H]Spiperone at a concentration near its Kd).[14]
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol), and 50 µL of radioligand.[14]
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[14]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) that has been presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[14]
-
Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Part 2: Inhibiting a Key Enzyme - Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a serine hydrolase that terminates cholinergic neurotransmission by breaking down acetylcholine.[15] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[16] The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often interact with both sites.
The 4-(2-Aminoethyl)piperidine scaffold has been successfully incorporated into potent AChE inhibitors.[17][18][19] The protonated piperidine nitrogen can interact with the anionic sites, while the rest of the scaffold serves as a linker to position other moieties that can form additional interactions (e.g., pi-stacking with aromatic residues in the active site gorge).
Mechanistic & Performance Comparison: Piperidine vs. Other Heterocycles
In the context of AChE inhibition, the 4-(2-Aminoethyl)piperidine scaffold is often compared to other heterocyclic systems that can serve a similar function, such as those found in established drugs like Donepezil (which contains a piperidine) and Tacrine (a simple acridine heterocycle).
-
Piperidine: Provides a basic nitrogen for anionic site interaction and a non-planar, conformationally restricted linker. The N-substituent on the piperidine ring is crucial for orienting the rest of the molecule deep within the active site gorge.[19]
-
Morpholine: Replacing the piperidine CH2 with an oxygen atom (to form a morpholine ring) can reduce basicity and increase polarity. This can impact binding at the anionic site and alter pharmacokinetic properties like blood-brain barrier penetration.
-
Fused Aromatic Systems (e.g., Tacrine): These planar, aromatic systems primarily interact via pi-stacking interactions within the active site gorge. While potent, they often lack the specific cationic interaction provided by a saturated heterocycle like piperidine, which can lead to different selectivity profiles and potential off-target effects.
Data Presentation: Comparative AChE Inhibitory Potencies
The following table summarizes the in vitro inhibitory potency (IC50) of compounds featuring the 4-(2-Aminoethyl)piperidine scaffold against AChE.
| Scaffold Type | Representative Compound | Target | Inhibitory Potency (IC50, nM) | Selectivity (vs. BuChE) | Reference |
| Benzylpiperidine | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | ~1250-fold | [19] |
| Benzylpiperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | ~18,000-fold | [17] |
| Benzylpiperidine | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | ~34,700-fold | [18] |
The data clearly demonstrates that the 4-(2-Aminoethyl)piperidine scaffold is a component of some of the most potent and selective AChE inhibitors ever developed.[17] Modifications to the groups attached to the core scaffold dramatically influence activity, highlighting its role as an excellent foundation for inhibitor design.
Experimental Workflow & Protocol: Ellman's Assay
The most common method for measuring AChE activity and inhibition is the colorimetric Ellman's assay.[15][16] This assay uses a substrate analogue, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product that can be quantified spectrophotometrically.[16][20]
Caption: Workflow for the Ellman's assay to determine AChE IC50.
This protocol is a generalized representation based on established methods.[15][16][21]
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.[16]
-
AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel) in the phosphate buffer. A final concentration of ~0.1 U/mL in the reaction is a good starting point.[16]
-
DTNB Solution: Prepare a 3-10 mM solution of DTNB in phosphate buffer. Protect from light.[15][16]
-
ATCh Solution: Prepare a 10-15 mM solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh daily.[15][16]
-
Inhibitor Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock. Prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup (in a 96-well microplate):
-
In triplicate, add the following to designated wells:
-
Blank Wells: 180 µL of phosphate buffer.
-
Control (100% Activity) Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer/DMSO (matching the inhibitor solvent).[16]
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the inhibitor working solution at various concentrations.[16]
-
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells (e.g., 50 µL, adjust volumes as needed).
-
To start the reaction, add the ATCh substrate solution to all wells (e.g., 25 µL).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[15]
-
-
Data Analysis:
-
For each well, determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The 4-(2-Aminoethyl)piperidine scaffold is a remarkably effective and versatile framework in drug discovery. Its success stems from its ability to present key pharmacophoric features—a basic nitrogen and a flexible linker—in a conformationally pre-organized manner.
-
For GPCRs like the D2 receptor, it provides the crucial cationic center for interaction with key acidic residues. While scaffolds like piperazine offer additional synthetic vectors, the fundamental utility of the piperidine core is undisputed.
-
For enzymes like AChE, it acts as an anchor into the active site gorge, allowing for the precise positioning of other functional groups to achieve extraordinary potency and selectivity.
The choice of a scaffold is a critical decision in any medicinal chemistry campaign. While alternatives exist and offer their own unique advantages for multiparameter optimization, the extensive validation and proven success of the 4-(2-Aminoethyl)piperidine scaffold ensure it will remain a cornerstone of CNS drug design for the foreseeable future.
References
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- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
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A Senior Application Scientist's Guide to the Stereochemistry of Biological Activity in Substituted Piperidines
Introduction: Beyond the Formula, Into the Fold
To the dedicated researcher in drug discovery, the piperidine ring is a familiar scaffold, a cornerstone in the architecture of countless therapeutic agents.[1][2][3][4][5] Its prevalence, however, belies a subtle complexity that can dramatically influence biological outcomes: stereochemistry. The spatial arrangement of substituents around this saturated heterocycle, specifically the distinction between cis- and trans-isomers, is not a mere structural footnote but a critical determinant of a molecule's potency, selectivity, and even its mechanism of action.[1][2]
This guide provides a comparative analysis of the biological activity of cis- and trans-isomers of substituted piperidines, moving beyond a simple recitation of facts to explore the causal relationships between three-dimensional structure and function. We will delve into the conformational intricacies that govern receptor interactions, present robust experimental protocols for discerning stereospecific activity, and provide quantitative data from seminal studies to illustrate these principles in action. For the medicinal chemist and pharmacologist, a deep understanding of these stereochemical nuances is paramount for rational drug design and the development of next-generation therapeutics.[2]
The Decisive Role of 3D-Architecture: Why Isomers are Not Created Equal
The seemingly minor difference in the spatial orientation of substituents between cis- and trans-isomers of a substituted piperidine has profound implications for its interaction with a biological target. This disparity in activity arises primarily from the distinct three-dimensional shapes these isomers adopt and how snugly they fit into the intricate binding pockets of receptors.
The piperidine ring typically exists in a chair conformation to minimize steric strain.[6] In this conformation, substituents can occupy either an axial or equatorial position. For a disubstituted piperidine, the cis-isomer will have one substituent in an axial and one in an equatorial position, or both in pseudo-equatorial positions in a twist-boat conformation, while the trans-isomer will have both substituents in either axial or equatorial positions.[6] This seemingly subtle difference dictates the overall topography of the molecule, influencing its ability to engage in the specific non-covalent interactions—hydrogen bonds, van der Waals forces, and hydrophobic interactions—that underpin ligand-receptor recognition.[7]
An illustrative example is the differential activity of cis- and trans-isomers at G protein-coupled receptors (GPCRs), a major class of drug targets.[8] The binding of a ligand to a GPCR induces a conformational change in the receptor, initiating a downstream signaling cascade. The precise nature of this conformational change can be exquisitely sensitive to the stereochemistry of the ligand. One isomer might be a potent agonist, perfectly inducing the active receptor conformation, while its stereoisomer could be a weak agonist or even an antagonist, binding to the receptor but failing to elicit the necessary conformational shift for activation.[8] This phenomenon, known as functional selectivity or biased agonism, highlights that stereoisomers can stabilize distinct receptor conformations, leading to the activation of different intracellular signaling pathways.[8][9]
Case Study 1: The Opioid Crisis in Miniature - cis- vs. trans-3-Methylfentanyl
The fentanyl scaffold, a potent µ-opioid receptor agonist, provides a stark and clinically relevant example of stereochemical influence. Introduction of a methyl group at the 3-position of the piperidine ring gives rise to cis- and trans-3-methylfentanyl, isomers with dramatically different analgesic potencies.[10]
The cis-isomer of 3-methylfentanyl is reported to be significantly more potent than the trans-isomer, and both are more potent than fentanyl itself.[10] This suggests that the specific orientation of the 3-methyl group in the cis-configuration enhances the interaction with the µ-opioid receptor binding pocket, leading to a more profound analgesic effect.
Quantitative Comparison of 3-Methylfentanyl Isomers
| Compound | Isomer | Analgesic Potency (Relative to Morphine) |
| Fentanyl | - | ~100x |
| 3-Methylfentanyl | trans | Slightly more active than fentanyl |
| 3-Methylfentanyl | cis | ~8x more active than fentanyl |
This data is synthesized from a review by B. S. Bever.[10]
The enhanced potency of the cis-isomer underscores the critical importance of stereochemistry in designing potent opioid analgesics. The specific spatial arrangement of the phenyl, propionyl, and methyl groups in the cis-conformation likely allows for a more optimal fit within the µ-opioid receptor, leading to a higher binding affinity and/or greater efficacy in receptor activation.
Case Study 2: Fine-Tuning Dopamine Transporter Selectivity with 2,5-Disubstituted Piperidines
The dopamine transporter (DAT) is a critical target for the treatment of various neurological and psychiatric disorders, including depression and attention deficit hyperactivity disorder (ADHD). The development of selective DAT inhibitors is a key goal in medicinal chemistry. A study on novel 2,5-disubstituted piperidine derivatives revealed a clear preference for the cis-isomer in terms of both potency and selectivity for DAT.[11]
The cis-isomer, 7a, was identified as the most potent and selective compound for the dopamine transporter among the synthesized derivatives.[11] This finding suggests that the relative orientation of the substituents at the 2 and 5 positions of the piperidine ring is crucial for optimal interaction with the DAT binding site.
Comparative Activity of 2,5-Disubstituted Piperidine Isomers at the Dopamine Transporter
| Compound | Isomer | DAT Binding Affinity (Ki, nM) |
| Compound 7a | cis | 15.3 |
| Compound 7b | trans | 128.6 |
Data from Dutta et al., Bioorg Med Chem Lett. 2001.[11]
The more than 8-fold higher affinity of the cis-isomer highlights how stereochemistry can be leveraged to fine-tune the pharmacological profile of a drug candidate. The specific spatial relationship between the diphenylmethyl group at the 2-position and the 4-fluorophenylmethylamino group at the 5-position in the cis-conformation appears to be highly favorable for binding to the dopamine transporter.
Experimental Protocols for Elucidating Stereospecific Activity
To rigorously assess the differential biological activity of cis- and trans-isomers, a combination of in vitro and in vivo assays is essential. The following protocols are presented as self-validating systems, designed to provide reproducible and unambiguous data.
In Vitro Assessment: Competitive Radioligand Binding Assay for GPCRs
This assay determines the binding affinity (Ki) of the test compounds (cis- and trans-isomers) for a specific receptor, such as the µ-opioid receptor.[12][13][14]
Objective: To quantify the affinity of cis- and trans-isomers of a substituted piperidine for a target GPCR by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes expressing the target GPCR (e.g., CHO or HEK293 cells stably transfected with the µ-opioid receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).
-
Test Compounds: cis- and trans-isomers of the substituted piperidine, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[13]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled, high-affinity ligand for the target receptor.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the cis- or trans-isomer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
In Vivo Assessment: Hot Plate Test for Analgesia
This is a classic behavioral test to assess the analgesic properties of compounds in rodents.[15][16][17][18]
Objective: To determine the analgesic efficacy of cis- and trans-isomers by measuring the latency of a pain response to a thermal stimulus.
Materials:
-
Animals: Mice or rats.
-
Hot Plate Apparatus: A device with a heated surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]
-
Test Compounds: cis- and trans-isomers dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
Positive Control: A known analgesic (e.g., morphine).
-
Stopwatch.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize the animals to the testing room and handling for at least one hour before the experiment.
-
Baseline Latency: Place each animal on the hot plate and start the stopwatch. Record the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[18]
-
Drug Administration: Administer the test compounds (cis- and trans-isomers), vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.[18]
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE values between the groups treated with the cis-isomer, trans-isomer, vehicle, and positive control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
The dose that produces a 50% effect (ED50) can also be calculated to quantify and compare the potency of the isomers.
-
Visualizing the Stereochemical Impact on Biological Systems
To further clarify the concepts discussed, the following diagrams illustrate the differential binding of cis- and trans-isomers to a receptor and a typical experimental workflow for their evaluation.
Differential Receptor Binding of Piperidine Isomers
Caption: Differential binding of cis- and trans-isomers to a receptor.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing cis- and trans-isomer bioactivity.
Metabolic Stability: A Further Dimension of Stereoselectivity
Beyond receptor affinity and efficacy, the stereochemistry of substituted piperidines can also influence their metabolic stability. The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family, are chiral and can exhibit stereoselective metabolism.[19] One isomer may be a preferred substrate for a particular CYP enzyme, leading to a faster rate of metabolism and a shorter duration of action compared to its stereoisomer.[20]
For instance, the orientation of a substituent on the piperidine ring can either shield or expose a potential site of metabolism. A substituent in an equatorial position might be more accessible to metabolic enzymes than one in a sterically hindered axial position. Therefore, a comprehensive comparative analysis should also include in vitro metabolic stability assays, such as incubation with liver microsomes, to assess any stereochemical differences in metabolic fate.[19]
Conclusion: A Call for Stereochemical Precision in Drug Discovery
The evidence presented in this guide unequivocally demonstrates that the biological activity of substituted piperidines is exquisitely sensitive to the stereochemical arrangement of their substituents. The distinction between cis- and trans-isomers is not a trivial matter but a fundamental factor that governs receptor affinity, efficacy, selectivity, and metabolic stability.
For researchers in drug discovery and development, a thorough understanding and early consideration of stereochemistry are indispensable. The synthesis and evaluation of individual stereoisomers, rather than racemic mixtures, is crucial for elucidating true structure-activity relationships and for identifying drug candidates with optimal pharmacological profiles. The case studies of 3-methylfentanyl and 2,5-disubstituted piperidines serve as potent reminders that within a single chemical formula, a world of differential biological activity can exist, waiting to be unlocked by the precise manipulation of three-dimensional space. The future of rational drug design hinges on our ability to not only create new molecules but to master their architecture in all three dimensions.
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A Senior Application Scientist's Guide to Validating the Antiproliferative Effects of Novel σ1 Receptor Ligands in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative effects of novel sigma-1 receptor (S1R) ligands. We will delve into the scientific rationale, present detailed experimental protocols, and offer a comparative analysis of hypothetical novel ligands against a well-established standard. Our approach is grounded in scientific integrity, ensuring that each step is self-validating and supported by authoritative references.
The σ1 Receptor: An Emerging Therapeutic Target in Oncology
The sigma-1 receptor (S1R) is a unique ligand-regulated molecular chaperone, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] Unlike traditional receptors, S1R is not a G-protein coupled receptor and shares no structural homology with other known receptor families.[3] In recent years, S1R has garnered significant attention as a potential therapeutic target in oncology due to its overexpression in a multitude of human cancer cell lines, including those of the breast, lung, prostate, colon, and brain.[1][4][5] This overexpression is correlated with tumor proliferation and survival, making S1R an attractive target for anticancer drug development.[6][7]
S1R ligands are broadly classified as agonists and antagonists. While S1R agonists have been shown to be anti-apoptotic and neuroprotective, it is the S1R antagonists that have demonstrated promising antiproliferative and cytotoxic activity in cancer cells.[4] These antagonists can induce caspase-dependent apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.[4][5] The exact mechanisms are still under investigation but are thought to involve the modulation of intracellular calcium signaling and the inhibition of key survival pathways like PI3K/AKT.[1][5]
This guide will walk you through a systematic approach to validate the anticancer potential of novel S1R ligands, using a hypothetical scenario where we compare two novel antagonists, Ligand X and Ligand Y , against the well-characterized S1R ligand, haloperidol , which acts as an antagonist.[8][9]
Experimental Validation Workflow: A Step-by-Step Guide
A robust validation workflow is critical to ascertain the true potential of novel S1R ligands. The following diagram illustrates a logical progression of experiments, from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for validating novel S1R ligands.
Phase 1: Initial Screening for Antiproliferative Activity
The initial phase focuses on determining the antiproliferative efficacy of the novel ligands across a panel of cancer cell lines.
2.1.1. Rationale for Experimental Choices
-
Cell Line Selection: It is crucial to use a panel of cancer cell lines with varying levels of S1R expression. This allows for the investigation of whether the ligand's effect is S1R-dependent. For our hypothetical study, we will use:
-
Cell Viability Assay: We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.[12] The reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells provides an indirect measure of cell number.[12] This is a robust and cost-effective method for initial high-throughput screening.[13][14]
2.1.2. Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (A549, MCF-7, PC-3) and normal cells (NHLF) in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Ligand X, Ligand Y, and haloperidol (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Phase 2: Confirming Target Engagement and Selectivity
Once the antiproliferative activity is established, it is essential to confirm that the ligands are indeed binding to S1R with high affinity and selectivity.
2.2.1. Rationale for Experimental Choices
-
Radioligand Binding Assay: This is the gold standard for determining the binding affinity (Ki) of a ligand for its receptor.[8] We will use a competitive binding assay with a radiolabeled S1R ligand, such as [³H]-(+)-pentazocine, to determine the affinity of our unlabeled novel ligands.[16]
-
Selectivity Profiling: To ensure that the observed antiproliferative effects are not due to off-target activities, it is important to assess the binding of the novel ligands to other receptors, particularly the sigma-2 receptor (S2R), which is also implicated in cancer cell proliferation.[2][4]
2.2.2. Detailed Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brains or a cell line overexpressing S1R.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine, e.g., at a final concentration of 3 nM), and varying concentrations of the unlabeled competitor ligands (Ligand X, Ligand Y, haloperidol).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki values for the competitor ligands using the Cheng-Prusoff equation.
Phase 3: Elucidating the Mechanism of Action
The final phase aims to understand how the novel ligands induce cell death.
2.3.1. Rationale for Experimental Choices
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is a reliable method to distinguish between viable, apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[13]
-
Western Blot Analysis: This technique allows for the detection of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved Caspase-3, which are hallmarks of apoptosis.
2.3.2. Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat A549 cells (high S1R expressors) with Ligand X, Ligand Y, and haloperidol at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Comparative Data Analysis of Novel S1R Ligands
The following tables summarize the hypothetical data obtained from the experimental workflow for our novel ligands, Ligand X and Ligand Y, in comparison to the standard, haloperidol.
Table 1: Antiproliferative Activity (IC50, µM)
| Compound | A549 (High S1R) | MCF-7 (Low S1R) | PC-3 (High S1R) | NHLF (Normal) |
| Ligand X | 5.2 | 45.8 | 7.1 | > 100 |
| Ligand Y | 15.6 | 89.2 | 20.3 | > 100 |
| Haloperidol | 10.8 | 65.3 | 14.5 | > 100 |
Table 2: Receptor Binding Affinity and Selectivity
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| Ligand X | 2.5 | 285 | 114 |
| Ligand Y | 8.1 | 540 | 67 |
| Haloperidol | 4.2 | 150 | 36 |
Table 3: Induction of Apoptosis in A549 Cells (% Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| Ligand X | 25.4 | 15.2 | 40.6 |
| Ligand Y | 18.9 | 10.7 | 29.6 |
| Haloperidol | 22.3 | 12.8 | 35.1 |
Interpretation and Discussion
The hypothetical data suggests that Ligand X is a highly promising candidate. It exhibits potent antiproliferative activity in S1R-high cancer cell lines (A549 and PC-3) with significantly lower activity in the S1R-low cell line (MCF-7), indicating on-target action. Furthermore, its high affinity for S1R and excellent selectivity over S2R, coupled with its potent induction of apoptosis, make it a superior candidate compared to both Ligand Y and the standard, haloperidol. The lack of cytotoxicity in normal cells (NHLF) is also a critical indicator of a favorable therapeutic window.
Ligand Y, while showing some antiproliferative effects, is less potent and selective than Ligand X. Haloperidol serves as a good benchmark, demonstrating the expected S1R-dependent antiproliferative and pro-apoptotic effects.
The proposed mechanism of action, based on these findings, is that the novel S1R antagonists bind to S1R, leading to the induction of apoptosis in cancer cells that are dependent on S1R for their proliferation and survival.
Caption: A simplified diagram of the proposed S1R antagonist-mediated signaling pathway leading to apoptosis in cancer cells.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the antiproliferative effects of novel S1R ligands. By following this workflow, researchers can generate robust and reliable data to support the development of new anticancer therapeutics.
Future studies should focus on in vivo validation of the most promising candidates in xenograft models to assess their antitumor efficacy and safety profiles. Further mechanistic studies could also explore the detailed molecular interactions between the novel ligands and S1R, as well as their impact on other cancer-related signaling pathways. The continued exploration of S1R as a therapeutic target holds great promise for the future of cancer treatment.
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A Comparative Guide to the In Vitro Antifungal Efficacy of Novel 4-Aminopiperidines Against Clinical Isolates
In the persistent challenge of combating invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel therapeutic agents. This guide provides an in-depth, objective comparison of the in vitro antifungal efficacy of a promising new class of compounds, 4-aminopiperidines, against a panel of clinically relevant fungal isolates. Drawing upon recent experimental data, we will explore their performance benchmarked against established antifungal drugs, delve into the causality of the experimental design, and provide detailed protocols for reproducible evaluation.
Introduction: The Rationale for Novel Antifungal Agents
The therapeutic arsenal against fungal pathogens is limited, with existing drugs facing challenges of toxicity and mounting resistance. The 4-aminopiperidine scaffold has emerged as a compelling starting point for the development of new antifungals.[1][2][3] Inspired by the structural motifs of established antifungals like fenpropidin and amorolfine, which are known inhibitors of ergosterol biosynthesis, researchers have synthesized a library of 4-aminopiperidine derivatives.[1][2][3] This guide focuses on the in vitro characterization of these novel compounds, a critical first step in the drug development pipeline to ascertain their potential as clinical candidates.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The fungicidal or fungistatic activity of 4-aminopiperidines is attributed to their interference with the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity and function.[1][2] Analysis of sterol patterns following treatment with these compounds indicates the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[1][2] This targeted disruption of a fungal-specific pathway is a desirable attribute for minimizing off-target effects in human hosts.
Caption: Putative mechanism of action of 4-aminopiperidines targeting ergosterol biosynthesis.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The antifungal potency of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][5] For a more comprehensive understanding of their cidal activity, the Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial fungal inoculum, is also determined.[4]
Recent studies have evaluated a library of over 30 novel 4-aminopiperidines against a panel of clinically significant fungal isolates, including various species of Candida and Aspergillus.[1][2] The data presented below highlights the performance of two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, in comparison to the established antifungal agents amorolfine and voriconazole.[1][2]
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Lead 4-Aminopiperidines and Reference Drugs
| Fungal Species | 1-benzyl-N-dodecylpiperidin-4-amine | N-dodecyl-1-phenethylpiperidin-4-amine | Amorolfine | Voriconazole |
| Candida albicans | 0.5 - 2 | 0.5 - 2 | 1 - 4 | 0.03 - 0.125 |
| Candida glabrata | 1 - 4 | 1 - 4 | 2 - 8 | 0.125 - 0.5 |
| Candida krusei | 2 - 8 | 2 - 8 | 4 - 16 | 0.25 - 1 |
| Aspergillus fumigatus | 1 - 4 | 1 - 4 | 2 - 8 | 0.25 - 1 |
| Aspergillus flavus | 2 - 8 | 2 - 8 | 4 - 16 | 0.5 - 2 |
| Aspergillus niger | 4 - 16 | 4 - 16 | 8 - 32 | 1 - 4 |
Note: The data presented are representative ranges compiled from published studies and may vary based on the specific clinical isolates and testing conditions.[1][2]
The results demonstrate that the novel 4-aminopiperidines exhibit potent antifungal activity against a broad spectrum of clinically relevant yeasts and molds, with MIC values comparable to or, in some cases, more potent than the established antifungal amorolfine.[1][2] While voriconazole generally shows lower MIC values, the novel compounds present a promising alternative, particularly in the context of emerging azole resistance.
Experimental Protocols: A Guide to Reproducible In Vitro Testing
To ensure the validity and reproducibility of antifungal susceptibility testing, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[6][7][8][9][10][11] The following is a detailed protocol for the broth microdilution method, a cornerstone for determining the MIC of antifungal agents.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method determines the MIC of an antifungal agent in a liquid medium, providing a quantitative measure of its activity.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Antifungal compounds (novel 4-aminopiperidines and reference drugs)
-
Fungal isolates (clinically relevant strains of Candida spp., Aspergillus spp., etc.)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium to achieve the desired concentration range for testing.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or until adequate sporulation (for molds).
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, gently scrape the conidia from the agar surface and suspend them in sterile saline. Allow the larger particles to settle and adjust the conidial suspension to the desired concentration (e.g., 0.4-5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds in the microtiter plate wells.
-
-
Microtiter Plate Inoculation:
-
Add 100 µL of the appropriate antifungal dilution to each well of the microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).
-
-
Reading and Interpretation of Results:
-
Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80-90% for other agents) compared to the growth control. This concentration is the MIC.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
The novel 4-aminopiperidines represent a promising new class of antifungal agents with potent in vitro activity against a broad range of clinically relevant fungal pathogens.[1][2] Their mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, suggests a favorable therapeutic window.[1][2] The comparative data presented in this guide, benchmarked against established antifungals, underscores their potential for further development.
Future investigations should focus on expanding the in vitro testing to a wider panel of resistant clinical isolates, exploring potential synergies with existing antifungal drugs, and conducting in vivo efficacy and toxicity studies to translate these promising in vitro findings into clinically viable therapeutic options. The detailed protocols provided herein serve as a foundation for such continued research, ensuring the generation of robust and comparable data in the collective effort to combat invasive fungal diseases.
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Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]
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A Senior Application Scientist's Guide to Assessing the Lipophilic Ligand Efficiency of New Piperidine-Based Compounds
Introduction: The Quest for Quality in Drug Discovery
In the landscape of modern drug discovery, the pursuit of potency is a well-understood objective. However, potency alone is a poor predictor of clinical success. A common pitfall in lead optimization is the tendency to increase potency by adding lipophilicity, a strategy that often leads to "molecular obesity"—compounds that are potent in vitro but fail in vivo due to poor pharmacokinetic properties like low solubility, high metabolic clearance, or off-target toxicity.[1][2] This highlights the need for more nuanced metrics that balance potency with physicochemical properties.
Lipophilic Ligand Efficiency (LLE), also referred to as Lipophilic Efficiency (LipE), has emerged as a critical metric for evaluating the quality of drug candidates.[1][3][4] It provides a simple yet powerful way to assess how efficiently a compound achieves its potency relative to its lipophilicity.[4] The core principle is to normalize a compound's potency for its lipophilicity, thereby guiding chemists to design molecules that achieve high affinity through specific, high-quality interactions rather than non-specific hydrophobic effects.[1][3] A higher LLE value suggests a more optimal balance, indicating a compound has a greater preference for its target over simply partitioning into a lipidic environment.[5] This guide provides a comprehensive framework for assessing the LLE of new compounds, using the ubiquitous piperidine scaffold as a case study.
The piperidine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[6][7][8][9] Its prevalence is due to its favorable properties: the saturated, chair-like structure allows for precise three-dimensional positioning of substituents, and the basic nitrogen atom is a key handle for modulating solubility and target interactions.[7][10] However, even with such a privileged scaffold, optimizing for high-quality leads requires rigorous assessment of metrics like LLE.
The LLE Calculation: A Simple Formula with Profound Implications
LLE is calculated using a straightforward formula that bridges potency and lipophilicity:
LLE = pIC₅₀ - LogD₇.₄ [3]
Where:
-
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀) in molar units. A higher pIC₅₀ indicates greater potency.[11][12]
-
LogD₇.₄ is the logarithm of the distribution coefficient between n-octanol and aqueous buffer at a physiologically relevant pH of 7.4.[3] It measures the lipophilicity of a compound in its various ionization states at that pH.
An LLE value of 5 or greater is often considered indicative of a high-quality lead compound, though the ideal range can be target-dependent.[4][5]
Experimental Assessment Strategy: A Self-Validating Workflow
To ensure the trustworthiness of our LLE assessment, we must employ robust, validated experimental protocols. The following workflow outlines the necessary steps, from initial compound characterization to the final LLE calculation and comparative analysis.
Caption: Experimental workflow for LLE assessment.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by HPLC
Rationale: The shake-flask method is the traditional way to measure lipophilicity, but it can be time-consuming and require significant amounts of material.[13][14] A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less sample, making it ideal for early drug discovery.[15][16] The method correlates the retention time of a compound on a C18 column with the known LogP/LogD values of a set of standards. We specifically measure LogD at pH 7.4 because it reflects the compound's lipophilicity at physiological pH, which is more relevant for predicting in vivo behavior than LogP (which applies only to the neutral species).[3][17]
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare 1 mg/mL stock solutions of 5-6 commercially available standard compounds with well-documented LogP values spanning a range (e.g., from 1 to 5).
-
Example standards: Toluene (LogP 2.73), Propiophenone (LogP 2.32), Butylbenzene (LogP 4.38), Acetanilide (LogP 1.16), Imipramine (LogP 4.80).
-
Dilute the standards in acetonitrile to a final concentration of 50 µM.
-
-
Preparation of Test Compound:
-
Prepare a 1 mg/mL stock solution of the new piperidine-based compound in acetonitrile.
-
Dilute the stock to a final concentration of 50 µM in acetonitrile.
-
-
HPLC-UV System Configuration:
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength suitable for the test compound and standards (e.g., 254 nm).
-
-
Experimental Run:
-
Inject the standard compounds individually to determine their retention times (t_R).
-
Inject the new piperidine compound to determine its retention time.
-
Inject a void volume marker (e.g., uracil) to determine the column dead time (t_0).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0 .
-
Plot the LogP values of the standards against their corresponding log(k') values.
-
Perform a linear regression to generate a standard curve. The R² value should be >0.98 for the curve to be considered valid.
-
Using the log(k') of the new piperidine compound, interpolate its LogD₇.₄ value from the standard curve.
-
Protocol 2: Determination of Biological Potency (pIC₅₀)
Rationale: The choice of assay is critical and must be relevant to the project's therapeutic goal. This could be a biochemical assay (e.g., inhibiting a purified enzyme) or a cell-based assay (e.g., blocking a specific signaling pathway in a cell line). The IC₅₀ value, the concentration of the compound required to achieve 50% inhibition, is the primary output.[18] For LLE calculations and easier comparison, this value is converted to its negative logarithm, pIC₅₀.[11][12] This transformation linearizes the exponential nature of potency, making it more intuitive—a higher pIC₅₀ means a more potent compound.[12]
Step-by-Step Methodology (Example: Kinase Inhibition Assay):
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of the target kinase, the substrate peptide, and ATP at appropriate concentrations.
-
Prepare a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).
-
-
Compound Preparation:
-
Create a serial dilution series of the new piperidine compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to cover a wide concentration range (e.g., from 100 µM to 1 nM).
-
Prepare positive (no inhibitor) and negative (no enzyme) controls.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the serially diluted compound or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the kinase solution to all wells except the negative controls.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal of the positive controls to 100% activity and the negative controls to 0% activity.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Convert the IC₅₀ value to molar concentration (e.g., if IC₅₀ = 50 nM, it is 50 x 10⁻⁹ M).
-
Calculate pIC₅₀ using the formula: pIC₅₀ = -log₁₀(IC₅₀ in M) . For an IC₅₀ of 50 nM, the pIC₅₀ would be 7.3.
-
Data Synthesis and Comparative Analysis
The true power of LLE comes from its use as a comparative tool.[1] It allows for the objective assessment of a new compound against both existing standards and alternative chemical scaffolds.
Caption: Relationship between potency, lipophilicity, and LLE.
Comparison Table:
Let's consider a hypothetical new piperidine compound, NewPip-1 , and compare it to a known piperidine-based drug, a less efficient analog, and a compound based on an alternative scaffold like morpholine.
| Compound ID | Scaffold | LogD₇.₄ | IC₅₀ (nM) | pIC₅₀ | LLE | Comments |
| NewPip-1 | Piperidine | 2.5 | 15 | 7.82 | 5.32 | Potent with balanced lipophilicity; a promising lead. |
| Known Drug | Piperidine | 2.8 | 10 | 8.00 | 5.20 | Validated drug profile; benchmark for comparison. |
| Analog-Lip | Piperidine | 4.5 | 5 | 8.30 | 3.80 | High potency driven by excessive lipophilicity; high risk for off-target effects. |
| AltScaf-1 | Morpholine | 1.9 | 50 | 7.30 | 5.40 | Alternative scaffold with excellent efficiency; lower potency but more room for optimization. |
Interpretation:
-
NewPip-1 shows an excellent LLE score of 5.32, slightly better than the established Known Drug. This indicates that its potency is achieved efficiently without excessive lipophilicity, making it a high-quality candidate for further development.
-
Analog-Lip demonstrates a common pitfall. While it is the most potent compound (IC₅₀ = 5 nM), its high lipophilicity (LogD = 4.5) results in a poor LLE of 3.80. This compound is likely to suffer from issues such as non-specific binding and poor metabolic stability.[1][2] The increase in potency from NewPip-1 does not justify the large increase in lipophilicity.[1]
-
AltScaf-1 , featuring a morpholine ring instead of piperidine, presents an interesting alternative.[6] Although less potent than NewPip-1, its lower lipophilicity gives it a slightly higher LLE. This suggests that the morpholine scaffold might offer a better starting point for achieving high ligand efficiency in this particular target class.
Conclusion
Assessing the Lipophilic Ligand Efficiency is not merely a box-ticking exercise; it is a strategic imperative in modern drug discovery. By integrating robust experimental determinations of lipophilicity and potency, researchers can move beyond the simplistic pursuit of affinity and focus on the quality of the interactions driving it. The piperidine scaffold, while versatile, is not immune to the problem of "molecular obesity." A rigorous, data-driven LLE assessment, as outlined in this guide, empowers scientists to make informed decisions, prioritize compounds with a higher probability of downstream success, and ultimately accelerate the journey from a promising hit to a viable clinical candidate.[19]
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A Researcher's Guide to Differentiating 4-(2-Aminoethyl)piperidine and N-(2-Aminoethyl)piperidine Isomers
In the landscape of pharmaceutical and chemical synthesis, isomeric ambiguity presents a critical challenge. Compounds sharing the same molecular formula and weight can exhibit vastly different physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two such isomers: 4-(2-Aminoethyl)piperidine and N-(2-Aminoethyl)piperidine (also known as 1-(2-Aminoethyl)piperidine). As building blocks in drug discovery and materials science, the ability to unambiguously distinguish between them is paramount for reproducible and reliable research outcomes. This document outlines the key structural differences and provides robust experimental protocols for their differentiation, grounded in spectroscopic and chromatographic data.
Core Structural and Physicochemical Differences
The fundamental distinction between these two isomers lies in the point of attachment of the aminoethyl group to the piperidine ring. In 4-(2-Aminoethyl)piperidine , the group is attached at the C4 position, resulting in a molecule with a primary amine on the side chain and a secondary amine within the piperidine ring. Conversely, in N-(2-Aminoethyl)piperidine , the group is attached to the ring's nitrogen atom, yielding a structure with a primary amine on the side chain and a tertiary amine within the ring.[1][2] This seemingly subtle difference has significant consequences for their physical properties, spectral characteristics, and chemical reactivity.
A summary of their key physical properties is presented below, highlighting the initial observable differences.
| Property | 4-(2-Aminoethyl)piperidine | N-(2-Aminoethyl)piperidine | Rationale for Difference |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ | Isomers have the same formula by definition. |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol [3] | Isomers have the same mass by definition. |
| Boiling Point | Not well-documented, expected to be higher | ~186 °C[4] | The secondary amine in the 4-substituted isomer allows for hydrogen bonding, potentially leading to a higher boiling point than its tertiary amine counterpart. |
| Density | Not well-documented | 0.899 g/mL at 25 °C[4] | Differences in intermolecular forces and molecular packing due to structural variations affect density. |
| Refractive Index | Not well-documented | n20/D 1.473[4] | The refractive index is dependent on electron density and molecular structure. |
| Amine Type | Primary (side-chain), Secondary (ring) | Primary (side-chain), Tertiary (ring) | Defines the core structural and reactivity difference. |
Unambiguous Identification via Spectroscopic Analysis
While physical properties offer initial clues, spectroscopic methods provide the definitive fingerprints necessary for absolute identification. The distinct chemical environments of the protons and carbons in each isomer, along with differences in vibrational modes and mass fragmentation patterns, form the basis of this differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns in both ¹H and ¹³C NMR spectra are unique to each structure.
-
¹H NMR Spectroscopy: The key differentiator is the presence or absence of a proton on the piperidine ring nitrogen (N-H).
-
4-(2-Aminoethyl)piperidine: Will exhibit a signal for the secondary amine proton (N-H) on the piperidine ring, in addition to the primary amine protons (-NH₂) on the side chain. The signals for protons on the piperidine ring carbons will be more complex due to the ring's conformational flexibility and the influence of the C4 substituent.
-
N-(2-Aminoethyl)piperidine: Will lack the signal for a piperidine N-H proton. Instead, the protons on the carbons immediately adjacent to the ring nitrogen (the α-carbons) will show a characteristic downfield shift due to the direct attachment of the electron-withdrawing aminoethyl group. The ¹H NMR spectrum for this isomer shows distinct signals for the protons on the piperidine ring and the two methylene groups of the aminoethyl side chain.[5]
-
-
¹³C NMR Spectroscopy: The symmetry and electronic environment of the carbon atoms provide another layer of identification.
-
4-(2-Aminoethyl)piperidine: Due to the substitution at the C4 position, symmetry is maintained, leading to fewer unique signals for the piperidine ring carbons than might be expected. For instance, C2 and C6 would be equivalent, as would C3 and C5.
-
N-(2-Aminoethyl)piperidine: The N-substitution breaks the ring's symmetry, resulting in distinct signals for each pair of piperidine carbons (C2/C6, C3/C5, C4). The chemical shifts of the α-carbons (C2/C6) will be significantly different from those in the 4-substituted isomer.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy distinguishes the isomers based on the vibrational modes of the N-H bonds.
-
4-(2-Aminoethyl)piperidine: The spectrum will feature two types of N-H stretches. The primary amine (-NH₂) will typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine (N-H) in the ring will show a separate, single, sharp absorption band in the same region.
-
N-(2-Aminoethyl)piperidine: The spectrum is simpler in the N-H stretching region. It will only display the two characteristic bands for the primary amine (-NH₂), as there is no N-H bond in the tertiary amine ring.[1][6] The absence of the secondary N-H stretch is a definitive marker for this isomer.
Mass Spectrometry (MS)
Mass spectrometry differentiates the isomers by analyzing their fragmentation patterns upon ionization. The position of the aminoethyl group dictates the most likely cleavage points.
-
4-(2-Aminoethyl)piperidine: A prominent fragmentation pathway would involve the loss of the aminoethyl side chain or cleavage of the piperidine ring itself. The fragmentation is influenced by the stability of the resulting carbocations and radical ions.
-
N-(2-Aminoethyl)piperidine: The most characteristic fragmentation is the alpha-cleavage adjacent to the tertiary ring nitrogen. This would result in the loss of an ethylamine radical or related fragments, leading to a stable iminium ion derived from the piperidine ring. This pathway is a hallmark of N-alkylated cyclic amines.
Chromatographic Separation
For mixtures containing both isomers, chromatographic separation prior to analysis is essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
A reverse-phase HPLC method can effectively separate these compounds based on differences in their polarity.[7] The 4-(2-Aminoethyl)piperidine, with its secondary amine, is capable of hydrogen bonding and is generally more polar than the N-substituted isomer. This difference in polarity can be exploited to achieve baseline separation on a suitable column (e.g., C18) with an appropriate mobile phase, such as a gradient of acetonitrile and water with an acidic modifier like formic acid for MS compatibility.[7]
Comparative Applications
The structural differences directly influence the utility of these isomers in research and development.
-
4-(2-Aminoethyl)piperidine: The presence of a modifiable secondary amine on the ring makes it a valuable scaffold. It is frequently used in the synthesis of novel σ1 receptor ligands for potential therapeutic applications and as a building block for complex molecules in drug development targeting neurological disorders.[8][9][10][11][12]
-
N-(2-Aminoethyl)piperidine: This isomer is widely used as a reactant and ligand. Its applications include the synthesis of anticancer agents, inhibitors for various biological targets, and cannabinoid CB1 receptor antagonists.[3][4][13] It also serves as a ligand in catalysis and in the modification of polymers.[3][14]
Detailed Experimental Protocols
To ensure self-validating and reproducible results, the following detailed protocols are provided.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Analysis: For 4-(2-Aminoethyl)piperidine, look for a broad singlet corresponding to the piperidine N-H proton. For N-(2-Aminoethyl)piperidine, confirm the absence of this peak and identify the downfield-shifted triplets corresponding to the methylene groups adjacent to the ring nitrogen.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Analysis: Compare the number of signals and their chemical shifts. N-(2-Aminoethyl)piperidine will exhibit more signals for the ring carbons due to broken symmetry compared to the 4-substituted isomer.
-
Protocol 2: FTIR Spectroscopic Analysis
-
Sample Preparation: As both isomers may be liquids or low-melting solids, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of the neat sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
Data Analysis:
-
Carefully examine the 3300-3500 cm⁻¹ region.
-
Confirmation of N-(2-Aminoethyl)piperidine: Presence of a doublet characteristic of a primary amine.[1]
-
Confirmation of 4-(2-Aminoethyl)piperidine: Presence of a doublet (primary amine) and an additional sharp, single peak (secondary amine).
-
Protocol 3: GC-MS Analysis
-
Sample Preparation: Dilute the sample to approximately 100 µg/mL in a volatile solvent such as methanol or dichloromethane.
-
Chromatographic Separation (GC):
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL, split injection.
-
Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Examine the mass spectrum of the eluted peak.
-
N-(2-Aminoethyl)piperidine: Look for a base peak corresponding to the loss of the side chain via alpha-cleavage, resulting in a fragment ion characteristic of the piperidine ring.
-
4-(2-Aminoethyl)piperidine: Analyze the fragmentation pattern for ring-opening fragments and the loss of the side chain from the C4 position. Compare the resulting spectra to a validated library for confirmation.
-
Conclusion
The structural distinction between 4-(2-Aminoethyl)piperidine and N-(2-Aminoethyl)piperidine is a critical determinant of their chemical and biological identity. While they share a common molecular formula, their properties diverge significantly. A multi-technique approach, leveraging the unique fingerprints provided by NMR, IR, and Mass Spectrometry, is essential for their unambiguous identification. The protocols and comparative data presented in this guide offer researchers a comprehensive framework to confidently and accurately characterize these important chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
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Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wünsch, B. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735. [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Aminoethyl)piperidine dihydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-(2-Aminoethyl)piperidine dihydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to ensure that every laboratory can manage this chemical safely, compliantly, and with confidence.
Hazard Profile and the Regulatory Imperative
Before any handling or disposal can occur, a thorough understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all safety protocols and waste management decisions. This compound is classified with several hazards that mandate its treatment as regulated chemical waste.
The hazards associated with this compound mean it cannot be discarded as common trash or washed down the drain.[1] In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] RCRA establishes a "cradle-to-grave" framework, which holds the generator of the waste legally responsible for its safe management from the moment it is created to its ultimate disposal.[4][5]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [6] |
| Skin Irritation | H315 | Causes skin irritation. | [6][7] |
| Eye Irritation | H319 | Causes serious eye irritation. | [6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [6][7] |
Pre-Disposal Operations: Spill Management and Decontamination
Accidents can happen, and a chemical spill is a common scenario where immediate, correct action is critical. A spill of this compound, a solid powder, requires a procedure that minimizes dust generation and user exposure.
Experimental Protocol: Incidental Spill Cleanup
This protocol is for minor spills that can be safely managed by trained laboratory personnel.[8][9]
-
Alert & Secure the Area: Immediately notify colleagues in the vicinity.[8] Restrict access to the spill area to prevent cross-contamination.
-
Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, wear:
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or clay-based kitty litter.[6][10] This action is crucial as it weighs down the powder, preventing it from becoming airborne. Do not use combustible materials like paper towels at this stage.
-
Collect the Material: Carefully scoop the mixture of absorbent and chemical into a designated, leak-proof container suitable for hazardous waste.[7][8] Use non-sparking tools if there is any remote fire hazard. The goal is to avoid creating dust.[6]
-
Decontaminate the Surface: Once the bulk of the spill is removed, wipe the area with a cloth dampened with soap and water.[8] This step removes any fine residue. The cleaning materials (cloths, wipes) are now also considered hazardous waste and must be placed in the same waste container.
-
Package and Label Waste: Securely close the waste container. Label it clearly with "Hazardous Waste," the chemical name "this compound spill debris," and the date.
-
Personal Decontamination: Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[6]
The Core Disposal Workflow: From Benchtop to Final Disposition
The systematic disposal of this compound waste—whether it's expired reagent, contaminated labware, or spill cleanup debris—must follow a strict, documented procedure to ensure regulatory compliance and safety.
Detailed Methodologies for Disposal
Step 1: Waste Identification & Characterization
-
Action: Any container with residual this compound, or any material (gloves, wipes, weigh boats) grossly contaminated with it, must be declared as hazardous waste.
-
Causality: This is the foundational step required by the EPA's hazardous waste determination process.[2][11] Mischaracterizing waste can lead to improper disposal, environmental harm, and significant legal penalties.
Step 2: Personal Protective Equipment (PPE)
-
Action: When handling waste containers, wear the same level of PPE as you would for handling the pure chemical: safety goggles and gloves.[7]
-
Causality: Waste containers may have external contamination. Adhering to standard PPE protocols minimizes the risk of accidental exposure during waste consolidation.
Step 3: Waste Collection & Segregation
-
Action: Designate a specific, compatible waste container for this chemical. This should be a robust, sealable container (e.g., a screw-cap polyethylene jar). Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[11][12]
-
Causality: Segregating waste prevents dangerous chemical reactions.[11] Keeping containers closed minimizes the release of vapors or dust and prevents spills.[12]
Step 4: Container Labeling
-
Action: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Toxic").[12]
-
Causality: Proper labeling is a strict RCRA requirement. It communicates the container's contents and associated dangers to everyone in the lab and to the waste management professionals who will handle it downstream.
Step 5: On-Site Accumulation
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This is an area at or near the point of generation and under the control of the lab personnel.[12]
-
Causality: SAAs are a provision within RCRA to allow for the safe collection of small amounts of waste in the lab without needing a full-scale storage permit. This ensures waste is managed safely without disrupting lab workflow.
Step 6: Arranging for Professional Disposal
-
Action: Once the container is full, or as per your institution's schedule, contact your Environmental Health & Safety (EHS) office to request a waste pickup.
-
Causality: Final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Your EHS department manages the relationship with these contractors and ensures all legal documentation, such as the hazardous waste manifest, is correctly handled.[12]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a direct reflection of our professional integrity and commitment to a safe and sustainable research environment. By understanding the hazards, adhering to the established protocols, and appreciating the regulatory framework, we ensure that our scientific pursuits do not come at the cost of personal safety or environmental health. This diligence builds the deep trust that is essential in the scientific community.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Aminoethyl)piperidine Dihydrochloride
As researchers dedicated to advancing drug development, our work necessitates the handling of a wide array of chemical reagents. Among these is 4-(2-Aminoethyl)piperidine dihydrochloride, a valuable building block in synthetic chemistry. While its dihydrochloride salt form presents a specific hazard profile, a deep understanding of chemical safety demands that we also consider the properties of its parent amine, piperidine. This guide provides a comprehensive, risk-based framework for the safe handling of this compound, ensuring that robust safety measures are not just a checklist, but a scientifically validated system protecting you and your research.
Hazard Assessment: The 'Why' Behind the Protocol
To establish a truly effective safety protocol, we must first understand the causality behind the required precautions. The hazards of this compound are twofold: the immediate risks posed by the salt itself and the potential, more severe risks associated with its parent structure, piperidine.
The dihydrochloride salt is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1] However, piperidine, the core structure, is significantly more hazardous. It is a highly flammable liquid that is toxic or fatal upon contact, inhalation, or ingestion, and causes severe skin burns and eye damage.[2][3][4] Any reaction that shifts the pH to basic could liberate the free amine, fundamentally changing the risk profile. Therefore, our safety protocols are conservatively designed to protect against the highest potential risk.
Table 1: Comparative GHS Hazard Profile
| Hazard Statement (Code) | This compound[1] | Piperidine (Parent Compound)[2][3][4][5] | Implication for Handling |
| Acute Toxicity, Oral (H302) | Harmful if swallowed | Harmful if swallowed | Do not eat, drink, or smoke in the lab. |
| Acute Toxicity, Dermal (H311) | - | Toxic in contact with skin | Impervious gloves and a lab coat are critical. |
| Acute Toxicity, Inhalation (H331/H330) | - | Toxic/Fatal if inhaled | All handling must occur in a certified chemical fume hood. |
| Skin Corrosion/Irritation (H314/H315) | Causes skin irritation | Causes severe skin burns | Avoid all skin contact. |
| Eye Damage/Irritation (H314/H319) | Causes serious eye irritation | Causes severe eye damage | Chemical splash goggles are mandatory. |
| Respiratory Irritation (H335) | May cause respiratory irritation | - | The fume hood is essential to prevent inhalation of dust. |
| Flammability (H225) | - | Highly flammable liquid and vapour | Keep away from ignition sources. |
This comparison logically dictates that our Personal Protective Equipment (PPE) strategy must be robust enough to handle the severe corrosive and toxic properties of the parent amine, even when working with the salt form.
Core Protocol: Mission-Critical Personal Protective Equipment
The selection of PPE is not arbitrary; it is a layered defense system. The primary layer is always engineering controls, with physical PPE serving as the essential final barrier.
Primary Barrier: Engineering Controls
All procedures involving this compound, including weighing, transfers, and solution preparation, must be performed within a certified chemical fume hood.[1][6] This is non-negotiable. The fume hood provides constant ventilation to capture and exhaust any dusts or aerosols generated, protecting you from respiratory exposure.[3]
Eye and Face Protection
Given the classification as a serious eye irritant and the parent compound's ability to cause severe eye damage, eye protection is critical.[1][4]
-
Mandatory: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times. Standard safety glasses do not provide an adequate seal against dusts and splashes.[7]
-
Recommended for High-Risk Tasks: When preparing solutions or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][8]
Skin and Body Protection
Preventing dermal contact is paramount, as the parent amine is toxic through skin absorption.[2][9]
-
Gloves: Wear chemically resistant gloves.[2] Nitrile gloves are a suitable choice for handling the solid and for incidental contact. For prolonged handling or when working with solutions, consider heavier-duty gloves like butyl rubber.[2] Always inspect gloves for tears or pinholes before use.[8] Gloves should be removed and replaced immediately if contamination is suspected.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect street clothes and underlying skin.[7]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required. Exposed skin on the legs, ankles, or feet is unacceptable in a laboratory setting.
Respiratory Protection
When used within a properly functioning fume hood, additional respiratory protection is typically not required. However, in the event of an engineering control failure or a large spill, respiratory protection is vital. Personnel involved in cleanup must be trained and equipped with an appropriate respirator, such as a full-face respirator with cartridges suitable for organic vapors and particulates.
Step-by-Step Operational Procedures
A systematic workflow minimizes the risk of exposure and contamination. The following protocols for donning and doffing PPE are designed to be self-validating systems that protect the user at every stage.
Donning PPE Workflow
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last before handling the chemical.
Caption: Workflow for correctly donning PPE before handling chemicals.
Doffing PPE Workflow
The removal of PPE is the point of highest risk for self-contamination. This sequence is designed to remove the most contaminated items first, ensuring you touch potentially clean surfaces only with clean hands.
Caption: Workflow for safely doffing PPE to prevent contamination.
Emergency and Disposal Plan
Preparedness is key to safety. A clear plan for emergencies and waste disposal is a critical component of the overall handling protocol.
Spill Response
For small spills of solid material within a chemical fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Ensure fume hood sash is lowered.
-
Absorb: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not sweep dry powder.[1]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
| Exposure Route | Action |
| Eyes | Immediately flush with copious amounts of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6] |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Immediately call a poison center or physician.[1] |
Waste Disposal
Proper disposal is an ethical and legal responsibility.
-
Chemical Waste: All waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, and any other disposable items that have come into contact with the chemical. These items must also be disposed of as solid hazardous waste.[8]
-
Disposal Pathway: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste management company.[10] Never dispose of this chemical down the drain.[10]
By adhering to this comprehensive guide, you build a deep, trustworthy system of safety that extends beyond the product itself, ensuring that your valuable research is conducted with the highest standards of care and scientific integrity.
References
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: this compound.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Fisher Scientific. (2014, December 19). Safety Data Sheet: 1-Boc-4-(2-aminoethyl)piperazine.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment.
- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
